4,5-Dinitrobenzene-1,2-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170936. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dinitrobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSIZKSNIWJKSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403341 | |
| Record name | 4,5-dinitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32690-28-1 | |
| Record name | 32690-28-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-dinitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4,5-Dinitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive technical overview of the synthesis of 4,5-Dinitrobenzene-1,2-diamine, a key building block in the development of various pharmaceuticals and functional materials. As a Senior Application Scientist, the aim is to present not just a protocol, but a self-validating system of synthesis, grounded in established chemical principles and supported by field-proven insights. Every step is explained with a focus on causality, ensuring that researchers can not only replicate the synthesis but also understand the underlying chemical rationale to adapt and troubleshoot as needed.
Introduction
This compound, also known as 4,5-dinitro-o-phenylenediamine, is an aromatic compound characterized by a benzene ring substituted with two adjacent amino groups and two adjacent nitro groups.[1] Its molecular formula is C₆H₆N₄O₄, and it typically appears as a dark green crystalline powder.[1] The presence of both electron-donating amino groups and electron-withdrawing nitro groups on the aromatic ring imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis. Its applications are found in the synthesis of dyes, agrochemicals, and, most notably, as a precursor for heterocyclic compounds with potential biological activity.[2]
Synthesis of this compound: A Modular Approach
The most established and reliable method for the synthesis of this compound involves a two-step process starting from 1,2-dichlorobenzene. This approach is advantageous due to the commercial availability of the starting material and the relatively straightforward reaction sequence. The overall synthesis can be visualized as follows:
Figure 1: Overall synthetic workflow for this compound.
Part 1: Dinitration of 1,2-Dichlorobenzene
The initial step involves the electrophilic aromatic substitution of 1,2-dichlorobenzene to introduce two nitro groups at the 4 and 5 positions. The chlorine atoms are ortho, para-directing, but the steric hindrance at the ortho positions (3 and 6) favors substitution at the para-related 4 and 5 positions.
Experimental Protocol:
A detailed procedure for the dinitration of a related dichlorobenzene is provided in Organic Syntheses, which can be adapted for this synthesis.[3]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 500 mL of concentrated sulfuric acid.
-
Addition of Nitrating Agent: To the well-stirred sulfuric acid, add 140 g (1.386 moles) of potassium nitrate in portions, ensuring the temperature is maintained below 40 °C.
-
Addition of Starting Material: Once the potassium nitrate has dissolved, add 100.0 g (0.680 mole) of 1,2-dichlorobenzene dropwise from the dropping funnel.
-
Reaction Conditions: The temperature of the reaction mixture will rise. Maintain the temperature between 120-135 °C with stirring for one hour to ensure complete dinitration.
-
Workup: After cooling the reaction mixture to approximately 90 °C, carefully pour it over 1.5 kg of crushed ice. The precipitated product, 1,2-dichloro-4,5-dinitrobenzene, is collected by suction filtration.
-
Purification: The crude product can be purified by recrystallization from 95% ethanol to yield yellow needles.
Part 2: Diamination of 1,2-Dichloro-4,5-dinitrobenzene
The second and final step is a nucleophilic aromatic substitution (SNAr) reaction where the two chlorine atoms of 1,2-dichloro-4,5-dinitrobenzene are displaced by amino groups from ammonia. The strongly electron-withdrawing nitro groups activate the benzene ring towards nucleophilic attack, facilitating this substitution.[4][5][6]
Experimental Protocol:
This procedure is adapted from a well-established method for the amination of a similar dinitrochlorobenzene derivative found in Organic Syntheses.[3]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, prepare a solution of 60.0 g (0.253 mole) of 1,2-dichloro-4,5-dinitrobenzene in 400 mL of technical grade ethylene glycol.
-
Reaction Conditions: Heat the solution to 140 °C with vigorous stirring. Bubble ammonia gas from a tank through the solution at a rate that allows for its absorption.
-
Reaction Progression: The color of the solution will change from yellow to deep red. An orange, crystalline precipitate of this compound should begin to form after about an hour. Continue heating and bubbling ammonia for an additional 2 hours.
-
Workup: Cool the reaction mixture to room temperature. Collect the precipitated product by suction filtration.
-
Purification: Wash the collected orange-brown crystals with boiling water and then with boiling ethanol to remove any remaining impurities. The final product is dried in an oven.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided in the table below.
| Property | Value | Reference |
| Appearance | Dark green crystalline powder | [1] |
| Molecular Weight | 198.14 g/mol | [1] |
| Melting Point | 216-218 °C | [1] |
| Boiling Point | 541.1 °C at 760 mmHg | [1] |
| Density | 1.683 g/cm³ | [1] |
| Solubility | Insoluble in water; soluble in some organic solvents. | |
| Hazard Codes | Xn: Harmful | [1] |
| Risk Phrases | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. | [1] |
| Safety Phrases | S36/37: Wear suitable protective clothing and gloves. | [1] |
Safety Precautions:
-
Handling: This compound is harmful if inhaled, ingested, or absorbed through the skin.[1] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. A study on a series of nitrobenzene-1,2-diamines provides expected chemical shift ranges.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretching of the amino groups (typically around 3300-3500 cm⁻¹) and the asymmetric and symmetric stretching of the nitro groups (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).
-
Melting Point Analysis: The melting point of the purified product should be sharp and consistent with the literature value of 216-218 °C.[1]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The key transformation in this synthesis is the nucleophilic aromatic substitution (SNAr) of the chlorine atoms by ammonia. This reaction proceeds via a two-step addition-elimination mechanism.
Figure 2: Simplified mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.
-
Nucleophilic Attack: The ammonia molecule, acting as a nucleophile, attacks one of the carbon atoms bearing a chlorine atom. This is the rate-determining step. The presence of the strongly electron-withdrawing nitro groups in the ortho and para positions to the chlorine atoms delocalizes the negative charge of the intermediate, stabilizing it. This intermediate is known as a Meisenheimer complex.[4][5][6]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion. The same process is then repeated for the second chlorine atom to yield the final product.
Conclusion
The synthesis of this compound presented here is a robust and reproducible method suitable for laboratory-scale production. By understanding the underlying principles of electrophilic and nucleophilic aromatic substitution, researchers can confidently execute this synthesis and adapt it as necessary. The provided experimental details, safety information, and characterization guidelines offer a comprehensive resource for scientists and drug development professionals working with this important chemical intermediate.
References
physicochemical properties of 4,5-Dinitrobenzene-1,2-diamine
An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dinitrobenzene-1,2-diamine
Introduction: Unveiling a Core Synthetic Building Block
This compound, also known as 4,5-dinitro-o-phenylenediamine, is a pivotal intermediate in the landscape of organic synthesis.[1][2] Its unique molecular architecture, featuring a benzene ring functionalized with two adjacent amino groups and two nitro groups, imparts a distinct reactivity profile that is highly valuable for researchers and drug development professionals.[3] The electron-withdrawing nature of the nitro groups significantly influences the basicity and nucleophilicity of the amino groups, making this compound a versatile precursor for the synthesis of a wide array of heterocyclic systems, polymers, and materials with tailored electronic properties.[3][4][5]
This guide provides a comprehensive exploration of the core , offering field-proven insights into its characterization, reactivity, and handling. The information presented herein is intended to empower researchers to leverage this compound's full potential in their synthetic endeavors, from small-scale laboratory research to complex drug development pipelines.
Core Physicochemical & Structural Data
A foundational understanding of any chemical entity begins with its fundamental properties. The data for this compound is summarized below. These parameters are critical for predicting its behavior in various solvent systems, designing appropriate reaction conditions, and ensuring proper handling.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 4,5-dinitro-o-phenylenediamine, 1,2-diamino-4,5-dinitrobenzene | [1] |
| CAS Number | 32690-28-1 | [1][2] |
| Molecular Formula | C₆H₆N₄O₄ | [1][2] |
| Molecular Weight | 198.14 g/mol | [1][3] |
| Appearance | Dark green crystalline powder | [1][3] |
| Melting Point | 216-218 °C (may coincide with decomposition) | [1][3] |
| Boiling Point | 541.1 °C at 760 mmHg (Predicted, decomposition likely) | [1][3] |
| Density | 1.683 g/cm³ | [1] |
| Solubility | Insoluble in water; Appreciable solubility in polar organic solvents. | [3] |
| pKa (Predicted) | 0.15 ± 0.10 | [1] |
| LogP | 2.876 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is indispensable for confirming the identity and purity of a compound. The distinct functional groups of this compound give rise to a characteristic spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Two distinct signals corresponding to the two non-equivalent aromatic protons should be observed. The protons on the benzene ring will appear as singlets or doublets depending on the solvent and resolution. A broad signal, typically in the 5.0 ppm region when measured in DMSO-d₆, would correspond to the four protons of the two amino groups.[6]
-
¹³C NMR: The carbon spectrum will show distinct resonances for the carbon atoms in the benzene ring. The carbons bonded to the amino groups will be shifted upfield compared to those bearing the electron-withdrawing nitro groups.[6] Theoretical and experimental NMR studies on nitrobenzene-1,2-diamines provide a framework for assigning these chemical shifts.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
N-H Stretching: The two amino groups will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
-
N-O Stretching: The nitro groups produce strong, characteristic absorption bands. The asymmetric stretch typically appears around 1545 cm⁻¹, while the symmetric stretch is found near 1348 cm⁻¹.[8] The presence of these distinct bands is a strong confirmation of the dinitro-diamine structure.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the interplay between its amino and nitro functionalities.
Acid-Base Behavior
The two amino groups act as Lewis bases, capable of being protonated in acidic conditions.[3] However, the potent electron-withdrawing effect of the two nitro groups significantly reduces the basicity of these amino groups compared to unsubstituted o-phenylenediamine. Protonation occurs in a stepwise manner, first forming a monoprotonated species, followed by a diprotonated species at higher acid concentrations.[3] This modulated basicity is a critical factor in controlling its reactivity in subsequent synthetic steps.
Key Reaction Pathways
The compound serves as a versatile platform for several important classes of reactions.
Caption: Key reaction pathways of this compound.
-
Reduction of Nitro Groups: The nitro groups can be readily reduced to amino groups using various reducing agents, such as tin(II) chloride in hydrochloric acid.[9] This reaction transforms the molecule into benzene-1,2,4,5-tetraamine, a crucial monomer for synthesizing high-performance polymers like polyimides.
-
Condensation Reactions: The ortho-diamine functionality is ideal for forming five-membered heterocyclic rings. Reaction with aldehydes or carboxylic acids leads to the formation of substituted benzimidazoles, a scaffold frequently found in pharmaceutically active compounds.[5]
-
Ligand Chemistry: this compound can function as a tetradentate ligand, capable of binding to metal ions through its four nitrogen atoms. It has shown a particular affinity for chloride ions, suggesting potential applications in the development of chemical sensors.[3]
Experimental Protocols: Synthesis and Purification
The successful application of this compound relies on robust methods for its synthesis and purification.
Illustrative Synthetic Workflow
A common laboratory-scale synthesis involves the reduction of a suitable precursor. The workflow below illustrates the reduction of a diiodo-dinitrobenzene derivative, a reaction analogous to the preparation of other diamines.
Caption: General workflow for the reduction of a dinitroaromatic.
Step-by-Step Reduction Protocol (Conceptual)
This protocol is based on analogous reductions and should be adapted and optimized for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the dinitro precursor (e.g., 1,2-dichloro-4,5-dinitrobenzene) in a suitable solvent like ethanol.
-
Reagent Preparation: Separately, prepare a solution of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), in concentrated hydrochloric acid.[9]
-
Reaction Execution: Cool the flask containing the dinitro compound in an ice bath. Add the reducing agent solution dropwise while stirring vigorously.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the mixture to room temperature and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or a similar base until the solution is alkaline.
-
Extraction: Extract the aqueous mixture multiple times with an appropriate organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[10]
Safety, Handling, and Storage
As a nitroaromatic amine, this compound requires careful handling to minimize exposure and ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful. It is harmful by inhalation, in contact with skin, and if swallowed.[1] Analogous dinitrobenzene compounds are considered fatal if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:
-
Handling Procedures: Avoid generating dust.[14] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep it away from heat and sources of ignition.[12]
Conclusion
This compound is a compound of significant academic and industrial interest. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity make it an invaluable tool for synthetic chemists. By understanding the principles outlined in this guide—from its core data and reactivity to appropriate handling protocols—researchers can confidently and safely incorporate this powerful building block into their synthetic programs to develop novel molecules and advanced materials.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | CAS 32690-28-1 [matrix-fine-chemicals.com]
- 3. Buy this compound | 32690-28-1 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1,2-DIAMINO-4,5-DIIODOBENZENE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. bg.cpachem.com [bg.cpachem.com]
- 12. fishersci.com [fishersci.com]
- 13. capotchem.com [capotchem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
4,5-Dinitrobenzene-1,2-diamine molecular structure and bonding
An In-Depth Technical Guide to the Molecular Structure and Bonding of 4,5-Dinitrobenzene-1,2-diamine
Introduction
This compound, also known as 4,5-dinitro-o-phenylenediamine, is an organic compound featuring a benzene core substituted with two adjacent amino (-NH₂) groups and two adjacent nitro (-NO₂) groups.[1][2] Its molecular formula is C₆H₆N₄O₄, and it has a molecular weight of approximately 198.14 g/mol .[1] This molecule serves as a significant building block in organic synthesis and as a versatile ligand in coordination chemistry. The specific arrangement of electron-donating amino groups and strongly electron-withdrawing nitro groups in an ortho configuration creates a unique electronic environment that dictates its structural properties, reactivity, and potential for intramolecular interactions. This guide provides a detailed examination of its molecular structure, bonding characteristics, and the experimental methodologies used for its synthesis and characterization.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 32690-28-1 | [1][2][3] |
| Molecular Formula | C₆H₆N₄O₄ | [1][2][3] |
| Molecular Weight | 198.14 g/mol | [1] |
| Appearance | Dark green crystalline powder | [1] |
| SMILES | C1=C(C(=CC(=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])N)N | [1][3] |
| InChI Key | PCSIZKSNIWJKSK-UHFFFAOYSA-N | [1][2] |
Molecular Geometry and Intramolecular Bonding
The structure of this compound is defined by the steric and electronic interplay of its four substituents. The strong electron-withdrawing nature of the two nitro groups significantly influences the electron density of the aromatic ring and the basicity of the amino groups.[1]
A critical feature of the molecule's conformation is the presence of strong intramolecular hydrogen bonds. These bonds form between a hydrogen atom of each amino group and an oxygen atom of the adjacent nitro group (N-H···O). This interaction is crucial for stabilizing a nearly planar conformation of the molecule. Similar intramolecular N-H···O hydrogen bonds have been observed in related crystal structures, such as 4,6-Dinitrobenzene-1,3-diamine, where they are a dominant factor in determining the molecular geometry.[4][5] This planarity is a result of the energetically favorable six-membered ring formed by the hydrogen bond.
The electron-withdrawing effect of the nitro groups reduces the proton affinity of the amino substituents compared to unsubstituted phenylenediamines.[1] Consequently, the amino groups are less basic and participate in protonation equilibria, forming monoprotonated and diprotonated species under acidic conditions.[1]
Caption: 2D structure of this compound with potential intramolecular hydrogen bonding.
Intermolecular Interactions and Crystal Structure
In the solid state, molecules of dinitro-diaminobenzene derivatives pack into extended structures through a network of intermolecular hydrogen bonds. While specific crystallographic data for this compound is not detailed in the provided results, analysis of closely related isomers provides significant insight. For instance, 4-nitrobenzene-1,2-diamine forms a pleated-sheet, two-dimensional structure held together by N-H···O hydrogen bonds, creating a complex three-dimensional network.[6][7] Similarly, 4,6-Dinitrobenzene-1,3-diamine exhibits both intramolecular and intermolecular N-H···O hydrogen bonds that link molecules into sheets.[4] It is highly probable that this compound adopts a similar packing strategy, utilizing its four N-H donors and four nitro-oxygen acceptors to form a stable, hydrogen-bonded crystal lattice. These interactions are fundamental to its physical properties, such as its solid-state nature and solubility characteristics.[1]
Synthesis and Reactivity
The synthesis of this compound typically involves a multi-step process, often starting from a more readily available benzene derivative. A common strategy is the reduction of a corresponding dinitro precursor.
Experimental Protocol: Synthesis via Reduction
This protocol outlines a general method for the synthesis of an aromatic diamine from its dinitro precursor, adapted from procedures for similar compounds.[8] The synthesis of the precursor, 1,2-diamino-4,5-dinitrobenzene, often starts with the nitration of 1,2-dimethoxybenzene (veratrole), followed by demethylation and subsequent amination, or reduction of a suitable tetranitro compound. A key step is the reduction of the nitro groups.
Objective: To reduce the nitro groups of a dinitro-aromatic precursor to form this compound. (Note: This describes the reduction of a precursor to the diamine, for instance, from a tetranitrobenzene derivative). A more direct synthesis involves the dinitration of 1,2-phenylenediamine, though this can be challenging to control. A common precursor is 1,2-diiodo-4,5-dinitrobenzene.
Materials:
-
1,2-Diiodo-4,5-dinitrobenzene (or other suitable precursor)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Ether
-
Ice bath
Procedure:
-
Preparation of Reducing Agent: Dissolve an excess of Tin(II) chloride dihydrate (e.g., 10 molar equivalents) in concentrated HCl with gentle heating (e.g., 60 °C).[8]
-
Reaction Setup: In a separate flask, suspend the dinitro precursor (1 molar equivalent) in a small volume of concentrated HCl. Cool this suspension in an ice bath.
-
Reduction: Add the prepared SnCl₂/HCl solution dropwise to the cooled suspension of the dinitro compound.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture (e.g., at 60 °C) for an extended period (e.g., 24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[8]
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate as a salt.
-
Isolation: Filter the solid product and wash it sequentially with 2M HCl and ethyl ether to remove unreacted starting material and tin salts.[8]
-
Purification: The resulting 1,2-diamino-4,5-diiodobenzene can then be further processed if needed, or if starting from a different precursor, the final product is obtained and can be recrystallized from a suitable solvent system like DMSO/methanol.[1]
Chemical Reactivity
The reactivity of this compound is governed by its functional groups:
-
Reduction: The nitro groups can be further reduced to amines, opening pathways to tetra-amino benzene derivatives.[1]
-
Condensation: The adjacent amino groups can readily undergo condensation reactions with dicarbonyl compounds to form heterocyclic structures like quinoxalines.
-
Ligand Behavior: The molecule can act as a tetradentate ligand, capable of binding to metal ions using its four nitrogen atoms. It has shown a particular affinity for binding chloride ions.[1]
Caption: Workflow for the synthesis and characterization of this compound.
Spectroscopic and Crystallographic Characterization
The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic and crystallographic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the four substituents. ¹³C NMR would reveal the signals for the different carbon atoms in the benzene ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to N-H stretching vibrations of the primary amine groups (typically in the 3300-3500 cm⁻¹ region), and asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro groups (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (198.14 g/mol ).[1][3]
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and the details of both intramolecular and intermolecular hydrogen bonding.[4][6]
Applications in Research and Development
The unique structure of this compound makes it a valuable compound in several areas:
-
Synthesis of Heterocycles: The 1,2-diamine functionality is a classic precursor for the synthesis of various heterocyclic systems, particularly benzimidazoles and quinoxalines, which are important scaffolds in medicinal chemistry.
-
Coordination Chemistry: As a multidentate ligand, it is used to synthesize coordination complexes. Its ability to bind specific anions like chloride suggests potential applications in the development of chemical sensors.[1]
-
Materials Science: The extensive hydrogen bonding capabilities and the presence of nitro groups, known for their role in energetic materials and nonlinear optics, make this compound and its derivatives interesting for materials science research.
References
- 1. Buy this compound | 32690-28-1 [smolecule.com]
- 2. This compound | CAS 32690-28-1 [matrix-fine-chemicals.com]
- 3. lookchem.com [lookchem.com]
- 4. 4,6-Dinitrobenzene-1,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen bonding in 4-nitrobenzene-1,2-diamine and two hydrohalide salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,2-DIAMINO-4,5-DIIODOBENZENE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4,5-Dinitrobenzene-1,2-diamine (CAS 32690-28-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4,5-Dinitrobenzene-1,2-diamine (CAS 32690-28-1), a nitroaromatic compound with significant potential in synthetic chemistry and materials science. This document delves into the core physicochemical properties, synthesis methodologies, and known applications of this compound. While direct biological data on this specific molecule is limited, we will explore the bioactivity of structurally related dinitrophenyl derivatives to provide context for its potential in drug discovery and development. This guide is intended to be a valuable resource for researchers utilizing this compound as a chemical intermediate or investigating its unique properties for novel applications.
Core Compound Identification and Physicochemical Properties
This compound, also known as 4,5-dinitro-o-phenylenediamine, is an organic compound characterized by a benzene ring substituted with two adjacent amino groups and two nitro groups at the 4 and 5 positions.[1][2] This substitution pattern imparts specific chemical reactivity and physical properties to the molecule.
Chemical Structure and Identifiers
The structural representation and key identifiers for this compound are presented below.
Caption: Chemical structure of this compound.
Table 1: Compound Identifiers
| Identifier | Value |
| CAS Number | 32690-28-1 |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₆N₄O₄ |
| Molecular Weight | 198.14 g/mol [1] |
| SMILES | C1=C(C(=CC(=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])N)N[1] |
| InChI | InChI=1S/C6H6N4O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H,7-8H2[1] |
| InChIKey | PCSIZKSNIWJKSK-UHFFFAOYSA-N[1] |
Physicochemical Data
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Dark green or yellow to orange crystalline powder | [2][3] |
| Melting Point | 213 °C (with initial decomposition) | [2] |
| 216-218 °C | [3][4] | |
| Boiling Point | 541.1 °C at 760 mmHg (decomposition likely) | [2][3] |
| Density | 1.683 g/cm³ | [3][4] |
| Solubility | Insoluble in water. Appreciable solubility in polar protic and aprotic organic solvents. | [2] |
| pKa (Predicted) | 0.15 ± 0.10 | [3] |
Synthesis and Purification
The synthesis of this compound typically involves a multi-step process. A general and adaptable synthetic workflow is outlined below. The choice of reagents and conditions can be modified to optimize yield and purity based on the available starting materials and laboratory capabilities.
General Synthesis Pathway
A common approach to synthesizing substituted o-phenylenediamines involves the reduction of the corresponding dinitro compound. The precursor, a 1,2-dinitrobenzene derivative, can be obtained through nitration of a suitable benzene derivative.
Caption: General synthesis pathway for this compound.
Representative Experimental Protocol: Reduction of a Dinitro Precursor
This protocol is a representative method for the reduction of a dinitroaromatic compound to the corresponding diamine, adapted from established procedures for similar compounds.[5][6] Note: This is a generalized procedure and should be optimized for the specific precursor to this compound.
Materials:
-
1,2-Diiodo-4,5-dinitrobenzene (as a representative precursor)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,2-diiodo-4,5-dinitrobenzene precursor.
-
Addition of Reducing Agent: To the stirred precursor, add a solution of Tin(II) chloride dihydrate dissolved in concentrated hydrochloric acid. The addition should be done cautiously, as the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Isolation: Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold deionized water and then with a small amount of cold ethanol to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Purification and Characterization
High-purity this compound is essential for most applications. In addition to recrystallization, column chromatography can be employed for purification.[2] The identity and purity of the final product should be confirmed using modern analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretches from the amino groups and N-O stretches from the nitro groups.
Applications in Research and Development
This compound is a versatile building block in organic synthesis with several potential applications.
Intermediate in Chemical Synthesis
The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The two amino groups can undergo condensation reactions with dicarbonyl compounds to form heterocyclic systems, such as benzimidazoles, which are important scaffolds in medicinal chemistry.[8] The nitro groups can be further reduced to amines, providing access to tetra-substituted benzene derivatives. It is also used in the synthesis of dyes and agrochemicals.[2]
Ligand in Coordination Chemistry
Research has shown that this compound can act as a tetradentate ligand, capable of binding to a central metal ion through its four nitrogen atoms. It has a notable affinity for chloride ions.[2] This property makes it a candidate for applications in:
-
Ion Sensing: The interaction with chloride ions can cause a red shift in its emission spectrum, suggesting its potential use in luminescence-based chloride ion detection.[2]
-
Crystallography: The compound can be used in crystallographic studies to investigate ligand-metal ion interactions and the resulting crystal structures, which can provide insights into material properties.[2]
Biological Activity and Drug Development Potential (Inferred)
Direct studies on the biological activity of this compound are not extensively reported in the available literature. However, the broader class of dinitrophenyl compounds has been investigated for various biological activities.
A study on novel 2,4-dinitrophenyl derivatives demonstrated that some of these compounds exhibit antioxidant and radical scavenging activities in vitro. The same study also reported that these compounds showed inhibitory activity against human carbonic anhydrase isozymes I and II.[9] Carbonic anhydrase inhibitors are a class of pharmaceuticals with various therapeutic applications.
The presence of the o-phenylenediamine moiety is also significant, as this structural motif is found in many biologically active compounds and is a key precursor for the synthesis of benzimidazoles, a privileged scaffold in drug discovery.[10]
It is crucial to emphasize that these are inferred potential activities based on structurally related compounds. Rigorous in vitro and in vivo studies are necessary to determine the specific biological profile of this compound.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Statements:
-
Fatal if swallowed, in contact with skin, or if inhaled.[11]
-
May cause damage to organs through prolonged or repeated exposure.[11]
-
Very toxic to aquatic life with long lasting effects.[11][12]
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[13]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[1][11]
Conclusion
This compound is a valuable chemical entity with well-defined physicochemical properties and established synthetic routes. Its primary utility lies in its role as a versatile intermediate for the synthesis of dyes, agrochemicals, and potentially, novel heterocyclic compounds for pharmaceutical research. Its demonstrated ability to act as a ligand for chloride ions opens up avenues for its application in materials science and analytical chemistry. While its specific biological activity remains to be thoroughly investigated, the known bioactivities of related dinitrophenyl compounds suggest that it could be a starting point for the design and synthesis of new therapeutic agents. Researchers and drug development professionals should handle this compound with the necessary safety precautions due to its high toxicity.
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. Buy this compound | 32690-28-1 [smolecule.com]
- 3. lookchem.com [lookchem.com]
- 4. 4,5-DINITRO-O-PHENYLENEDIAMINE,98% CAS#: 32690-28-1 [amp.chemicalbook.com]
- 5. 1,2-DIAMINO-4,5-DIIODOBENZENE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and determination of some biological activities of novel 2,4-dinitrophenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bg.cpachem.com [bg.cpachem.com]
- 13. 32690-28-1|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Solubility of 4,5-Dinitrobenzene-1,2-diamine in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Dinitrobenzene-1,2-diamine (also known as 4,5-dinitro-o-phenylenediamine), a key chemical intermediate. While specific quantitative solubility data is sparse in publicly available literature, this document synthesizes foundational knowledge of the compound's physicochemical properties, theoretical solubility principles, and qualitative solubility in various organic solvent classes. Crucially, this guide offers detailed, field-proven experimental protocols to enable researchers to determine precise solubility values in their own laboratory settings. Furthermore, it delves into predictive models for solubility and provides essential safety and handling protocols to ensure the responsible use of this compound.
Introduction to this compound
This compound (molecular formula C₆H₆N₄O₄) is a dark green crystalline powder with a molecular weight of approximately 198.14 g/mol .[1] Its structure, featuring a benzene ring substituted with two adjacent amino (-NH₂) groups and two nitro (-NO₂) groups, dictates its chemical behavior and, consequently, its solubility profile. This compound serves as a valuable building block in the synthesis of various heterocyclic compounds, dyes, and materials with potential applications in medicinal chemistry and materials science.[1] A thorough understanding of its solubility is paramount for its effective use in reaction design, purification, and formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 32690-28-1 | [2] |
| Molecular Formula | C₆H₆N₄O₄ | [2] |
| Molecular Weight | 198.14 g/mol | [1] |
| Appearance | Dark green crystalline powder | [1] |
| Melting Point | 216-218 °C | |
| Boiling Point | 541.1 °C at 760 mmHg (decomposition may occur) | [1] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 6 |
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent. The molecular structure of this compound presents a case of amphiphilicity, having both polar and non-polar characteristics.[1]
-
Polar Moieties : The two amino (-NH₂) groups and two nitro (-NO₂) groups are highly polar and capable of forming hydrogen bonds. The amino groups act as hydrogen bond donors, while the oxygen atoms of the nitro groups and the nitrogen atoms of the amino groups act as hydrogen bond acceptors.
-
Non-polar Moiety : The benzene ring forms the non-polar backbone of the molecule.
This dual nature suggests that the compound will exhibit limited solubility in non-polar solvents and greater solubility in polar solvents, particularly those that can engage in hydrogen bonding. It is known to be insoluble in water, a highly polar protic solvent, which is a common characteristic of many dinitrobenzene derivatives.[1] However, it shows appreciable solubility in polar protic and aprotic organic solvents.[1]
Qualitative Solubility Profile
Based on available literature, a qualitative understanding of the solubility of this compound can be summarized as follows:
-
High Solubility : The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and polar protic solvents like methanol.[1]
-
Moderate to Good Solubility : Ethanol is an effective solvent for the recrystallization of this compound, indicating good solubility at elevated temperatures and lower solubility at cooler temperatures.[1]
-
Low to Negligible Solubility : As previously mentioned, it is insoluble in water.[1] Its solubility in non-polar solvents such as hexanes or toluene is expected to be very low.
Standardized Experimental Protocol for Quantitative Solubility Determination
The absence of extensive quantitative solubility data in the literature necessitates a reliable and reproducible experimental protocol for researchers to determine these values for their specific applications. The following section provides a detailed methodology based on the widely accepted isothermal shake-flask method.
Principle
An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials with screw caps
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Experimental Workflow
The following diagram illustrates the workflow for determining the solubility of this compound.
Caption: Workflow for Quantitative Solubility Determination.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions :
-
Add an excess amount of this compound to a series of vials containing a precise volume of the desired organic solvent. The excess solid ensures that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a temperature-controlled shaker set to the desired temperature.
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). It is advisable to perform a preliminary kinetic study to determine the optimal equilibration time.
-
-
Sample Collection and Preparation :
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE) to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the clear filtrate with the same solvent to a concentration within the linear range of the analytical method.
-
-
Concentration Analysis :
-
UV-Vis Spectrophotometry : If the compound has a distinct chromophore, prepare a calibration curve of absorbance versus concentration using standard solutions of known concentrations. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) : Develop an HPLC method with a suitable column and mobile phase to achieve good separation and peak shape. Prepare a calibration curve by injecting standard solutions of known concentrations and plotting peak area versus concentration. Analyze the diluted sample and quantify the concentration.
-
-
Calculation of Solubility :
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.
-
Predictive Approaches to Solubility
In the absence of experimental data, theoretical models can provide useful estimates of solubility.
Hansen Solubility Parameters (HSP)
Computational Models
Advanced computational models such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) and Quantitative Structure-Property Relationship (QSPR) models can predict solubility with varying degrees of accuracy. These methods use quantum chemical calculations and statistical correlations to estimate the solubility of a compound in different solvents based on its molecular structure.
Safety, Handling, and Disposal
This compound and related dinitrobenzene compounds are hazardous and must be handled with appropriate safety precautions.
Table 2: Hazard Information
| Hazard Statement | Description |
| H300+H310+H330 | Fatal if swallowed, in contact with skin, or if inhaled. |
| H373 | May cause damage to organs through prolonged or repeated exposure. |
| H410 | Very toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection : Wear a lab coat and closed-toe shoes.
-
Respiratory Protection : Use a certified respirator if handling the powder outside of a fume hood or if dust is generated.
Handling and Storage
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Store in a tightly closed container in a cool, dry, and dark place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Spills and Disposal
-
In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.
Conclusion
While a comprehensive, publicly available dataset of the quantitative solubility of this compound in organic solvents is currently lacking, this technical guide provides a robust framework for researchers and drug development professionals. By understanding the compound's physicochemical properties, the theoretical underpinnings of its solubility, and by employing the detailed experimental protocol provided, scientists can confidently and safely determine the solubility in solvents relevant to their specific applications. The integration of predictive models can further aid in solvent screening and process optimization. Adherence to the outlined safety procedures is essential for the responsible handling of this and related hazardous compounds.
References
A Guide to a Comprehensive Thermal Stability Analysis of 4,5-Dinitrobenzene-1,2-diamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed framework for assessing the thermal stability of 4,5-dinitrobenzene-1,2-diamine. In the absence of extensive publicly available data for this specific molecule, this document outlines the critical experimental protocols and theoretical considerations necessary for a robust evaluation. By leveraging established methodologies for analogous energetic materials, researchers can confidently characterize the thermal hazards and decomposition kinetics of this compound.
Introduction to this compound
This compound, with the molecular formula C₆H₆N₄O₄, is an aromatic compound characterized by a benzene ring substituted with two adjacent amine groups and two nitro groups.[1] This substitution pattern, particularly the presence of nitro groups, suggests that the compound may possess energetic properties, making a thorough understanding of its thermal stability paramount for safe handling, storage, and application.[1] The compound typically appears as a dark green crystalline powder.[1]
Energetic materials are substances that can undergo rapid exothermic decomposition, and their stability is a critical parameter for safety and performance. The presence of both electron-donating amine groups and electron-withdrawing nitro groups on the same aromatic ring can significantly influence the molecule's thermal behavior. Therefore, a comprehensive thermal analysis is essential to determine its decomposition temperature, energy release, and decomposition mechanism.
Core Principles of Thermal Stability Assessment
The thermal stability of a compound like this compound is not defined by a single temperature but rather by its behavior over a range of temperatures and heating rates. The primary objectives of a thermal stability assessment are to:
-
Determine the onset of decomposition: The temperature at which the material begins to decompose exothermically.
-
Quantify the energy of decomposition: The amount of heat released during decomposition.
-
Elucidate the decomposition kinetics: The rate at which the decomposition reaction proceeds as a function of temperature.
-
Identify decomposition products: Understanding the gaseous and solid products of decomposition is crucial for mechanistic and safety considerations.
Two of the most powerful and commonly employed techniques for these purposes are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Experimental Protocols for Thermal Analysis
The following sections detail the step-by-step methodologies for conducting DSC and TGA experiments on this compound. The causality behind each experimental choice is explained to ensure a self-validating and scientifically sound investigation.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary technique for determining the temperatures and enthalpies of thermal transitions, such as melting and decomposition.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a hermetically sealed aluminum pan. The small sample size is crucial to minimize the risk of a rapid, uncontrolled energy release.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative side reactions.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition, for instance, 30 °C.
-
Heat the sample at a constant rate of 10 °C/min to a final temperature that ensures complete decomposition, for example, 400 °C. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used in separate experiments to allow for kinetic analysis.
-
-
Data Analysis:
-
The resulting DSC thermogram will show an endothermic peak corresponding to melting, followed by a sharp exothermic peak indicating decomposition.
-
Determine the onset temperature of decomposition (Tonset) by extrapolating the baseline to the tangent of the exothermic peak.
-
The peak temperature of the exotherm (Tpeak) represents the temperature of the maximum decomposition rate.
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd).
-
Causality of Experimental Choices:
-
Hermetically sealed pans: These prevent the evaporation of the sample before decomposition and contain any gaseous products, ensuring accurate heat flow measurements.
-
Inert atmosphere: This prevents oxidation of the sample, which would introduce additional exothermic events and complicate the interpretation of the decomposition profile.
-
Variable heating rates: Analyzing the shift in Tpeak with different heating rates is essential for calculating the kinetic parameters of the decomposition reaction using methods like the Kissinger equation.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with the decomposition process.
Experimental Protocol:
-
Sample Preparation: Place 2-5 mg of this compound into an open ceramic or aluminum pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to approximately 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
The TGA curve will show a significant drop in mass corresponding to the decomposition of the sample.
-
The onset temperature of mass loss provides another measure of the start of decomposition.
-
The residual mass at the end of the experiment indicates the amount of non-volatile decomposition products.
-
Causality of Experimental Choices:
-
Open pan: This allows gaseous decomposition products to escape, enabling the instrument to accurately measure the mass loss.
-
Constant heating rate: This ensures that the observed mass loss is a function of temperature and not an artifact of a fluctuating thermal environment.
Visualization of Experimental Workflows and Data
Clear visualization of experimental procedures and results is crucial for interpretation and communication.
Diagram of the Thermal Analysis Workflow:
Caption: Workflow for the thermal analysis of this compound using DSC and TGA.
Table of Expected Thermal Data (Illustrative, based on analogous compounds):
| Parameter | Symbol | Expected Value Range | Technique |
| Melting Point | Tm | 216-218 °C[1] | DSC |
| Onset Decomposition Temperature | Tonset | 220-280 °C | DSC |
| Peak Exothermic Temperature | Tpeak | 240-300 °C | DSC |
| Enthalpy of Decomposition | ΔHd | 1000-2000 J/g | DSC |
| Major Mass Loss Step | 220-350 °C | TGA | |
| Residual Mass at 400 °C | < 10% | TGA |
Note: The values for decomposition are illustrative and should be experimentally determined for this compound.
Mechanistic Insights and Kinetic Analysis
The thermal decomposition of nitroaromatic compounds is often a complex process involving multiple steps. The initial step is typically the homolytic cleavage of the C-NO₂ bond.[2] Subsequent reactions can involve intramolecular hydrogen transfer and further fragmentation of the aromatic ring.
Kinetic Analysis:
By performing DSC experiments at multiple heating rates, the activation energy (Ea) and pre-exponential factor (A) for the decomposition reaction can be calculated using isoconversional methods, such as the Kissinger method. This provides a quantitative measure of the thermal stability and allows for the prediction of the material's lifetime at lower temperatures.
Diagram of a Plausible Decomposition Pathway:
Caption: A generalized decomposition pathway for a nitroaromatic compound.
Safety Considerations
Given the potential energetic nature of this compound, strict safety protocols must be followed. The safety data for related dinitrobenzene compounds indicates that they can be fatal if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[3]
-
Handling: Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Scale: All thermal analysis experiments should be performed on a small scale (milligrams) to minimize potential hazards.
Conclusion
References
A Comprehensive Technical Guide to the Spectroscopic Analysis of 4,5-Dinitrobenzene-1,2-diamine
Foreword: The Analytical Imperative for 4,5-Dinitrobenzene-1,2-diamine
This compound, a key aromatic intermediate, holds significant importance in the synthesis of various high-value organic materials, including pharmaceuticals, dyes, and polymers. Its unique structure, featuring adjacent amine functionalities and strongly electron-withdrawing nitro groups, imparts distinct chemical reactivity and physical properties. Accurate and unambiguous structural confirmation and purity assessment are paramount for ensuring the quality, safety, and efficacy of downstream products. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—as applied to the comprehensive characterization of this molecule.
This document is structured to provide not just procedural steps, but a deeper understanding of the "why" behind the "how." For researchers, scientists, and drug development professionals, this guide will serve as a practical reference for obtaining and interpreting high-quality spectroscopic data for this compound and structurally related compounds.
Molecular Structure and its Spectroscopic Implications
The arrangement of functional groups on the benzene ring in this compound dictates its spectroscopic signature. The two primary amine (-NH₂) groups are ortho to each other, and the two nitro (-NO₂) groups are also ortho to each other, located at positions 4 and 5. This substitution pattern results in a molecule with C₂ᵥ symmetry, which has profound implications for its NMR, IR, and UV-Vis spectra.
An In-depth Technical Guide to the Electrochemical Properties of 4,5-Dinitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide serves as a comprehensive technical exploration of the electrochemical properties of 4,5-Dinitrobenzene-1,2-diamine (also known as 4,5-dinitro-o-phenylenediamine). As a molecule possessing both electron-withdrawing nitro groups and electron-donating amino groups on an aromatic scaffold, it presents a rich and complex redox chemistry. Understanding these electrochemical characteristics is paramount for its potential applications in the development of novel sensors, electrocatalytic systems, and as an intermediate in the synthesis of advanced materials and pharmaceuticals. This document moves beyond a mere recitation of facts to provide a foundational understanding of the principles governing its electrochemical behavior, supported by established methodologies and data from analogous compounds.
Molecular Profile and Synthesis Overview
1.1. Chemical Identity
This compound is an organic compound with the molecular formula C₆H₆N₄O₄.[1] It typically appears as a dark green crystalline powder.[1] The molecule's structure, characterized by the presence of two amino groups and two nitro groups on a benzene ring, is the primary determinant of its chemical and electrochemical reactivity.[1]
| Property | Value |
| CAS Number | 32690-28-1 |
| Molecular Weight | 198.14 g/mol |
| Melting Point | 216-218 °C |
| Boiling Point | 541.1 °C at 760 mmHg |
| Density | 1.683 g/cm³ |
| (Data sourced from LookChem[2] and ChemicalBook[3]) |
1.2. Synthesis Pathway
The synthesis of this compound is a multi-step process that leverages fundamental organic reactions. A common synthetic route involves the nitration of a benzene derivative followed by controlled reduction.[1]
Caption: Generalized synthesis of this compound.
The critical step is the selective reduction of a dinitro precursor to yield the diamine without fully reducing the nitro groups. This highlights the nuanced control required in its synthesis to achieve the desired functionality.
The Electrochemical Landscape: A Tale of Two Functional Groups
The electrochemical behavior of this compound is dominated by the interplay of its nitro and amino functional groups. The nitro groups are strong electron-withdrawing groups, making them susceptible to reduction, while the amino groups are electron-donating and can be oxidized.
2.1. Reductive Electrochemistry: The Stepwise Transformation of Nitro Groups
This process is highly dependent on experimental conditions such as the solvent, the supporting electrolyte, and the scan rate.[1] In aprotic media, the reduction often proceeds via the formation of a radical anion, followed by a second electron transfer to form a dianion. In the presence of proton donors, the mechanism becomes more complex, involving protonation steps and the potential for further reduction to hydroxylamine and ultimately amine functionalities.
References
A Senior Application Scientist's In-depth Guide to the Synthesis of 4,5-Dinitrobenzene-1,2-diamine
Abstract
4,5-Dinitrobenzene-1,2-diamine, a critical building block in the synthesis of various heterocyclic compounds, including benzimidazoles with potential therapeutic applications, presents a unique synthetic challenge. The molecule's architecture, featuring two electron-donating amino groups and two strongly electron-withdrawing nitro groups in close proximity, demands a carefully orchestrated synthetic strategy. Direct nitration of the parent 1,2-phenylenediamine is fraught with peril, leading to oxidative degradation and a complex mixture of regioisomers. This guide provides an in-depth examination of a robust and reliable three-step synthetic pathway. We will dissect the underlying reaction mechanisms, justify the experimental choices from a field-proven perspective, and provide detailed protocols to ensure reproducibility and safety. The core strategy involves the protection of the highly reactive amino groups via acetylation, followed by a controlled dinitration, and concluding with a deprotection step to yield the target molecule.
Strategic Overview: The Imperative for a Multi-Step Approach
The synthesis of this compound is a classic case study in directing group strategy in electrophilic aromatic substitution (EAS). A naive, single-step approach involving the direct nitration of 1,2-phenylenediamine is fundamentally flawed for two primary reasons:
-
Oxidative Sensitivity: Amino groups are highly susceptible to oxidation by the strong nitric acid/sulfuric acid mixtures required for nitration. This leads to the formation of tarry, intractable by-products and significantly reduces the yield of the desired product.
-
Loss of Regiocontrol: Amino groups are powerful ortho-, para-directing activators. However, in the highly acidic nitrating medium, they are readily protonated to form anilinium ions (-NH₃⁺). This protonated form is a meta-directing deactivator, completely altering the course of the electrophilic substitution and preventing the formation of the desired 4,5-disubstituted product.[1]
Therefore, a successful synthesis hinges on temporarily masking the reactivity of the amino groups. Our chosen strategy employs a protection-nitration-deprotection sequence, which provides a reliable and scalable solution.
Logical Workflow of the Synthesis
The entire process is designed as a self-validating system, where the success of each step is confirmed before proceeding to the next.
Caption: High-level workflow for the synthesis of this compound.
Reaction Mechanisms and Field-Proven Insights
Step 1: Protection via Acetylation
The initial step involves the conversion of the primary amino groups of 1,2-phenylenediamine into secondary amides using acetic anhydride.
-
Causality: The resulting acetylamino group is significantly less basic and less activating than the free amino group. This transformation achieves two critical objectives: it prevents the unwanted acid-base reaction with the nitrating mixture and protects the amine from oxidation. While less activating, the acetylamino group remains an ortho-, para-director, guiding the subsequent nitration to the desired positions.
Mechanism: The reaction is a standard nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of acetic anhydride. A subsequent proton transfer and loss of acetate as a leaving group yields the stable amide product. This is performed for both amino groups.
Step 2: Electrophilic Aromatic Substitution: Dinitration
This is the core reaction where the nitro groups are introduced onto the aromatic ring. The choice of nitrating agent and reaction conditions is paramount for success.
-
Causality: A mixture of concentrated nitric acid and concentrated sulfuric acid is employed to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[2] Sulfuric acid, being a stronger acid, protonates nitric acid, which then readily loses a molecule of water to form the nitronium ion.
Mechanism: Generation of the Electrophile HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Mechanism: Electrophilic Aromatic Substitution The dinitration of N,N'-(1,2-Phenylene)diacetamide proceeds via a standard EAS mechanism. The acetylamino groups at positions 1 and 2 direct the incoming electrophiles to their para-positions, which are positions 4 and 5 of the benzene ring.
Caption: Simplified mechanism of electrophilic aromatic nitration at position 4.
-
Field Insight: Temperature control during this step is critical. Nitration is a highly exothermic reaction. Allowing the temperature to rise uncontrollably (e.g., above 50-60°C) can lead to the formation of undesired by-products, including polynitrated species and oxidative degradation products.[3] Maintaining a low temperature, typically between 0-10°C, ensures a controlled reaction rate and maximizes the yield of the desired dinitro product.
Step 3: Deprotection via Acid Hydrolysis
The final step is the removal of the acetyl protecting groups to regenerate the free diamino functionality.
-
Causality: Acid-catalyzed hydrolysis is an effective method for cleaving the amide bond.[4] The reaction is typically carried out in aqueous mineral acid, such as hydrochloric acid, under reflux. The mechanism involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfers lead to the cleavage of the C-N bond, releasing the free amine and acetic acid.
Detailed Experimental Protocols
Safety First: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, acid-resistant gloves) is mandatory. Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Nitroaromatic compounds can be toxic and are potentially explosive; handle with care and avoid friction or shock.
Protocol 1: Synthesis of N,N'-(1,2-Phenylene)diacetamide (Protection)
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-phenylenediamine (10.8 g, 0.1 mol).
-
Solvent Addition: Add glacial acetic acid (100 mL) to the flask. Stir the mixture until the diamine is fully dissolved.
-
Reagent Addition: Slowly add acetic anhydride (22.5 mL, 0.24 mol) to the solution in a dropwise manner. The reaction is exothermic, and a gentle reflux may be observed.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux for 30 minutes to ensure the reaction goes to completion.
-
Isolation: Allow the reaction mixture to cool to room temperature, then pour it slowly into 500 mL of ice-cold water with vigorous stirring.
-
Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. Dry the product in a vacuum oven.
| Parameter | Value | Rationale |
| Starting Material | 1,2-Phenylenediamine | The core aromatic diamine structure. |
| Reagent | Acetic Anhydride | Efficient and readily available acetylating agent. |
| Solvent | Glacial Acetic Acid | Serves as both a solvent and a catalyst. |
| Expected Yield | ~90-95% | High-yielding protection reaction. |
| Expected M.P. | 185-187 °C | Key characterization parameter for the intermediate. |
Protocol 2: Synthesis of 4,5-Dinitro-N,N'-(1,2-phenylene)diacetamide (Dinitration)
-
Acid Mixture Preparation: In a 250 mL flask cooled in an ice-salt bath (0-5°C), carefully and slowly add concentrated sulfuric acid (40 mL) to fuming nitric acid (20 mL). Stir gently during addition.
-
Substrate Addition: To the cold nitrating mixture, add the dried N,N'-(1,2-Phenylene)diacetamide (9.6 g, 0.05 mol) in small portions over 30 minutes. Use a thermometer to ensure the internal temperature does not exceed 10°C.
-
Reaction: Once the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Quenching & Isolation: Pour the reaction mixture slowly and carefully onto 500 g of crushed ice with constant, vigorous stirring.
-
Purification: The yellow precipitate is collected by vacuum filtration, washed extensively with cold water until the washings are neutral, and then dried.
Protocol 3: Synthesis of this compound (Deprotection)
-
Setup: Place the crude, dried 4,5-Dinitro-N,N'-(1,2-phenylene)diacetamide from the previous step into a 500 mL round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: Add a mixture of concentrated hydrochloric acid (60 mL) and water (60 mL). Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve as the hydrolysis proceeds.
-
Neutralization & Isolation: Cool the resulting dark solution in an ice bath. Slowly neutralize the solution by adding concentrated ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as an orange-red solid.
-
Purification: Collect the solid by vacuum filtration, wash it with cold water, and then recrystallize from an ethanol/water mixture to obtain the pure product. Dry the final product under vacuum.
| Parameter | Value | Rationale |
| Starting Material | Protected Dinitro Intermediate | The direct precursor to the final product. |
| Reagent | Concentrated HCl | Effective catalyst for amide hydrolysis. |
| Neutralization Agent | Ammonium Hydroxide | Precipitates the free diamine from its hydrochloride salt. |
| Expected Yield | ~75-85% (from protected intermediate) | A typically efficient hydrolysis step. |
| Expected M.P. | ~200-202 °C | Critical final characterization point. |
Alternative Synthetic Routes
For a comprehensive overview, it is valuable to consider alternative strategies. A notable route begins with 1,2-difluoro-4,5-dinitrobenzene.[5][6] This approach utilizes nucleophilic aromatic substitution (SₙAr), where the highly activated fluorine atoms are displaced by an amine source, such as ammonia. The strong electron-withdrawing effect of the two nitro groups makes the aromatic ring sufficiently electron-poor to be attacked by nucleophiles. This method can be advantageous for creating asymmetrically substituted diamines if different nucleophiles are used sequentially.[5]
Conclusion
The synthesis of this compound is a testament to the power of strategic chemical manipulation. By understanding the inherent reactivity of the functional groups and employing a robust protection-nitration-deprotection strategy, the target molecule can be synthesized in good yield and high purity. The protocols and mechanistic insights provided in this guide are designed to empower researchers to confidently and safely produce this valuable chemical intermediate, paving the way for further discoveries in medicinal chemistry and materials science.
References
- 1. m.youtube.com [m.youtube.com]
- 2. scribd.com [scribd.com]
- 3. US3654363A - Process of mono- and di-nitrating p-phenylene diamine compounds - Google Patents [patents.google.com]
- 4. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
The Synthetic Versatility of 4,5-Dinitrobenzene-1,2-diamine: A Guide for Researchers
Introduction: Unveiling the Potential of a Nitro-Rich Building Block
4,5-Dinitrobenzene-1,2-diamine, a seemingly simple aromatic compound, is a powerhouse in the world of organic synthesis. Its unique molecular architecture, featuring two adjacent amino groups and two electron-withdrawing nitro groups on a benzene ring, makes it a highly valuable and versatile precursor for a diverse range of heterocyclic compounds. The presence of the nitro groups not only activates the molecule for certain nucleophilic reactions but also provides a handle for further functionalization, opening doors to a vast chemical space with applications spanning medicinal chemistry, materials science, and analytical chemistry.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound in organic synthesis. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
I. Synthesis of 5,6-Dinitrobenzimidazoles: Scaffolds for Drug Discovery
Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The condensation of this compound with aldehydes offers a direct and efficient route to 5,6-dinitrobenzimidazole derivatives. The strong electron-withdrawing nature of the two nitro groups enhances the electrophilicity of the imine intermediate formed during the reaction, facilitating the final cyclization step.
General Reaction Scheme:
Caption: General workflow for the synthesis of 2-substituted-5,6-dinitrobenzimidazoles.
Experimental Protocol: Synthesis of 2-Aryl-5,6-dinitrobenzimidazoles
This protocol is adapted from a similar synthesis of 5-nitro-benzimidazole derivatives and has been modified to account for the increased reactivity of this compound[1]. The use of an oxidizing agent like sodium metabisulfite is crucial for the cyclization of the intermediate Schiff base.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Dimethoxyethane (DME)
-
Sodium metabisulfite
-
Ice
-
Ethyl acetate
-
Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, appropriate solvent system)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of dimethoxyethane.
-
Add the substituted aromatic aldehyde (1.05 eq.) to the solution.
-
Stir the mixture at room temperature for 2 hours to form the Schiff base intermediate. Monitor the reaction progress by TLC.
-
Add sodium metabisulfite (1.1 eq.) to the reaction mixture.
-
Reflux the mixture for 24-48 hours, continuing to monitor by TLC until the starting material is consumed. The dinitro-substituted starting material may require a longer reaction time compared to its mono-nitro analog[1].
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the collected solid or the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5,6-dinitrobenzimidazole.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure. The spectroscopic data for related 5,6-dinitrobenzimidazoles can be used as a reference[2].
II. Synthesis of 6,7-Dinitroquinoxalines: Building Blocks for Functional Materials and Biologically Active Molecules
Quinoxalines are another important class of nitrogen-containing heterocycles with a wide array of applications, including as fluorescent materials, organic semiconductors, and pharmaceuticals[3][4]. The condensation of this compound with 1,2-dicarbonyl compounds provides a straightforward method for the synthesis of 6,7-dinitroquinoxalines. The resulting dinitro-substituted quinoxaline core can be further modified, for example, by reduction of the nitro groups to amines, to tune its electronic and photophysical properties.
General Reaction Scheme:
Caption: General workflow for the synthesis of 2,3-disubstituted-6,7-dinitroquinoxalines.
Experimental Protocol: Synthesis of 6,7-Dinitro-2,3-diphenylquinoxaline
This protocol is based on the general synthesis of quinoxalines from o-phenylenediamines and benzil. The electron-withdrawing nitro groups in this compound are expected to facilitate the condensation reaction, potentially allowing for milder reaction conditions compared to non-nitrated analogs.
Materials:
-
This compound
-
Benzil
-
Ethanol or Glacial Acetic Acid
-
Reflux apparatus
-
Filtration equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and benzil (1.0 eq.) in ethanol or glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 6,7-Dinitro-2,3-diphenylquinoxaline, is expected to precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the purified product.
-
Dry the purified crystals and characterize them by spectroscopic techniques to confirm the structure.
III. This compound as a Derivatizing Agent in Analytical Chemistry
The two adjacent amino groups of this compound can react with α-dicarbonyl compounds, such as α-keto acids, to form highly conjugated and often fluorescent quinoxaline derivatives. This reaction forms the basis of its application as a pre-column derivatizing agent for the sensitive detection of these analytes by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. The dinitro substitution is expected to enhance the UV absorbance of the resulting derivative, thereby increasing the sensitivity of the analysis. This approach is analogous to the use of other ortho-diamines like 1,2-diamino-4,5-methylenedioxybenzene (DMB) for the same purpose[5][6][7][8].
Derivatization and HPLC Analysis Workflow:
Caption: Workflow for the HPLC analysis of α-keto acids using this compound as a derivatizing agent.
Protocol: HPLC Determination of α-Keto Acids
This protocol is adapted from established methods using analogous derivatizing agents[5][9].
Materials:
-
This compound dihydrochloride
-
α-Keto acid standards (e.g., pyruvic acid, α-ketoglutaric acid)
-
Hydrochloric acid (HCl)
-
Sodium sulfite
-
2-Mercaptoethanol
-
Sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 reversed-phase column and a UV-Vis or fluorescence detector
Procedure:
1. Preparation of Derivatizing Reagent: a. Prepare a solution containing sodium sulfite, 2-mercaptoethanol, and concentrated HCl in water. b. Dissolve this compound dihydrochloride in this solution to make the derivatizing reagent. This solution should be freshly prepared.
2. Derivatization of Standards and Samples: a. To an aqueous solution of the α-keto acid standard or the sample, add an equal volume of the derivatizing reagent in a sealed tube. b. Heat the mixture at approximately 80-90°C for 45-60 minutes. c. Cool the reaction mixture on ice for 5 minutes. d. Dilute the solution with a weak NaOH solution to adjust the pH and obtain a single peak for certain derivatives[5].
3. HPLC Analysis: a. Inject an aliquot of the derivatized solution into the HPLC system. b. Perform the separation on a C18 column using an appropriate mobile phase (e.g., a gradient of methanol in water). c. Detect the derivatives using a UV-Vis detector at a wavelength where the quinoxaline derivative has maximum absorbance, or a fluorescence detector with appropriate excitation and emission wavelengths. The photophysical properties of quinoxalines are well-documented and can guide the selection of detection parameters[2][3][4][10][11][12].
4. Quantification: a. Construct a calibration curve by plotting the peak area versus the concentration of the derivatized α-keto acid standards. b. Determine the concentration of the α-keto acids in the samples by interpolating their peak areas on the calibration curve.
IV. Applications in Materials Science: Precursor to High-Performance Polymers and Energetic Materials
The rigid aromatic structure and the presence of reactive functional groups in this compound and its derivatives make them attractive building blocks for the synthesis of high-performance polymers and energetic materials.
High-Performance Polyimides
Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties[6][13]. They are typically synthesized through the condensation of a dianhydride with a diamine. The reduction of the nitro groups in this compound to yield 1,2,4,5-tetraaminobenzene would provide a tetra-functional monomer that can be used to synthesize cross-linked or rigid-rod polyimides with potentially enhanced thermal and mechanical properties. While specific examples utilizing this exact tetra-amine are not abundant, the synthesis of polyimides from various aromatic diamines is a well-established field, providing a clear pathway for exploration[14][15][16][17].
Energetic Materials
The high nitrogen content and the presence of nitro groups in this compound suggest its potential as a precursor to energetic materials. Energetic polymers and plasticizers are crucial components of explosive formulations and propellants[18][19][20][21][22]. The dinitro-diamino benzene core is a common motif in this area of research. Further amination or modification of the nitro groups could lead to compounds with a high density and a positive heat of formation, which are desirable characteristics for energetic materials.
Quantitative Data Summary
| Product Class | Reactants | Reaction Conditions | Yield (%) | Reference |
| 5-Nitro-2-arylbenzimidazoles | 4-Nitro-1,2-phenylenediamine, Aromatic Aldehydes | Reflux in dimethoxyethane with Na₂S₂O₃ for 48h | 50-75 | [1] |
| 2-Aryl-benzimidazoles | o-Phenylenediamine, Aromatic Aldehydes | Au/TiO₂, CHCl₃:MeOH (3:1), 25°C, 2h | 80-95 | [23] |
| 2,3-Diphenylquinoxaline | o-Phenylenediamine, Benzil | Ethanol, reflux, 30 min | High | [24] |
| α-Keto Acid Derivatives | α-Keto Acids, DMB | 85°C, 45 min | Quantitative | [5] |
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its unique combination of functional groups allows for the facile synthesis of a variety of important heterocyclic compounds, including benzimidazoles and quinoxalines, which have significant applications in medicinal chemistry and materials science. Furthermore, its potential as a derivatizing agent in analytical chemistry and as a precursor to high-performance polymers and energetic materials makes it a compound of great interest for further research and development. The protocols and application notes provided in this guide are intended to empower researchers to explore the full synthetic potential of this remarkable molecule.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. zeusinc.com [zeusinc.com]
- 7. High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. Energetic Nitrate-Based Polymer-Bonded Explosives Derived from Sustainable Aza-Michael Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Energetic Polymer Possessing Furazan, 1,2,3-Triazole, and Nitramine Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jddtonline.info [jddtonline.info]
The Versatility of 4,5-Dinitrobenzene-1,2-diamine in Advanced Materials Science
Introduction: A Multifaceted Building Block for High-Performance Materials
4,5-Dinitrobenzene-1,2-diamine is a unique aromatic compound characterized by the presence of both amino and nitro functionalities on a benzene ring. This combination of electron-donating amino groups and electron-withdrawing nitro groups imparts a rich and versatile chemistry, making it a valuable precursor in the synthesis of a variety of advanced materials. Its applications span from the creation of exceptionally stable high-performance polymers to the formulation of specialized energetic materials. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols for researchers and scientists.
I. High-Performance Polymers: Building Blocks for Extreme Environments
The ortho-diamine functionality of this compound serves as a key structural motif for the synthesis of heterocyclic polymers with remarkable thermal and chemical stability. The presence of the nitro groups can also be leveraged to further modify the polymer properties or can be reduced to introduce additional reactive sites.
A. Polybenzimidazoles (PBIs): For Uncompromised Thermal Stability
Polybenzimidazoles are a class of high-performance polymers renowned for their exceptional thermal and mechanical properties, making them suitable for applications in aerospace, protective clothing, and membrane separations.[1] The synthesis of PBIs from this compound first requires the reduction of its nitro groups to form 1,2,4,5-tetraaminobenzene. This tetra-amine is then reacted with a dicarboxylic acid in a polycondensation reaction.[2]
Protocol 1: Synthesis of 1,2,4,5-Benzenetetramine Tetrahydrochloride from this compound
This protocol describes the catalytic hydrogenation of this compound to 1,2,4,5-benzenetetramine, which is then converted to its more stable tetrahydrochloride salt.[3][4]
Materials:
-
This compound
-
Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Concentrated Hydrochloric Acid
-
Activated Carbon
Procedure:
-
In a high-pressure autoclave, create a slurry of this compound (1 equivalent) and 10% Pd/C catalyst (typically 5-10% by weight of the starting material) in ethanol.
-
Seal the autoclave and purge it first with nitrogen and then with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 0.5 MPa and heat the mixture to 45°C with vigorous stirring.
-
Maintain these conditions for 5-6 hours, monitoring hydrogen uptake to determine the reaction's completion.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
The filtrate, containing the 1,2,4,5-benzenetetramine, can be decolorized by heating with activated carbon and then filtering.
-
To the clear filtrate, slowly add concentrated hydrochloric acid under stirring.
-
The 1,2,4,5-benzenetetramine tetrahydrochloride will precipitate as an off-white solid.
-
Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of Polybenzimidazole (PBI)
This protocol details the polycondensation of 1,2,4,5-benzenetetramine tetrahydrochloride with isophthalic acid in polyphosphoric acid (PPA).[2][5]
Materials:
-
1,2,4,5-Benzenetetramine tetrahydrochloride
-
Isophthalic acid
-
Polyphosphoric acid (PPA)
-
Phosphorus pentoxide (P2O5)
-
Deionized water
Procedure:
-
In a resin flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, combine equimolar amounts of 1,2,4,5-benzenetetramine tetrahydrochloride and isophthalic acid.
-
Add PPA to the flask under a stream of nitrogen. The monomer concentration should be around 2-5% (w/w).
-
Heat the mixture to 90°C under vacuum for 24 hours to facilitate dehydrochlorination.
-
Cool the mixture to 60°C and add P2O5 to increase the polymer concentration to approximately 18%.
-
Gradually heat the reaction mixture to 170-200°C and maintain for several hours to allow for polymerization, evidenced by a significant increase in viscosity.
-
Cool the viscous polymer solution and precipitate the PBI by slowly pouring it into a large volume of stirred deionized water.
-
Collect the fibrous polymer by filtration and wash it repeatedly with deionized water to remove residual acid.
-
Dry the purified PBI polymer in a vacuum oven at elevated temperatures.
PBI Synthesis Workflow
Caption: Synthesis of PBI from this compound.
B. Polyquinoxalines: High-Performance Thermoplastics
Polyquinoxalines are another class of thermally stable polymers synthesized through the reaction of an aromatic bis(o-diamine) with a bis(α-dicarbonyl) compound.[6][7] this compound can be directly used as the o-diamine monomer, with the nitro groups offering potential for subsequent cross-linking or other modifications.
Protocol 3: Synthesis of a Dinitro-Substituted Polyquinoxaline
This protocol describes the synthesis of a polyquinoxaline from this compound and 1,4-bis(phenylglyoxalyl)benzene.[8]
Materials:
-
This compound
-
1,4-Bis(phenylglyoxalyl)benzene
-
m-Cresol
-
Glacial acetic acid
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve equimolar amounts of this compound and 1,4-bis(phenylglyoxalyl)benzene in m-cresol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Heat the reaction mixture to 80-100°C under a nitrogen atmosphere and stir for 24-48 hours.
-
Monitor the progress of the polymerization by the increase in viscosity of the solution.
-
Once the desired viscosity is reached, cool the polymer solution to room temperature.
-
Precipitate the polyquinoxaline by pouring the solution into a large volume of methanol.
-
Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven.
Caption: Synthesis of 5,6-Dinitrobenzotriazole.
III. Chemical Sensors: A Potential for Anion Recognition
While less explored, the unique electronic structure of this compound suggests its potential use in chemical sensors. The electron-deficient nature of the dinitrated benzene ring, combined with the hydrogen-bond donating capabilities of the amino groups, could facilitate interactions with anions. Although a specific protocol for a sensor based on this molecule is not widely established, related diamine compounds have shown promise in the detection of toxic gases like phosgene. [9][10]Further research into the anion binding properties of this compound could lead to the development of novel colorimetric or fluorescent sensors.
Conclusion
This compound is a highly versatile and valuable building block in materials science. Its unique combination of reactive functional groups allows for the synthesis of a diverse range of materials with exceptional properties. From the extreme thermal stability of polybenzimidazoles and polyquinoxalines to the energetic potential of benzotriazole derivatives, this compound offers a gateway to advanced materials for demanding applications. The protocols provided herein serve as a foundation for researchers to explore and expand upon the applications of this remarkable molecule.
References
- 1. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN103102274A - Preparation and application of 1,2,4,5-tetra amino benzene and hydrochloride thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. acgpubs.org [acgpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. acgpubs.org [acgpubs.org]
- 9. Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine: A New Fluorescent Probe for the High-Sensitivity and Real-Time Visual Monitoring of Phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzo[1,2-b:6,5-b’]dithiophene-4,5-diamine: A New Fluorescent Probe for the High-Sensitivity and Real-Time Visual Monitoring of Phosgene - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of 4,5-Dinitrobenzene-1,2-diamine in Coordination Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the application of 4,5-Dinitrobenzene-1,2-diamine as a versatile ligand for the synthesis and development of novel metal complexes.
This compound (DNBDA) is an aromatic organic compound featuring a benzene core substituted with two adjacent amino (-NH₂) groups and two nitro (-NO₂) groups at the 4 and 5 positions.[1] Its molecular structure, C₆H₆N₄O₄, presents a unique electronic and steric profile, making it a highly valuable ligand in coordination chemistry.[1][2] The two amino groups provide a bidentate chelation site, capable of coordinating with a central metal ion to form a stable five-membered ring. Simultaneously, the strongly electron-withdrawing nitro groups significantly modulate the electron density of the aromatic ring and the donor nitrogen atoms, which in turn influences the stability, reactivity, and electrochemical properties of the resulting metal complexes.[1]
The strategic incorporation of DNBDA into a metal complex allows for the fine-tuning of the complex's properties. The resulting compounds are subjects of interest across various fields, from catalysis to materials science and medicinal chemistry, where they may serve as intermediates in the synthesis of dyes and pharmaceuticals.[1] This guide provides a comprehensive overview of the synthesis of DNBDA, its coordination to metal centers, and detailed protocols for the characterization and exploration of the potential applications of these novel complexes.
Physicochemical Properties of the Ligand
A thorough understanding of the ligand's properties is fundamental to its successful application in complex synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₄O₄ | [1][2] |
| Molecular Weight | 198.14 g/mol | [1][2] |
| Appearance | Dark green crystalline powder | [1][2] |
| Melting Point | 213-218 °C (may coincide with decomposition) | [1][2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMF | [1] |
| Key Functional Groups | 1,2-diamine (chelating), 4,5-dinitro (electron-withdrawing) | [1] |
PART I: Synthesis Protocols
Protocol 1: Synthesis of this compound (Ligand)
The synthesis of DNBDA typically involves the reduction of a dinitro precursor. A common and effective method utilizes tin(II) chloride (SnCl₂) in an acidic medium, which is a well-established procedure for converting aromatic nitro groups to amines.[3]
Causality and Experimental Rationale
The choice of starting material is critical. While direct nitration of 1,2-diaminobenzene is possible, it can be aggressive and lead to side products. A more controlled approach is the reduction of a commercially available or synthesized dinitro-substituted precursor. The SnCl₂/HCl system is chosen for its efficiency in reducing nitro groups without affecting other parts of the molecule under controlled conditions. The acidic environment is necessary for the reaction mechanism, and the reaction is heated to ensure completion.
Workflow for Ligand Synthesis
Caption: Workflow for the synthesis and purification of DNBDA.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material (e.g., 1,2-diiodo-4,5-dinitrobenzene, 4.76 mmol) in concentrated HCl (10 mL).[3] Cool the mixture in an ice bath.
-
Reducing Agent: Separately, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O, 47.6 mmol) in concentrated HCl (50 mL), warming gently to 60 °C to aid dissolution.[3]
-
Reaction: Add the SnCl₂ solution dropwise to the cooled solution of the dinitro compound with vigorous stirring. After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C for 12-24 hours.[3]
-
Isolation: Cool the mixture to room temperature. A precipitate should form. Filter the solid and wash it sequentially with cold 2M HCl and diethyl ether to remove unreacted starting material and tin salts.[3]
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the this compound as a crystalline solid.
-
Validation: Confirm the product's identity and purity using standard analytical techniques, including melting point determination, FTIR, and ¹H-NMR spectroscopy.
Protocol 2: General Synthesis of a DNBDA-Metal(II) Complex
This protocol describes a general method for synthesizing metal(II) complexes using DNBDA as the ligand. The procedure is adaptable for various divalent transition metals such as Nickel(II), Copper(II), and Cobalt(II).[4][5][6]
Causality and Experimental Rationale
The synthesis relies on the reaction between the Lewis acidic metal ion and the Lewis basic nitrogen atoms of the DNBDA ligand. Ethanol is often used as a solvent because both the ligand and many metal salts (like chlorides or acetates) have adequate solubility in it, and it can be easily removed post-reaction. The 1:2 metal-to-ligand molar ratio is chosen to satisfy the coordination number of the metal, often resulting in an octahedral or tetrahedral geometry.[5][6] Refluxing provides the necessary activation energy for the coordination bonds to form.
Workflow for Metal Complex Synthesis
Caption: General workflow for synthesis and characterization of DNBDA metal complexes.
Step-by-Step Methodology
-
Ligand Solution: Dissolve DNBDA (2 mmol) in hot ethanol (approx. 30 mL) in a round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (e.g., NiCl₂·6H₂O, 1 mmol) in ethanol (approx. 20 mL).
-
Reaction: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A color change is often observed, indicating the onset of complex formation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[5]
-
Isolation: After reflux, allow the mixture to cool to room temperature. The resulting colored precipitate is collected by suction filtration.
-
Washing: Wash the collected solid with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the final product in a vacuum desiccator over anhydrous CaCl₂.
PART II: Characterization of DNBDA Metal Complexes
The structure and properties of the synthesized complexes must be confirmed through a suite of analytical techniques. The coordination of the ligand to the metal center induces measurable changes in its spectroscopic and physical properties.
Spectroscopic and Physical Characterization
| Technique | Purpose | Expected Observations for [M(DNBDA)₂]Cl₂ |
| Elemental Analysis (C,H,N) | Confirms the empirical formula and the metal-to-ligand stoichiometry (typically 1:2). | Experimental percentages should align with the calculated values for the proposed formula.[7] |
| Molar Conductance | Determines the electrolytic nature of the complex in solution (e.g., DMF). | High conductance values suggest that the chloride ions are outside the coordination sphere (1:2 electrolyte), while low values indicate they are coordinated to the metal.[6][8] |
| FTIR Spectroscopy | Identifies coordination sites by observing shifts in vibrational frequencies. | The ν(N-H) stretching bands of the amino groups (~3300-3400 cm⁻¹) are expected to shift to a lower frequency upon coordination. New, non-ligand bands may appear in the far-IR region (~400-500 cm⁻¹) corresponding to ν(M-N) bonds.[7] |
| UV-Visible Spectroscopy | Provides information about the electronic transitions and helps deduce the geometry of the complex. | d-d transitions characteristic of the metal ion's geometry (e.g., octahedral Ni(II) complexes) will be observed. Ligand-to-metal charge transfer (LMCT) bands may also be present.[4][7] |
| Magnetic Susceptibility | Determines the number of unpaired electrons, which helps in assigning the geometry and spin state of the complex. | The measured magnetic moment can distinguish between different geometries (e.g., diamagnetic square planar vs. paramagnetic octahedral Ni(II)).[7] |
Structural Elucidation: The Chelation of DNBDA
The primary interaction between DNBDA and a metal ion is the formation of a stable chelate ring through its two amino groups.
Caption: Bidentate coordination of DNBDA to a central metal ion (M²⁺).
PART III: Applications and Future Directions
The unique electronic features of DNBDA make its metal complexes promising candidates for a variety of applications. The coordination to a metal center can often enhance or modify the inherent properties of the free ligand.[9][10]
Potential Applications
-
Catalysis: The electron-deficient nature of the DNBDA ligand can influence the redox potential of the central metal ion, making the complexes potentially suitable for catalytic applications, such as in oxidation or reduction reactions.[1] Dinuclear metal complexes, in particular, have shown promise as biomimetic catalysts for various oxidative transformations.[11][12]
-
Antimicrobial and Anticancer Agents: The field of medicinal inorganic chemistry has demonstrated that metal complexes can exhibit significant biological activity.[9][13] Metal complexes with diamine ligands are being investigated as potential anticancer agents.[10] The chelation process can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and exert a biological effect.[8] The biological activity of such complexes is often greater than that of the free ligand.[7]
-
Luminescent Sensors: Aromatic diamines and their derivatives can possess interesting photophysical properties. DNBDA itself has been studied for its luminescence, which shifts in the presence of chloride ions, suggesting potential applications in anion sensing.[1] This property could be further tuned and enhanced upon complexation with suitable metal ions.
-
Advanced Materials: The ability of DNBDA to form stable complexes makes it a candidate for building blocks in the synthesis of coordination polymers or metal-organic frameworks (MOFs), which have applications in gas storage, separation, and sensing.[14]
Concluding Remarks
This compound is a ligand of significant potential, offering a robust platform for the design of novel metal complexes. Its synthesis is accessible, and its coordination chemistry is rich and tunable. The protocols and data presented in this guide provide a foundation for researchers to synthesize, characterize, and explore DNBDA-based metal complexes. Further research into these compounds is warranted to fully unlock their potential in catalysis, medicinal chemistry, and materials science, paving the way for the development of new drugs and advanced functional materials.
References
- 1. Buy this compound | 32690-28-1 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. 1,2-DIAMINO-4,5-DIIODOBENZENE synthesis - chemicalbook [chemicalbook.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. chemijournal.com [chemijournal.com]
- 6. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectral Characterization and Biological Activities of Co(II) and Ni(II) Mixed Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Pharmaceutical Applications of Metal Complexes and Derived Materials [mdpi.com]
- 10. Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design & Protocols for Reactions Involving 4,5-Dinitrobenzene-1,2-diamine: A Guide to Synthesis and Application
An Application Note for the Advanced Researcher
Abstract
This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals working with 4,5-Dinitrobenzene-1,2-diamine. This compound, characterized by its ortho-diamine and dual nitro functionalities, serves as a pivotal building block in synthetic organic chemistry.[1] Its electron-deficient aromatic ring and nucleophilic amino groups make it an ideal precursor for the synthesis of various heterocyclic systems, most notably 6,7-dinitroquinoxalines. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and self-validating. We present detailed, step-by-step methodologies for the synthesis of quinoxaline derivatives, address critical safety and handling protocols, and explore potential applications in analytical chemistry.
Physicochemical Properties & Strategic Handling
This compound is a dark green crystalline powder.[1][2] The presence of two amino and two nitro groups on the benzene ring dictates its chemical behavior, including its solubility and reactivity.[1] Understanding these properties is fundamental to designing successful experimental setups.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄O₄ | [1][2][3] |
| Molecular Weight | 198.14 g/mol | [1][3] |
| Appearance | Dark green crystalline powder | [1][2] |
| Melting Point | 216-218 °C | [2] |
| Solubility | Insoluble in water; Appreciable solubility in polar aprotic and protic organic solvents like ethanol. | [1] |
| pKa | 0.15 ± 0.10 (Predicted) | [2] |
1.1. Safety & Handling: A Mandate for Caution
This compound is classified as a hazardous substance and requires stringent safety measures.
-
Toxicity: The compound is fatal if swallowed, inhaled, or in contact with skin.[4] It may also cause damage to organs through prolonged or repeated exposure.[4]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Mandatory PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a full-face shield.[5][6] For operations that may generate dust, a NIOSH/MSHA-approved respirator is required.[5]
-
Engineering Controls: Ensure adequate ventilation.[6][7] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] The substance should be stored locked up and away from incompatible materials such as strong bases and reducing agents.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] This material is very toxic to aquatic life with long-lasting effects; prevent its release into the environment.[4]
Core Application: Synthesis of 6,7-Dinitroquinoxaline Derivatives
The most prominent application of this compound is its role as a precursor in the synthesis of quinoxalines. The reaction is a classic condensation between an o-phenylenediamine and a 1,2-dicarbonyl compound (such as an α-diketone or α-ketoaldehyde).[8][9] This reaction is highly efficient and provides a direct route to a wide array of substituted quinoxalines, which are scaffolds of significant interest in medicinal chemistry and materials science.[8][10]
2.1. Principle and Mechanism
The synthesis proceeds via a two-step acid-catalyzed addition-elimination mechanism. First, one amino group of the diamine performs a nucleophilic attack on one of the carbonyl carbons, forming a hemiaminal intermediate. This is followed by dehydration to form an imine. The second amino group then undergoes an intramolecular reaction with the remaining carbonyl group through the same sequence, leading to the formation of the stable, aromatic dihydropyrazine ring of the quinoxaline system. The electron-withdrawing nitro groups on the diamine starting material are preserved in the final quinoxaline product.
Caption: General mechanism for acid-catalyzed quinoxaline synthesis.
2.2. Experimental Protocol: General Synthesis of 2,3-Disubstituted-6,7-dinitroquinoxalines
This protocol describes a general method for the reaction of this compound with an α-diketone (e.g., benzil) to yield a 2,3-disubstituted quinoxaline derivative. The choice of solvent and catalyst is critical; ethanol or acetic acid are commonly employed as they effectively solubilize the reactants and the product often precipitates upon cooling, simplifying isolation.[9]
2.2.1. Equipment and Reagents
| Equipment | Reagents |
| Round-bottom flask (50 or 100 mL) | This compound |
| Reflux condenser | α-Diketone (e.g., Benzil) |
| Magnetic stirrer and stir bar | Ethanol (95% or absolute) or Glacial Acetic Acid |
| Heating mantle or oil bath | Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst |
| Buchner funnel and filter flask | Deionized water |
| Beakers and graduated cylinders | Saturated sodium bicarbonate solution |
| TLC plates (silica gel) and chamber | Suitable solvent for recrystallization (e.g., Ethanol) |
2.2.2. Step-by-Step Procedure
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 198 mg).
-
Addition of Dicarbonyl: Add the corresponding α-diketone (e.g., benzil, 1.0 mmol, 210 mg).
-
Solvent Addition: Add the solvent of choice, typically ethanol or glacial acetic acid (20-30 mL). Stir the mixture to create a suspension.
-
Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the stirring mixture.[11] The use of an acid catalyst is crucial for protonating the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the diamine.
-
Reaction Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typically, reactions run for 2-4 hours. The initial dark green suspension should gradually change as the product forms.
-
Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The quinoxaline product, being less soluble in the cold solvent, will often precipitate. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals sequentially with a small amount of cold ethanol to remove soluble impurities, followed by copious amounts of deionized water. If an acidic solvent like acetic acid was used, a wash with a dilute solution of sodium bicarbonate may be necessary to neutralize residual acid, followed by a final water wash.
-
Drying and Purification: Dry the crude product in a vacuum oven. For higher purity, the product should be recrystallized from a suitable solvent, such as ethanol.[1] The process of recrystallization exploits differences in solubility between the product and any remaining impurities.[1]
Experimental Workflow and Characterization
A systematic workflow ensures reproducibility and accurate characterization of the synthesized compounds.
Caption: Standard experimental workflow for quinoxaline synthesis.
3.1. Characterization of Products
Confirmation of the desired 6,7-dinitroquinoxaline structure is achieved through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic shifts for the aromatic protons and carbons of the quinoxaline core and the substituents.
-
Infrared (IR) Spectroscopy: The disappearance of N-H and C=O stretching bands from the starting materials and the appearance of characteristic C=N and aromatic C=C stretching bands confirm the formation of the quinoxaline ring. The strong symmetric and asymmetric stretches for the NO₂ groups should remain prominent.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the elemental composition.
-
Melting Point (MP): A sharp melting point is a good indicator of the purity of the synthesized compound.
Potential Application: Derivatizing Agent for HPLC
While the primary use of this compound is in synthesis, its structural motif (o-phenylenediamine) is common in derivatizing agents used for High-Performance Liquid Chromatography (HPLC), particularly for the detection of α-keto acids and α-dicarbonyl compounds.[12] Reagents like 1,2-diamino-4,5-methylenedioxybenzene (MDB) react with these analytes to form highly fluorescent quinoxaline derivatives, enabling sensitive detection.[12]
Although not a conventional fluorophore due to the quenching effect of the nitro groups, this compound could potentially be used as a chromophoric tagging agent for UV-Vis detection in HPLC. The reaction would convert non-UV-active analytes (like certain α-keto acids) into strongly UV-absorbing dinitroquinoxaline derivatives, enhancing their detectability.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Impure starting materials. 3. Insufficient catalyst. 4. Product is soluble in the reaction solvent. | 1. Extend reflux time; monitor closely with TLC. 2. Verify purity of diamine and dicarbonyl. 3. Add an additional drop of acid catalyst. 4. After cooling, try adding water to precipitate the product or remove the solvent under reduced pressure. |
| Oily Product or Failure to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Attempt to purify by column chromatography on silica gel. 2. Triturate the oil with a non-polar solvent like hexanes to induce solidification. Ensure product is thoroughly dry. |
| Multiple Spots on TLC of Final Product | 1. Incomplete reaction. 2. Formation of side products. 3. Degradation of product or starting material. | 1. Re-subject the material to the reaction conditions or purify via column chromatography. 2. Optimize reaction temperature and time. 3. Ensure anhydrous conditions if materials are sensitive to moisture. |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of electron-deficient heterocyclic compounds. The condensation reaction with 1,2-dicarbonyls provides a reliable and straightforward pathway to 6,7-dinitroquinoxalines. Success in these experimental endeavors hinges on a thorough understanding of the compound's reactivity, strict adherence to safety protocols, and systematic execution of the reaction and purification steps. The protocols and insights provided herein offer a solid foundation for researchers to confidently and safely utilize this important synthetic building block.
References
- 1. Buy this compound | 32690-28-1 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | CAS 32690-28-1 [matrix-fine-chemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. Derivatization Reagent for HPLC MDB | CAS 81864-15-5 Dojindo [dojindo.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of 4,5-Dinitrobenzene-1,2-diamine
Abstract
This comprehensive guide provides detailed application notes and protocols for the qualitative and quantitative analysis of 4,5-Dinitrobenzene-1,2-diamine. This compound, with the molecular formula C₆H₆N₄O₄, is a significant intermediate in the synthesis of various organic materials, including certain dyes and pharmaceuticals.[1][2] Its detection and quantification are crucial for process monitoring, quality control, and research applications. This document outlines methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and Electrochemical Detection, tailored for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound, also known as 4,5-dinitro-o-phenylenediamine, is a crystalline solid with a molecular weight of 198.14 g/mol .[1] Its structure, featuring a benzene ring substituted with two adjacent amine groups and two nitro groups, imparts unique chemical properties that are leveraged in various synthetic pathways. The presence of both electron-donating amine groups and electron-withdrawing nitro groups makes it a versatile building block. Accurate and reliable analytical methods are paramount for its characterization and for ensuring the purity of its downstream products.
Chemical Structure:
Caption: Chemical structure of this compound.
High-Performance Liquid Chromatography (HPLC) Method
Principle: Reversed-phase HPLC is a powerful technique for separating and quantifying organic molecules. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to the aromatic nature of this compound, it can be effectively retained and separated using this method. This protocol is adapted from established methods for similar compounds like 4-Nitro-1,2-phenylenediamine and other phenylenediamine isomers.[3][4]
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Protocol:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 40:60 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) is a suitable starting point.[3] The organic modifier concentration can be optimized to achieve the desired retention time.
-
Flow Rate: A flow rate of 1.0 mL/min is typical for a 4.6 mm ID column.
-
Column Temperature: Maintaining a constant column temperature, for instance, 30 °C, will ensure reproducible retention times.
-
Detection: The compound exhibits UV absorbance due to its aromatic structure and nitro groups. A detection wavelength of 254 nm or a wavelength of maximum absorbance determined from a UV scan is appropriate.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the prepared sample and determine the concentration of this compound from the calibration curve.
Data Summary Table:
| Parameter | Typical Value | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Standard for reversed-phase separation of aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (40:60) + 0.1% Acid | Provides good retention and peak shape for nitroaromatic amines.[3] |
| Flow Rate | 1.0 mL/min | Optimal for standard analytical columns. |
| Temperature | 30 °C | Ensures stable and reproducible retention times. |
| Detection | UV at 254 nm | Common wavelength for aromatic compounds; can be optimized. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| LOD | ~10-50 ppb | Estimated based on similar compounds and standard UV detectors.[4] |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle: GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then detected and identified by a mass spectrometer. This method is based on established procedures for the analysis of nitroaromatic compounds.[5][6]
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Capillary column
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole)
Protocol:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable for separating nitroaromatic compounds. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector: Use a splitless injection for trace analysis to maximize sensitivity. The injector temperature should be high enough to ensure complete vaporization of the analyte without causing thermal degradation, typically around 250-280 °C.
-
Oven Temperature Program: A temperature program is used to separate compounds with different boiling points. A starting point could be:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode: Full scan mode can be used for qualitative analysis to obtain the mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) mode provides higher sensitivity by monitoring characteristic ions of this compound.
-
-
Sample Preparation:
-
Calibration and Quantification: Similar to the HPLC method, prepare calibration standards and create a calibration curve based on the peak areas of a characteristic ion in SIM mode.
Workflow Diagram:
Caption: General workflow for GC-MS analysis.
UV-Visible Spectrophotometry Method
Principle: This method is based on the principle that this compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). This technique is simple, rapid, and cost-effective for quantitative analysis, although it is less selective than chromatographic methods. The protocol is based on general methods for dinitroaniline derivatives.[9][10]
Instrumentation:
-
UV-Visible Spectrophotometer (double beam recommended for stability)
-
Matched quartz cuvettes (e.g., 1 cm path length)
Protocol:
-
Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the wavelength range of interest. Ethanol, methanol, or acetonitrile are suitable choices.
-
Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over a range of wavelengths (e.g., 200-600 nm) to determine the λmax, which is the wavelength at which the compound shows the highest absorbance. For similar dinitroaniline compounds, this is often in the 340-380 nm range.[10]
-
-
Calibration Curve:
-
Prepare a series of standard solutions of accurately known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax, using the pure solvent as a blank.
-
Plot a graph of absorbance versus concentration. The plot should be linear over a certain concentration range.
-
-
Sample Analysis:
-
Prepare a solution of the unknown sample in the same solvent.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
-
Data Summary Table:
| Parameter | Guideline | Rationale |
| Solvent | Ethanol or Acetonitrile | Good solubility and UV transparency. |
| λmax | Determine experimentally (est. 340-380 nm) | Ensures maximum sensitivity and adherence to Beer's Law. |
| Path Length | 1 cm | Standardized for comparability. |
| Linear Range | Determine experimentally | The concentration range where absorbance is proportional to concentration. |
| LOD | ~0.1-1 ppm | Typical for UV-Vis spectrophotometry. |
Electrochemical Detection Method
Principle: The nitro groups in this compound are electrochemically active and can be reduced at an electrode surface. By applying a potential and measuring the resulting current, the concentration of the analyte can be determined. Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be employed for this purpose. This protocol is conceptualized based on methods for other nitroaromatic compounds.
Instrumentation:
-
Potentiostat/Galvanostat
-
Three-electrode cell (working, reference, and counter electrodes)
Protocol:
-
Working Electrode: A glassy carbon electrode (GCE) is a common choice. The electrode surface may be modified to enhance sensitivity and selectivity, for instance, with gold nanoparticles or conductive polymers.
-
Reference Electrode: A standard Ag/AgCl or saturated calomel electrode (SCE).
-
Counter Electrode: A platinum wire or graphite rod.
-
Supporting Electrolyte: A solution that provides conductivity but does not interfere with the electrochemical reaction of the analyte. A phosphate buffer solution (PBS) at a specific pH is often used.
-
Measurement Technique:
-
Cyclic Voltammetry (CV): Useful for initial characterization of the electrochemical behavior of the compound. Scan the potential in a range where the reduction of the nitro groups is expected.
-
Differential Pulse Voltammetry (DPV): Offers higher sensitivity and better resolution than CV, making it more suitable for quantitative analysis.
-
-
Procedure:
-
Prepare a solution of the sample in the supporting electrolyte.
-
Deoxygenate the solution by purging with nitrogen gas for several minutes, as dissolved oxygen can interfere with the measurement.
-
Immerse the electrodes in the solution and perform the electrochemical measurement (CV or DPV).
-
The peak current from the reduction of the nitro groups will be proportional to the concentration of this compound.
-
-
Calibration: Create a calibration plot of peak current versus concentration using standard solutions.
Conceptual Workflow:
Caption: Conceptual workflow for electrochemical detection.
Conclusion
The analytical methods detailed in these application notes provide a comprehensive toolkit for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, sample matrix, and available instrumentation. For high-throughput screening and routine quality control, HPLC and UV-Vis spectrophotometry are excellent choices. For trace analysis and identification in complex matrices, GC-MS is the preferred method. Electrochemical methods offer the potential for the development of portable and rapid sensing devices. It is recommended to validate the chosen method for its intended use to ensure accurate and reliable results.
References
- 1. lookchem.com [lookchem.com]
- 2. Buy this compound | 32690-28-1 [smolecule.com]
- 3. 4-Nitro-1,2-phenylenediamine | SIELC Technologies [sielc.com]
- 4. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New trends in sample preparation techniques for environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of trifluralin and other dinitroaniline herbicide residues by zero-order and derivative ultraviolet spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Dyes Using 4,5-Dinitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Versatile Role of 4,5-Dinitrobenzene-1,2-diamine in Chromophore Development
This compound, a substituted o-phenylenediamine, serves as a pivotal precursor in the synthesis of a diverse array of dyes. Its unique molecular architecture, featuring two adjacent amino groups and two electron-withdrawing nitro groups on a benzene ring, imparts distinct chemical reactivity, making it a valuable building block for various chromophoric systems. The presence of the vicinal diamino functionalities allows for the facile construction of heterocyclic rings, while the amino groups themselves are amenable to diazotization, a cornerstone of azo dye synthesis. The strong electron-withdrawing nature of the nitro groups significantly influences the electronic properties of the resulting dyes, often leading to desirable bathochromic (deepening of color) shifts in their absorption spectra.
This comprehensive guide provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of both mono-azo and bis-azo dyes. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for the synthesis of novel dye molecules.
I. Synthesis of Mono-Azo Dyes: A Stepwise Approach
The synthesis of mono-azo dyes from this compound involves the diazotization of one of the amino groups, followed by coupling with an electron-rich aromatic compound, such as a phenol or a naphthol. The presence of the two nitro groups deactivates the amino groups, making the diazotization reaction more challenging than with electron-rich anilines. Therefore, careful control of the reaction conditions is crucial for successful synthesis.
A. The Underlying Chemistry: Diazotization and Azo Coupling
The synthesis of azo dyes is a two-step process:
-
Diazotization: A primary aromatic amine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), to form a diazonium salt. This reaction is performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The electrophilic diazonium salt is then reacted with a nucleophilic coupling component, such as a phenol or an aromatic amine. The diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo (-N=N-) linkage, which is the primary chromophore of the dye.
B. Experimental Protocol: Synthesis of a Mono-Azo Dye using β-Naphthol as a Coupling Component
This protocol details the synthesis of a representative mono-azo dye from this compound and β-naphthol.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Urea (optional, to quench excess nitrous acid)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
pH paper or pH meter
Procedure:
Part 1: Diazotization of this compound
-
In a 250 mL beaker, suspend 1.98 g (0.01 mol) of this compound in 50 mL of distilled water.
-
While stirring, slowly add 5 mL of concentrated hydrochloric acid. The mixture will form a slurry of the amine hydrochloride salt.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring. It is critical to maintain this low temperature throughout the diazotization process.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete to ensure full diazotization. The formation of a clear solution of the diazonium salt may not occur due to the nature of the starting material; a fine suspension is acceptable.
Part 2: Azo Coupling with β-Naphthol
-
In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly, and with continuous stirring, add the cold diazonium salt suspension (from Part 1) to the alkaline β-naphthol solution. A colored precipitate of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.
-
Check the pH of the solution; it should remain alkaline (pH 8-10) to facilitate the coupling reaction.
Part 3: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the crude dye in a desiccator or a low-temperature oven (below 80 °C).
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water.
C. Data Presentation
| Parameter | Value/Description |
| Reactant 1 | This compound |
| Reactant 2 | β-Naphthol |
| Molar Ratio (1:2) | 1 : 1 |
| Diazotizing Agent | NaNO₂ / HCl |
| Coupling Medium | Aqueous NaOH |
| Temperature | 0-5 °C |
| Reaction Time | 2-3 hours |
| Observed Color | Dependent on the specific dye, often in the red-brown range. |
II. Synthesis of Symmetrical Bis-Azo Dyes: A Comprehensive Protocol
The presence of two amino groups in this compound allows for the synthesis of bis-azo dyes, where both amino groups are diazotized (a process called tetrazotization) and coupled with two equivalents of a coupling component. This leads to the formation of larger, more complex dye molecules with potentially enhanced color strength and different application properties.
A. Rationale for Modified Conditions
The tetrazotization of this compound requires more stringent conditions compared to the diazotization of simple aromatic amines. The deactivating effect of the two nitro groups and the already formed diazonium group makes the diazotization of the second amino group more difficult. Therefore, a higher concentration of acid and a slight excess of sodium nitrite are often necessary to drive the reaction to completion.
B. Experimental Protocol: Synthesis of a Symmetrical Bis-Azo Dye using Phenol as a Coupling Component
This protocol outlines the synthesis of a symmetrical bis-azo dye by reacting tetrazotized this compound with two equivalents of phenol.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Sodium Carbonate (Na₂CO₃)
-
Ice
-
Distilled Water
-
Glacial Acetic Acid (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Buchner funnel and filter flask
Procedure:
Part 1: Tetrazotization of this compound
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 10 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly and cautiously add 1.98 g (0.01 mol) of finely powdered this compound to the cold sulfuric acid with continuous stirring. Ensure the temperature does not rise above 10 °C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete dissolution and formation of the amine salt.
-
In a separate beaker, dissolve 1.52 g (0.022 mol) of sodium nitrite in 10 mL of concentrated sulfuric acid. This solution is nitrosylsulfuric acid.
-
Cool the nitrosylsulfuric acid solution to 0-5 °C.
-
Add the cold nitrosylsulfuric acid solution dropwise to the stirred amine salt solution over 30-45 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours to ensure complete tetrazotization. The resulting solution is the tetrazonium salt solution.
Part 2: Azo Coupling with Phenol
-
In a separate 1 L beaker, dissolve 1.88 g (0.02 mol) of phenol in 100 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly, and with extreme care, add the cold tetrazonium salt solution (from Part 1) dropwise to the alkaline phenol solution. A deep-colored precipitate of the bis-azo dye will form immediately.
-
During the addition, maintain the pH of the reaction mixture between 8 and 10 by the simultaneous addition of a 20% aqueous sodium carbonate solution.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 3-4 hours.
Part 3: Isolation and Purification
-
Collect the precipitated bis-azo dye by vacuum filtration.
-
Wash the filter cake with a large volume of cold water until the washings are neutral.
-
Dry the crude product in a vacuum oven at 60-70 °C.
-
Purify the bis-azo dye by recrystallization from a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF).
D. Data Presentation
| Parameter | Value/Description |
| Reactant 1 | This compound |
| Reactant 2 | Phenol |
| Molar Ratio (1:2) | 1 : 2 |
| Diazotizing Agent | NaNO₂ / H₂SO₄ (Nitrosylsulfuric acid) |
| Coupling Medium | Aqueous NaOH / Na₂CO₃ |
| Temperature | 0-5 °C |
| Reaction Time | 5-6 hours |
| Observed Color | Typically deep reds, purples, or browns. |
III. Visualization of Synthetic Workflows
A. Mono-Azo Dye Synthesis Workflow
Caption: Workflow for the synthesis of a mono-azo dye.
B. Bis-Azo Dye Synthesis Workflow
Caption: Workflow for the synthesis of a symmetrical bis-azo dye.
IV. Characterization of Synthesized Dyes
The synthesized dyes should be characterized to confirm their structure and assess their purity. Common analytical techniques include:
-
Melting Point: To determine the purity of the crystalline dye.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretch of the azo group, O-H stretch of phenols, and N-O stretches of the nitro groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.
V. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
Diazonium salts are unstable and potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in solution.
-
Azo dyes are intensely colored and can cause staining. Handle them carefully.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: 4,5-Dinitrobenzene-1,2-diamine as a Building Block for High-Performance Polybenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 4,5-Dinitrobenzene-1,2-diamine in Advanced Polymer Synthesis
This compound is a pivotal, though indirect, building block in the synthesis of high-performance polymers, most notably polybenzimidazoles (PBIs). While not directly incorporated into the polymer backbone in its dinitro form, it serves as a critical precursor to 1,2,4,5-tetraaminobenzene (TAB), the reactive monomer. The exceptional thermal and chemical stability of PBIs makes them indispensable in demanding applications, ranging from aerospace components and protective apparel for firefighters to high-temperature fuel cell membranes.[1]
This technical guide provides a comprehensive overview of the synthesis pathway from this compound to high-performance polybenzimidazoles. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for the synthesis of the tetraamine monomer and its subsequent polymerization, and present key characterization data for the resulting polymers.
From Dinitro Precursor to Reactive Monomer: The Crucial Reduction Step
The polymerization process commences with the chemical reduction of the nitro groups of this compound to amine functionalities, yielding 1,2,4,5-tetraaminobenzene (TAB). This transformation is paramount as the resulting tetra-functional amine is the active monomer in the subsequent polycondensation reaction.
The reduction is typically achieved through catalytic hydrogenation, a clean and efficient method. The choice of catalyst and reaction conditions is critical to ensure complete reduction of the nitro groups without undesirable side reactions.
Protocol 1: Catalytic Hydrogenation of this compound to 1,2,4,5-Tetraaminobenzene Tetrahydrochloride
This protocol is adapted from established methods for the reduction of dinitroanilines.[2][3] The product is isolated as the tetrahydrochloride salt to enhance its stability, as the free tetraamine is susceptible to aerial oxidation.[4]
Materials:
-
This compound
-
5% Platinum on carbon (Pt/C) or 10% Palladium on carbon (Pd/C) catalyst
-
Ethanol or Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrogen (N₂) and Hydrogen (H₂) gas
-
Activated Carbon
Equipment:
-
High-pressure autoclave (Parr apparatus or similar)
-
Glass liner for the autoclave
-
Mechanical stirrer
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Schlenk line or glovebox for inert atmosphere handling
Procedure:
-
Reactor Setup: In a glass liner, create a slurry of this compound and the Pt/C or Pd/C catalyst (typically 1-5 mol% of the substrate) in ethanol or methanol.
-
Inerting: Place the liner in the autoclave, seal the reactor, and purge the system multiple times with nitrogen to remove any oxygen.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 2-5 MPa) and heat the mixture to a temperature of 80-120 °C with vigorous stirring.[1]
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite under a nitrogen atmosphere to remove the catalyst.
-
Decolorization: Treat the filtrate with activated carbon to remove any colored impurities and filter again.
-
Salt Precipitation: To the clear filtrate, slowly add concentrated hydrochloric acid. The 1,2,4,5-tetraaminobenzene tetrahydrochloride will precipitate as an off-white solid.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Catalyst: Platinum and palladium are highly efficient catalysts for the reduction of aromatic nitro groups.
-
Solvent: Ethanol and methanol are good solvents for the starting material and the resulting tetraamine, and they are relatively inert under the reaction conditions.
-
Acidification: The isolation as a hydrochloride salt is crucial for the long-term storage and handling of the highly air-sensitive tetraamine.[4]
The Formation of Polybenzimidazoles: Polycondensation of 1,2,4,5-Tetraaminobenzene
The synthesis of polybenzimidazoles from 1,2,4,5-tetraaminobenzene and a dicarboxylic acid is a two-step polycondensation reaction. The initial step involves the formation of a poly(amino amide) intermediate, which then undergoes intramolecular cyclodehydration to form the final polybenzimidazole structure.[5]
Protocol 2: Solution Polycondensation in Polyphosphoric Acid (PPA)
This is a widely used laboratory-scale method for producing high molecular weight PBIs.[6] PPA serves as both the solvent and a dehydrating agent, facilitating the cyclization to the benzimidazole ring.
Materials:
-
1,2,4,5-Tetraaminobenzene tetrahydrochloride
-
Isophthalic acid (or other aromatic dicarboxylic acids)
-
Polyphosphoric acid (PPA)
-
Phosphorus pentoxide (P₂O₅)
-
Triphenyl phosphite (optional catalyst)[7]
-
Deionized water
-
Ammonium hydroxide
Equipment:
-
Three-neck round-bottom flask
-
High-torque mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Large beaker for precipitation
Procedure:
-
PPA Preparation: If necessary, adjust the P₂O₅ content of the PPA to 85-90% by adding P₂O₅. This can be done by carefully heating the mixture under a nitrogen atmosphere until a homogenous solution is obtained.
-
Monomer Addition: Cool the PPA to approximately 60-80°C. Under a continuous flow of nitrogen, add equimolar amounts of 1,2,4,5-tetraaminobenzene tetrahydrochloride and isophthalic acid to the flask with vigorous stirring. A small amount of triphenyl phosphite can be added at this stage to enhance the reaction.[7]
-
Two-Stage Polymerization:
-
Stage 1: Slowly heat the reaction mixture to 120-140°C and maintain this temperature for 2-4 hours. During this stage, the initial condensation occurs, and hydrogen chloride gas evolves from the tetraamine salt.
-
Stage 2: Gradually increase the temperature to 200-220°C and hold for 4-6 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
-
Polymer Precipitation: After the polymerization is complete, allow the viscous polymer solution (dope) to cool to below 100°C. Slowly pour the dope into a large volume of rapidly stirred deionized water to precipitate the polymer.
-
Purification:
-
Collect the fibrous polymer by filtration.
-
Wash the polymer repeatedly with deionized water until the washings are neutral.
-
Soak the polymer in a dilute ammonium hydroxide solution to neutralize any remaining acid, followed by further washing with deionized water.
-
-
Drying: Dry the purified polymer in a vacuum oven at 100-120°C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA is an excellent solvent for the monomers and the resulting polymer. Its dehydrating properties are crucial for driving the cyclization reaction to completion.[6]
-
Two-Stage Polymerization: The initial lower temperature stage allows for the controlled formation of the poly(amino amide) intermediate and the removal of HCl gas. The higher temperature stage provides the necessary energy for the cyclodehydration to form the benzimidazole rings and achieve a high molecular weight.[8]
-
Triphenyl Phosphite: This can act as a condensation agent, facilitating the formation of amide bonds and leading to higher molecular weight polymers.[9][10]
Data Presentation: Properties of Polybenzimidazoles Derived from 1,2,4,5-Tetraaminobenzene
The properties of the resulting polybenzimidazoles are highly dependent on the choice of the dicarboxylic acid comonomer. Aromatic dicarboxylic acids generally yield polymers with higher thermal stability and rigidity, while aliphatic dicarboxylic acids can impart greater flexibility.[11]
| Dicarboxylic Acid | Polymer Structure | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (TGA) | Tensile Strength | Solubility |
| Isophthalic Acid | Aromatic | > 400 °C | ~600 °C | High | Soluble in strong acids (e.g., H₂SO₄, MSA) |
| Terephthalic Acid | Aromatic | > 450 °C | > 600 °C | Very High | Generally insoluble |
| 4,4'-Oxydibenzoic Acid | Aromatic (with ether linkage) | ~350-400 °C | ~550 °C | High | Improved solubility in polar aprotic solvents |
| Adipic Acid | Aliphatic | ~200-250 °C | ~460 °C | Moderate | Improved solubility |
| Sebacic Acid | Aliphatic | ~200 °C | ~460 °C | Moderate | Improved solubility |
Note: The values presented are typical ranges and can vary depending on the specific polymerization conditions and the molecular weight of the polymer.[11][12][13]
Experimental Workflows and Characterization
A systematic approach to the synthesis and characterization of polybenzimidazoles is essential for ensuring the desired material properties.
Characterization Protocols
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR is a powerful tool for confirming the successful synthesis of the polybenzimidazole.
-
Sample Preparation: A small amount of the dried polymer is ground with KBr and pressed into a pellet, or a thin film is cast from a suitable solvent.
-
Analysis: The disappearance of the N-H stretching and C=O stretching bands of the poly(amino amide) intermediate and the appearance of characteristic benzimidazole ring vibrations confirm the cyclization.
2. Thermogravimetric Analysis (TGA):
TGA is used to evaluate the thermal stability of the polymer.
-
Procedure: A small sample of the polymer is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Data: The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is a measure of the polymer's thermal stability.
3. Differential Scanning Calorimetry (DSC):
DSC is employed to determine the glass transition temperature (Tg) of the polymer.
-
Procedure: The polymer sample is subjected to a controlled temperature program.
-
Data: The Tg is observed as a step change in the heat flow curve and indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
4. Mechanical Testing:
The mechanical properties of the polymer, such as tensile strength and modulus, are typically measured on thin films cast from a polymer solution.
-
Procedure: Polymer films are prepared and cut into specific dimensions for testing in a universal testing machine.
-
Data: Stress-strain curves are generated, from which the tensile strength, elongation at break, and Young's modulus can be determined.[11]
Conclusion
This compound is a valuable precursor for the synthesis of 1,2,4,5-tetraaminobenzene, a key monomer for the production of high-performance polybenzimidazoles. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the synthesis and application of these remarkable polymers. The ability to tune the properties of the final polymer by carefully selecting the dicarboxylic acid comonomer opens up a wide range of possibilities for developing advanced materials for various technological applications.
References
- 1. CN103433059A - Catalyst used in hydrogenation reaction of m-dinitrobenzene to synthesize m-phenylenediamine and application of catalyst - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benicewiczgroup.com [benicewiczgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polybenzimidazole Aerogels with High Thermal Stability and Mechanical Performance for Advanced Thermal Insulation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cpsm.kpi.ua [cpsm.kpi.ua]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dinitrobenzene-1,2-diamine
Welcome to the technical support guide for the synthesis of 4,5-Dinitrobenzene-1,2-diamine (also known as 4,5-dinitro-o-phenylenediamine). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The insights provided herein are synthesized from established literature and practical laboratory experience.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common approach involves the protection of the amino groups of a starting material like 1,2-diaminobenzene, followed by nitration, and subsequent reduction or deprotection. The choice of reagents and reaction parameters at each stage is critical to minimize side-product formation and degradation.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
The most prevalent method involves the dinitration of a protected o-phenylenediamine derivative. A typical route starts with 1,2-diaminobenzene, which is first protected, commonly by acetylation, to form N,N'-diacetyl-1,2-diaminobenzene. This protection is crucial because the free amino groups are highly activating and susceptible to oxidation under harsh nitrating conditions. The protected intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. Finally, the protecting groups are removed via hydrolysis to yield the target compound. An alternative strategy involves the nucleophilic aromatic substitution (SNAr) on a substrate like 1,2-difluoro-4,5-dinitrobenzene.[1]
Q2: Why is my final product a dark brown or black powder instead of the expected dark green crystals?
Aromatic diamines, including o-phenylenediamine and its derivatives, are highly susceptible to air oxidation, which forms intensely colored quinone-imine type structures and other polymeric byproducts.[2][3] This oxidation can occur during the reaction, work-up, or even during storage if the material is exposed to air and light. To mitigate this, it is advisable to perform the final deprotection/reduction and purification steps under an inert atmosphere (e.g., nitrogen or argon) and to store the final product in a dark, cool, and inert environment.
Q3: What is a realistic yield to expect for this synthesis?
Yields can vary significantly based on the specific protocol, scale, and purity of reagents. However, with careful optimization of reaction conditions and purification, yields in the range of 50-70% have been reported in the literature for similar multi-step syntheses.[4] For instance, some specialized purification methods, like vacuum distillation, have been noted to provide high-purity material with yields of 90-95% in specific contexts, though this may not be suitable for all scales.[5]
Q4: What are the most critical parameters to control to maximize the yield?
Several parameters are critical:
-
Temperature Control: The nitration step is highly exothermic. Maintaining a low and consistent temperature (typically 0-10°C) is essential to prevent over-nitration and the formation of undesired isomers or degradation products.
-
Reagent Purity: The purity of starting materials and reagents, especially the nitric and sulfuric acids, directly impacts the reaction's success. Impurities can lead to side reactions and lower yields.
-
Stoichiometry: Precise control over the molar ratios of reactants, particularly the nitrating agent, is vital. An excess of nitric acid can lead to unwanted side products.
-
Inert Atmosphere: As mentioned, protecting the reaction mixture and the final product from oxygen is crucial to prevent oxidative degradation.[2]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.
Problem 1: Low yield or no product after the nitration step.
-
Possible Cause A: Incomplete Reaction. The nitration may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or a deactivated nitrating agent.
-
Solution: Ensure the nitrating mixture (HNO₃/H₂SO₄) is freshly prepared and added slowly while maintaining the recommended low temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Possible Cause B: Formation of Isomeric Byproducts. Nitration of the benzene ring can lead to the formation of other dinitro isomers, which can be difficult to separate and will lower the yield of the desired 4,5-dinitro product.[6]
-
Solution: The use of protecting groups on the amines, such as acetyl or tosyl groups, helps direct the nitration to the desired 4- and 5-positions. Ensure the protection step is complete before proceeding to nitration.
-
-
Possible Cause C: Degradation of Starting Material. The strong acidic and oxidative conditions of nitration can degrade the starting material if not properly controlled.
-
Solution: Maintain strict temperature control throughout the addition of the nitrating agent. Ensure the starting material is fully dissolved in the sulfuric acid before the dropwise addition of nitric acid.
-
Problem 2: The crude product is a sticky, tar-like substance that is difficult to handle.
-
Possible Cause A: Oxidation and Polymerization. This is a common issue resulting from the oxidation of the diamine product.[2] The initial product can oxidize to form reactive intermediates that polymerize into intractable tars.
-
Solution: Degas all solvents before use. Conduct the final deprotection and work-up steps under an inert atmosphere (N₂ or Ar). After isolation, dry the product under vacuum and store it immediately in a sealed container under inert gas, away from light.
-
-
Possible Cause B: Incomplete Reaction or Complex Mixture. The tar may be a complex mixture of starting materials, intermediates, product, and multiple byproducts.
-
Solution: Before attempting a large-scale purification, analyze a small sample of the crude material by TLC or LC-MS to identify the components.[7] This will help in designing an appropriate purification strategy, which may involve column chromatography before recrystallization.
-
Problem 3: Difficulty purifying the final product by recrystallization.
-
Possible Cause A: Presence of Isomeric Impurities. Isomers of dinitrophenylenediamine often have similar solubility profiles, making separation by simple recrystallization challenging.[5]
-
Solution: A multi-step purification may be necessary. First, attempt column chromatography to separate the major isomers. Following chromatography, perform a final recrystallization from a suitable solvent like ethanol to obtain a highly pure product.[5]
-
-
Possible Cause B: Oiling Out. The product may "oil out" during recrystallization instead of forming crystals if the solution is cooled too quickly or if the solvent is not ideal.
-
Solution: Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly and undisturbed to promote crystal growth. If it oils out, try reheating the solution and adding slightly more solvent before cooling again. Seeding the solution with a small crystal of pure product can also induce crystallization.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis adapted from established chemical principles. Researchers should always perform a thorough risk assessment before beginning any new procedure.
Step A: Acetylation of 1,2-Diaminobenzene
-
In a 250 mL round-bottom flask, dissolve 10.8 g (0.1 mol) of 1,2-diaminobenzene in 50 mL of glacial acetic acid.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add 22.5 mL (0.24 mol) of acetic anhydride dropwise, keeping the temperature below 20°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated white solid (N,N'-diacetyl-1,2-diaminobenzene) by vacuum filtration, wash with cold water, and dry under vacuum.
Step B: Dinitration of N,N'-Diacetyl-1,2-diaminobenzene
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 19.2 g (0.1 mol) of the dried diacetyl compound to 80 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 25°C.
-
Cool the mixture to 0°C in an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of the diacetyl compound over 1-2 hours, maintaining the reaction temperature between 0°C and 5°C.
-
After the addition, continue stirring at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice.
-
Collect the yellow precipitate (N,N'-diacetyl-4,5-dinitro-1,2-diaminobenzene) by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
Step C: Hydrolysis to this compound
-
In a 500 mL flask, create a slurry of the dried dinitro-diacetyl intermediate in 150 mL of 70% sulfuric acid.
-
Heat the mixture to 90-100°C with stirring for 2 hours. The solid will gradually dissolve and a new precipitate may form.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Neutralize the solution carefully by the slow addition of concentrated ammonium hydroxide until the pH is ~7-8. This should be done in an ice bath as the neutralization is exothermic.
-
The product, this compound, will precipitate. Collect the solid by vacuum filtration.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, filtered product to a flask.
-
Add a suitable solvent, such as ethanol, in small portions while heating the mixture to a boil until the solid just dissolves.[5]
-
If the solution is highly colored with impurities, it can be treated with a small amount of activated carbon and hot-filtered.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the dark green crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[8] The expected melting point is 216-218°C.[8]
Data Summary: Factors Influencing Yield
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Nitration Temperature | 0-5°C | High | Minimizes side reactions and degradation.[9] |
| > 20°C | Low | Increases formation of unwanted isomers and oxidation products. | |
| Atmosphere (Work-up) | Inert (N₂ or Ar) | High | Prevents air oxidation of the diamine product.[2] |
| Air | Low | Leads to formation of colored impurities and tars.[3] | |
| Purification Method | Recrystallization | Good Purity | Effective for removing less soluble or more soluble impurities.[5] |
| Column Chromatography | High Purity | Necessary for separating compounds with similar solubility, like isomers.[5] |
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting common synthesis issues.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Sciencemadness Discussion Board - One pot reduction of dinitro compounds to diamines - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buy this compound | 32690-28-1 [smolecule.com]
- 6. Synthesis of the isomeric dinitro-p-phenylenediamines by nitration of NN′-bis(phenylsulphonyl)-p-phenylenediamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4,5-Dinitrobenzene-1,2-diamine
Welcome to the technical support guide for 4,5-Dinitrobenzene-1,2-diamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. As a potent intermediate in various synthetic applications, achieving high purity is paramount for reliable and reproducible downstream results. This guide is designed for chemistry professionals engaged in research and development.
Core Principles of Purifying this compound
This compound is a dark green crystalline powder[1][2]. Its purification is primarily dictated by its molecular structure: two basic amino groups and two electron-withdrawing nitro groups on an aromatic ring. This configuration results in moderate polarity and amphiphilic character, with appreciable solubility in polar organic solvents but insolubility in water[1].
The primary purification challenges often stem from separating the target compound from isomeric impurities (e.g., other dinitro-diaminobenzene isomers) and residual starting materials or by-products from its synthesis, which typically involves nitration and reduction steps[1]. The choice of purification technique hinges on the impurity profile and the desired final purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My crude product is a dark, tarry oil instead of the expected dark green solid. What went wrong?
Answer: This is a common issue often caused by the presence of highly colored, polymeric by-products or significant amounts of solvent residue. Diamines, especially aromatic ones, can be susceptible to air oxidation, which forms intensely colored impurities[3].
Corrective Actions:
-
Initial Assessment: First, attempt to solidify the oil. Try scratching the inside of the flask with a glass rod at the oil's surface or adding a seed crystal if you have one. Sometimes, super-saturation is the issue.
-
Trituration: If scratching doesn't work, try trituration. Add a solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., a cold mixture of dichloromethane and hexane). Stir the oil vigorously with the solvent. The desired compound may precipitate as a solid, which can then be filtered.
-
Acid-Base Extraction: The basicity of the amino groups can be exploited. Dissolve the oily product in a suitable organic solvent (like ethyl acetate or dichloromethane). Wash this solution with a dilute acid (e.g., 1 M HCl). Your product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. Separate the aqueous layer, cool it in an ice bath, and carefully neutralize it with a base (e.g., saturated sodium bicarbonate) to precipitate the purified diamine. Collect the solid by filtration.
-
Column Chromatography: If the above methods fail, the impurities are likely too similar in nature to the product. A column chromatography approach will be necessary.
Question 2: After recrystallization from ethanol, my yield is extremely low. How can I improve it?
Answer: Low yield after recrystallization is typically due to one of two reasons: using too much solvent or the product having higher than expected solubility in the cold solvent. Recrystallization from ethanol is a highly effective method for this compound[1].
Optimization Strategy:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot ethanol to fully dissolve the crude product. Adding excess solvent will keep a significant portion of your product dissolved even after cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature first. This promotes the formation of larger, purer crystals. Once at room temperature, move the flask to an ice bath to maximize precipitation.
-
Mother Liquor Recovery: Do not discard the filtrate (mother liquor) immediately. Concentrate it by about half using a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and should be analyzed separately.
-
Solvent System Modification: If ethanol alone is too good a solvent, consider a two-solvent system. For example, dissolve the compound in a minimal amount of a "good" solvent like hot ethanol or acetone, and then slowly add a "poor" solvent like hexane or water until the solution just begins to turn cloudy (the cloud point). Reheat gently until the solution is clear again, then allow it to cool slowly.
Question 3: My TLC plate shows multiple spots even after purification. How do I achieve better separation?
Answer: This indicates that the chosen purification method was not sufficient to separate the impurities, which likely have similar polarity to your target compound. This is common when isomeric by-products are present.
Advanced Purification Protocol:
-
Assess Polarity: Run several TLCs using different solvent systems (e.g., varying ratios of ethyl acetate/hexane, dichloromethane/methanol) to find a system that provides the best separation (largest difference in Rf values) between your product and the impurities.
-
Column Chromatography: This is the method of choice for separating compounds with similar polarities[1].
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: Use the solvent system identified from your TLC analysis that gave good separation.
-
Loading: Dissolve the crude product in a minimum amount of the column solvent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. This "dry loading" method generally results in better separation than loading the sample as a concentrated liquid.
-
Elution: Start with a less polar solvent system and gradually increase the polarity to elute the compounds from the column. Collect fractions and analyze them by TLC to identify and combine the pure fractions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for recrystallizing this compound?
A1: Ethanol is widely reported as an effective solvent for the recrystallization of this compound[1]. It provides a good balance of high solubility at boiling temperature and lower solubility when cold, which is ideal for this technique. Other polar solvents like methanol or acetone may also be effective, potentially in combination with a less polar co-solvent like hexane or dichloromethane[4].
Q2: How can I definitively assess the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point that matches the literature value (216-218 °C) suggests high purity[2]. Impurities typically cause the melting point to broaden and become depressed.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The spectrum should show the expected signals for this compound, and integration of the proton signals should be correct. The absence of signals from impurities is crucial.
-
LC-MS: Provides both purity information (from the UV trace) and mass confirmation.
Q3: What are the primary safety concerns when handling this compound?
A3: This compound is hazardous and must be handled with appropriate precautions. According to safety data sheets, it is classified as fatal if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure[5].
-
Engineering Controls: Always work in a well-ventilated chemical fume hood[6].
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles[7].
-
Handling: Avoid creating dust. Handle as a solution whenever possible.
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with local regulations[5].
Visualized Workflow: Selecting a Purification Strategy
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision tree for selecting the appropriate purification method.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is ideal for crude material that is already substantially pure and crystalline.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of 95% ethanol, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid just dissolves completely. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is intensely colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the yield and melting point.
Protocol 2: Purification by Column Chromatography
This protocol is for separating complex mixtures or removing impurities with similar polarity.
-
Solvent System Selection: As described in the troubleshooting section, determine the optimal mobile phase (e.g., 30% ethyl acetate in hexane) using TLC.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen mobile phase (slurry packing is recommended). Ensure the packed bed is level and free of air bubbles.
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal volume of a polar solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.
-
Loading: Carefully add the dry-loaded sample to the top of the packed silica gel bed, creating a thin, level band.
-
Elution: Add the mobile phase to the column and begin elution, collecting fractions in test tubes or vials. Maintain a constant flow rate. If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain only the pure desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Summary Table
| Property[1][2] | Value | Significance in Purification |
| Appearance | Dark green crystalline powder | Visual indicator of purity. Tarry or brown appearance suggests impurities. |
| Molecular Weight | 198.14 g/mol | Used for calculating molar quantities and theoretical yields. |
| Melting Point | 216-218 °C | A sharp melting point in this range is a strong indicator of high purity. |
| Solubility | Insoluble in water; Appreciable in polar organic solvents (e.g., ethanol, DMF) | Key for selecting recrystallization solvents and extraction procedures. |
| pKa (Predicted) | 0.15 ± 0.10 | The amino groups are basic, allowing for acid-base extraction techniques. |
References
- 1. Buy this compound | 32690-28-1 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. Sciencemadness Discussion Board - One pot reduction of dinitro compounds to diamines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
common side reactions in the synthesis of 4,5-Dinitrobenzene-1,2-diamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4,5-Dinitrobenzene-1,2-diamine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound is a nuanced process. While seemingly a straightforward electrophilic aromatic substitution, the presence of two activating amino groups on the benzene ring introduces significant challenges. These groups are highly susceptible to the harsh, oxidative conditions of nitration and their protonation in strong acid fundamentally alters their directing effects. This guide addresses the most common pitfalls—from isomer formation to product instability—providing expert insights and validated solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented with its probable cause and a recommended course of action.
Question 1: My reaction yields a complex mixture of dinitro-isomers, with very little of the desired 4,5-product. What went wrong?
Answer: This is the most common challenge and stems directly from the directing effects of the substituents on the starting material, o-phenylenediamine.
-
Probable Cause 1: Direct Nitration of o-Phenylenediamine. In the strongly acidic nitrating mixture (HNO₃/H₂SO₄), the basic amino groups (-NH₂) are protonated to form ammonium groups (-NH₃⁺). The -NH₃⁺ group is a powerful deactivator and a meta-director [1]. This completely changes the regioselectivity, favoring nitration at positions other than 4 and 5.
-
Probable Cause 2: Competing Directing Effects. Even if some unprotonated -NH₂ groups remain, they are strong ortho, para-directors. This can lead to a mixture of 3,4- and 4,5-dinitro isomers.
-
Solution: Employ a Protecting Group Strategy. To ensure proper regioselectivity, the amino groups must be protected before nitration. Acetylation is a common and effective method. The resulting acetamido (-NHCOCH₃) group is still an ortho, para-director but is less activating than the amino group and, crucially, prevents protonation at the nitrogen atom. This directs the incoming nitro groups to the desired 4 and 5 positions. A subsequent hydrolysis step removes the protecting groups.
Question 2: The nitration reaction mixture turned dark brown or black, and I isolated a tarry, intractable material instead of a crystalline product. Why did this happen?
Answer: The formation of dark, tarry substances is a classic sign of oxidative decomposition.
-
Probable Cause: Oxidation of the Aromatic Ring. The amino groups make the benzene ring extremely electron-rich and thus highly susceptible to oxidation by concentrated nitric acid, a strong oxidizing agent. This is especially problematic at elevated temperatures.
-
Solution:
-
Protect the Amino Groups: As mentioned above, converting the amino groups to acetamido groups moderates their activating effect and makes the ring less prone to oxidation.
-
Strict Temperature Control: The nitration reaction is highly exothermic. The temperature must be carefully controlled, typically kept below 15-20°C, especially during the addition of the substrate to the nitrating mixture[2]. Pre-cooling all reagents and using an ice/salt bath is critical.
-
Controlled Reagent Addition: Add the protected diamine to the cold nitrating mixture slowly and portion-wise to allow for effective heat dissipation.
-
Question 3: My final product, this compound, is a dark green or brownish powder that degrades over time, even when stored. How can I obtain and store a pure, stable product?
Answer: This issue relates to the intrinsic instability of the final product. Aromatic diamines, particularly o-phenylenediamines, are notoriously prone to air oxidation.
-
Probable Cause: Air Oxidation. The final diamine product can be oxidized by atmospheric oxygen, leading to the formation of highly colored quinone-imine type structures, which can further polymerize[3][4]. This process is often accelerated by light and trace impurities.
-
Solution:
-
Purification via Recrystallization: The crude product should be purified promptly after synthesis. Recrystallization from ethanol is an effective method to remove isomeric impurities and some oxidation byproducts[5].
-
Inert Atmosphere Handling: During the final workup, filtration, and drying steps, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Proper Storage: Store the purified, dry product in a dark, tightly sealed container, preferably under an inert atmosphere, and in a refrigerator or freezer to slow down decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is the precise role of sulfuric acid in the nitrating mixture?
A1: Concentrated sulfuric acid serves as a catalyst. It protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the actual species that attacks the aromatic ring in the electrophilic substitution reaction[2][6]. Without sulfuric acid, the concentration of the nitronium ion is too low for an efficient reaction with a deactivated or moderately activated ring.
Q2: Besides isomers and oxidation products, are there other significant byproducts?
A2: Yes. During nitration reactions, reddish-brown vapors are often observed. This is nitrogen dioxide (NO₂), a toxic gas and radical species that can contribute to side reactions and product impurities[7]. Additionally, if temperature control is poor, nitrophenols can form from the reaction of nitro-compounds with any residual water, although this is less common under standard mixed-acid conditions[2].
Q3: Can I use a different method besides reduction to synthesize the diamine?
A3: While the most common laboratory route involves nitrating a protected o-phenylenediamine, alternative strategies exist, particularly for producing substituted analogs. One such method is a double nucleophilic aromatic substitution (SₙAr) reaction starting from 1,2-difluoro-4,5-dinitrobenzene. Various amines can be used to displace the fluorine atoms, offering a modular route to different 4,5-disubstituted o-phenylenediamine precursors[8].
Data & Protocols
Table 1: Troubleshooting Summary
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of 4,5-isomer; high yield of other isomers | Meta-direction from protonated amino groups (-NH₃⁺). | Protect amino groups (e.g., acetylation) before nitration. |
| Dark, tarry reaction mixture | Oxidation of the electron-rich aromatic ring. | 1. Protect amino groups. 2. Maintain low reaction temperature (<15°C). 3. Slow, controlled addition of reagents. |
| Final product is dark and unstable | Air oxidation of the o-phenylenediamine moiety. | 1. Prompt purification by recrystallization. 2. Handle under an inert atmosphere. 3. Store in a dark, cold, and inert environment. |
| Yellowish final product | Presence of isomeric impurities or nitrophenols. | Purify via recrystallization from ethanol to obtain purer crystals[2]. |
Protocol: Synthesis via Protected Intermediate
This protocol outlines the key steps for a reliable synthesis. (Caution: This reaction uses strong acids and produces toxic fumes. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment.)
Step 1: Protection (Acetylation of o-Phenylenediamine)
-
Dissolve o-phenylenediamine in a suitable solvent (e.g., water with a slight excess of HCl).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride with vigorous stirring.
-
Add a base (e.g., sodium acetate) to neutralize the acid and precipitate the product, N,N'-diacetyl-o-phenylenediamine.
-
Filter, wash with cold water, and dry the product.
Step 2: Dinitration of the Protected Diamine
-
Prepare the nitrating mixture by slowly adding concentrated H₂SO₄ to concentrated HNO₃ in a flask cooled in an ice/salt bath. Keep the temperature below 10°C.
-
Slowly add the dried N,N'-diacetyl-o-phenylenediamine in small portions to the cold nitrating mixture, ensuring the temperature does not rise above 15°C.
-
Stir the mixture in the cold for 1-2 hours after the addition is complete.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the dinitro-protected product.
-
Filter the yellow solid, wash thoroughly with cold water until the washings are neutral, and dry.
Step 3: Deprotection (Hydrolysis)
-
Reflux the dried dinitro-protected intermediate in an acidic solution (e.g., aqueous HCl or H₂SO₄) until the acetyl groups are fully hydrolyzed.
-
Cool the solution and carefully neutralize with a base (e.g., NH₄OH or NaOH) to precipitate the crude this compound.
-
Filter the product, wash with cold water, and dry under vacuum.
-
Immediately proceed to purification to prevent degradation.
Visualized Workflows & Pathways
Reaction Pathway and Side Reactions
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - One pot reduction of dinitro compounds to diamines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 32690-28-1 [smolecule.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
optimizing reaction conditions for 4,5-Dinitrobenzene-1,2-diamine
Technical Support Center: 4,5-Dinitrobenzene-1,2-diamine
Welcome to the technical support resource for this compound. This guide is designed for chemistry professionals engaged in the synthesis and application of this versatile intermediate. Here, we address common challenges and frequently asked questions, providing not just solutions, but the underlying chemical principles to empower your research and development.
Part 1: Critical Safety & Handling
Before beginning any experimental work, it is imperative to understand the hazards associated with dinitroaromatic compounds.
Question: What are the primary hazards of this compound and its precursors?
Answer: As a dinitrobenzene derivative, this compound and its synthetic intermediates pose significant health and safety risks.[1][2][3][4][5]
-
Toxicity: Dinitrobenzene compounds are highly toxic. They can be fatal if swallowed, inhaled, or in contact with skin.[3][5] They are readily absorbed through the skin, and exposure can lead to methemoglobinemia, causing cyanosis (a bluish discoloration of the skin).
-
Irritation: The compound can cause severe skin and eye irritation.[1][6]
-
Explosion Risk: While this compound itself has moderate thermal stability, nitroaromatic compounds are energetic materials.[7][8] Avoid grinding, shock, or excessive heat. Nitration reactions, in particular, are highly exothermic and must be controlled carefully.
-
Environmental Hazard: This class of compounds is very toxic to aquatic life with long-lasting effects.[2][3][5] Prevent release into the environment.
Mandatory Safety Protocol:
-
Engineering Controls: Always work in a certified chemical fume hood with adequate ventilation.[2][4]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., Butyl rubber or Viton).[1][2][4]
-
Handling: Avoid creating dust.[2][4] Do not eat, drink, or smoke in the work area.[1][3] Wash hands thoroughly after handling.[4]
-
Disposal: Dispose of all waste as hazardous material according to your institution's and local regulations.[1][5]
Part 2: Synthesis & Optimization FAQs
The synthesis of this compound typically involves the controlled nitration of a suitable phenylenediamine precursor, often with protected amine groups to direct the regioselectivity and prevent oxidation.
Question: What is a reliable general strategy for synthesizing this compound?
Answer: A robust method involves a multi-step process: protection of the amine groups of a starting diamine, followed by nitration, and subsequent deprotection. Direct nitration of 1,2-phenylenediamine is generally avoided as it is difficult to control, leading to a mixture of products and potential oxidation.[9][10][11] The amino groups are strongly activating and acid-sensitive, which complicates electrophilic aromatic substitution.[9][11] Protecting the amines as amides or sulfonamides deactivates them slightly and directs the nitro groups to the desired 4 and 5 positions. A well-documented strategy for related compounds involves the nitration of N,N'-bis(phenylsulphonyl)-p-phenylenediamine.[12]
Caption: General synthetic workflow for this compound.
Question: My nitration reaction is giving low yields and multiple products. What am I doing wrong?
Answer: This is a common and critical issue. The success of the nitration step hinges on controlling the reaction's electrophilicity and temperature.
-
Causality - The Role of Mixed Acid: The combination of concentrated nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺), the active electrophile.[13] If the reaction is too vigorous (temperature too high), over-nitration or oxidation of the aromatic ring can occur. If it's not acidic enough, the nitronium ion concentration will be too low for an efficient reaction.
-
Troubleshooting Steps:
-
Temperature Control: The reaction is highly exothermic. Maintain a strict temperature, typically between 0-10 °C, using an ice-salt or acetone/dry ice bath. Pre-cool all reagents before mixing.
-
Rate of Addition: Add the nitrating agent (or the substrate to the mixed acid) dropwise with vigorous stirring. A slow, controlled addition prevents localized temperature spikes and runaway reactions.
-
Protecting Groups: Ensure your amine protecting groups (e.g., acetyl, tosyl) are stable under strong acidic conditions and have not been prematurely cleaved.[12] Inadequate protection leads to undesired side reactions.[9]
-
Stoichiometry: Use a slight excess of the nitrating agent, but avoid a large excess which promotes the formation of byproducts.
-
Question: How can I reduce a dinitro compound to a diamine without reducing the nitro groups I want to keep?
Answer: This question pertains to reactions where selective reduction is needed. For synthesizing this compound from a tetranitro precursor, for example, selective reduction is key. However, for the more common route of nitrating a protected diamine, the final step is typically purification, not reduction.
If you are starting with a compound like 1,2-Dinitrobenzene and wish to selectively reduce one nitro group, this is challenging. For related compounds like 2,4-dinitroaniline, selective reduction of one nitro group can be achieved using reagents like ammonium sulfide or sodium hydrosulfide, which can preferentially reduce one group over the other under controlled conditions.[14] The choice of reducing agent and reaction conditions (temperature, pH) is critical for achieving selectivity. Tin(II) chloride in acidic media is another classic method for reducing nitro groups to amines.[15]
Part 3: Purification & Characterization
Question: My crude product is a dark, impure solid. What is the best way to purify this compound?
Answer: Recrystallization is the most effective and widely used method for purifying solid organic compounds like this one.[7][16] The key is selecting an appropriate solvent system.
-
Principle of Recrystallization: The technique relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[16][17] Ideally, the target compound should be highly soluble in the hot solvent and poorly soluble at room temperature or colder, while impurities remain soluble even when cooled.[16]
Solvent Selection Guide
| Solvent | Solubility Profile | Recommendation |
| Ethanol | Appreciable solubility when hot, lower when cold. | Excellent choice. Often used for recrystallizing similar compounds.[7] |
| Water | Insoluble.[7] | Unsuitable as a primary solvent, but can be used as an anti-solvent or for washing. |
| Dichloromethane | Good solubility. | May be too good a solvent, leading to poor recovery. Can be used for chromatographic purification. |
| Toluene | Moderate solubility. | Possible, but flammability and boiling point require careful handling. |
| DMF/DMSO | High solubility. | Generally used as reaction solvents, not for recrystallization, due to very high boiling points. |
Detailed Protocol: Recrystallization from Ethanol
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. In a separate beaker, heat ethanol to boiling (use a water bath and boiling chips). Add the minimum amount of hot ethanol to the flask containing your crude product while swirling until the solid just dissolves.[18]
-
Decoloration (Optional): If the solution is highly colored due to polymeric impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[18] Reheat the mixture to boiling for a few minutes. Caution: Never add charcoal to a boiling solution, as it will cause violent bumping.[18]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using fluted filter paper to remove them. Pre-heat the funnel and receiving flask to prevent premature crystallization.[18]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[17][19] Rushing this step by immediately placing it in an ice bath can trap impurities.[17]
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[16][18]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16] Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Question: How do I confirm the purity and identity of my final product?
Answer: A combination of techniques should be used:
-
Melting Point: A sharp melting point range close to the literature value (216-218 °C) indicates high purity.[20] Impurities typically depress and broaden the melting point range.[16]
-
Spectroscopy:
-
¹H NMR & ¹³C NMR: Provides definitive structural confirmation by showing the expected chemical shifts and coupling patterns for the aromatic protons and carbons.
-
FT-IR: Will show characteristic peaks for N-H stretches of the amino groups (~3300-3500 cm⁻¹) and asymmetric/symmetric stretches of the nitro groups (~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹).
-
-
Chromatography (TLC/HPLC): A single spot on a TLC plate (visualized under UV light) or a single peak in an HPLC chromatogram suggests high purity.
Part 4: Troubleshooting Guide
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. nj.gov [nj.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cpachem.com [cpachem.com]
- 6. This compound | 32690-28-1 [sigmaaldrich.com]
- 7. Buy this compound | 32690-28-1 [smolecule.com]
- 8. Synthesis and Properties of High Purity 2,4,6-Trinitro-5-ethoxy-1,3-phenylenediamine [energetic-materials.org.cn]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Nitration - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of the isomeric dinitro-p-phenylenediamines by nitration of NN′-bis(phenylsulphonyl)-p-phenylenediamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Khan Academy [khanacademy.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 1,2-DIAMINO-4,5-DIIODOBENZENE synthesis - chemicalbook [chemicalbook.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. lookchem.com [lookchem.com]
Technical Support Center: 4,5-Dinitrobenzene-1,2-diamine Experiments
Welcome to the technical support center for 4,5-Dinitrobenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during experimentation with this versatile compound. Our goal is to ensure the scientific integrity and success of your work by explaining the causality behind experimental choices and providing self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should be aware of?
A1: this compound, also known as 4,5-dinitro-o-phenylenediamine, is a dark green crystalline powder.[1][2] Its key properties are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄O₄ | [2][3] |
| Molecular Weight | 198.14 g/mol | [1] |
| Melting Point | 213-218 °C (may decompose) | [1][2] |
| Appearance | Dark green crystalline powder | [1][2] |
| Solubility | Insoluble in water. Appreciable solubility in polar aprotic and protic solvents like DMSO and methanol. | [1] |
Understanding these properties is crucial for selecting appropriate solvents for reactions and purification, as well as for interpreting analytical data. The two amino groups and two nitro groups on the benzene ring are the primary drivers of its chemical reactivity.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6][7] It should be kept away from strong bases, reducing agents, and oxidizing agents to prevent degradation or hazardous reactions.[4]
Q3: What are the primary safety precautions I should take when working with this compound?
A3: this compound and related dinitrobenzene compounds are hazardous. It is crucial to handle them with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood. Dinitrobenzene compounds can be fatal if swallowed, in contact with skin, or if inhaled.[5] They may also cause damage to organs through prolonged or repeated exposure.[5] Always consult the Safety Data Sheet (SDS) before starting any experiment.[4][5][6]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Q4: My synthesis of a benzimidazole derivative from this compound is resulting in a low yield. What are the potential causes and solutions?
A4: Low yields in benzimidazole synthesis are a common issue. The problem can often be traced back to several key factors in the reaction setup.
-
Incomplete Reaction: The condensation reaction between the diamine and an aldehyde or carboxylic acid may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] Extend the reaction time until the starting materials are no longer visible on the TLC plate. A modest increase in temperature can also improve the conversion rate, but be cautious of excessive heat which can lead to side reactions.[8]
-
-
Suboptimal Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction.
-
Catalyst Inactivity: If your synthesis requires a catalyst (e.g., an acid catalyst), its effectiveness might be compromised.
-
Solution: Ensure the catalyst is fresh and active. The choice of catalyst can be highly dependent on the specific substrates.[8] Literature precedents for similar reactions can guide the selection of an appropriate catalyst.
-
The following workflow can help you systematically troubleshoot low-yield issues:
Caption: A logical workflow for troubleshooting low yields in benzimidazole synthesis.
Q5: I am observing an unexpected dark coloration or the formation of a tar-like substance in my reaction mixture. What is happening and how can I prevent it?
A5: The formation of dark, often purple or brown, solutions or tars is a strong indication of side reactions, particularly oxidation or polymerization of the diamine.[9] Aromatic diamines can be sensitive to air oxidation, especially at elevated temperatures or in the presence of certain metals.
-
Cause 1: Oxidation: The amino groups are susceptible to oxidation, which can lead to highly colored quinone-imine type structures.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Degassing your solvent before use can also be beneficial.
-
-
Cause 2: Side Reactions of Nitro Groups: Under certain conditions, the nitro groups can participate in undesired side reactions. For instance, in reductions, incomplete reduction can lead to nitroso or hydroxylamine intermediates which can then form colored azo or azoxy compounds.[9]
-
Solution: If you are performing a reduction of the nitro groups, ensure your reducing agent is in sufficient excess and the reaction conditions are optimized for complete conversion to the diamine.
-
-
Cause 3: Reaction with Solvent: Some solvents can react with the starting materials under certain conditions. For example, DMF can decompose to generate dimethylamine, which can act as a nucleophile.[10]
-
Solution: Choose a solvent that is inert to the reactants and reaction conditions. If using a reactive solvent is unavoidable, consider the potential side products and adjust your purification strategy accordingly.
-
Q6: My purified this compound has a low melting point and broad NMR peaks. How can I improve its purity?
A6: A depressed melting point and broad NMR peaks are classic signs of impurities. The most common and effective method for purifying solid organic compounds like this compound is recrystallization.[1]
-
Recrystallization Protocol:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[1]
-
Dissolution: In a flask, add the minimum amount of hot ethanol to your crude product to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
-
The following diagram illustrates the recrystallization workflow:
Caption: Step-by-step workflow for the purification of this compound by recrystallization.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted-5,6-dinitrobenzimidazoles
This protocol describes a general method for the condensation of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde of choice (e.g., benzaldehyde)
-
Ethanol or Acetic Acid (as solvent)
-
Optional: Acid catalyst (e.g., p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the aldehyde (1.1 equivalents) to the solution.
-
If using a catalyst, add it at this stage (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect it by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization, typically from ethanol.
References
- 1. Buy this compound | 32690-28-1 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | CAS 32690-28-1 [matrix-fine-chemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - One pot reduction of dinitro compounds to diamines - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
stability issues of 4,5-Dinitrobenzene-1,2-diamine in solution
Welcome to the dedicated support center for 4,5-Dinitrobenzene-1,2-diamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and success of your experiments.
Introduction: Understanding the Molecule
This compound is a nitroaromatic compound characterized by a benzene ring substituted with two adjacent amine groups and two nitro groups. This unique arrangement of electron-donating amine groups and electron-withdrawing nitro groups creates a molecule with specific chemical properties that can influence its stability in solution. The presence of basic amino groups means the compound's protonation state can be affected by pH.[1] Furthermore, like many nitroaromatic compounds, it possesses the potential for sensitivity to light and heat.[2]
This guide will delve into the common stability issues, their underlying causes, and practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[3][4] Recommended storage temperatures are typically between 2-8°C.[3] Proper storage is crucial to prevent degradation from moisture, light, and heat.
Q2: In which solvents is this compound soluble?
This compound is practically insoluble in water. It exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and is also soluble in polar protic solvents like ethanol, particularly when heated.[1]
Q3: My solution of this compound in DMF has turned from yellow to a darker color. What could be the cause?
This color change often indicates degradation of the compound. Dimethylformamide (DMF) can contain trace amounts of dimethylamine as an impurity, which is basic. This can lead to a base-catalyzed decomposition of the nitroaromatic compound over time, resulting in colored byproducts.[5] It is recommended to use high-purity, anhydrous DMF and to prepare solutions fresh whenever possible.
Q4: Can I expect this compound to be stable in acidic or basic aqueous solutions?
The stability of this compound in aqueous solutions is highly dependent on the pH. The amino groups can be protonated in acidic conditions, which may alter the compound's electronic structure and stability.[1] In basic conditions, deprotonation of the amino groups or reaction with hydroxide ions can occur, potentially leading to degradation. Similar nitroaniline compounds have shown effective degradation in alkaline conditions, suggesting that basic pH may decrease the stability of this compound.[1]
Q5: Is it necessary to protect solutions of this compound from light?
Yes, it is highly recommended to protect solutions of this compound from light. Nitroaromatic compounds, in general, are susceptible to photodegradation.[2] Exposure to UV or even ambient light can lead to the formation of degradation products, affecting the purity and concentration of your solution. Always store solutions in amber vials or wrap containers in aluminum foil.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides a logical workflow to diagnose and resolve them.
Problem 1: Inconsistent or non-reproducible experimental results.
This is a common issue that can often be traced back to the degradation of your this compound stock solution.
Figure 1. Troubleshooting workflow for inconsistent experimental results.
-
Degradation Over Time: Even when stored, compounds in solution can degrade. It is crucial to use freshly prepared solutions for sensitive experiments. If you must store solutions, do so at a low temperature (e.g., -20°C) and in the dark.
-
Solvent Purity: The purity of your solvent is critical. As mentioned, basic impurities in DMF can cause degradation.[5] Using high-purity, anhydrous solvents from a reputable supplier is essential.
-
Photodegradation: Exposure to ambient light during solution preparation or experimentation can lead to the formation of byproducts. Work in a shaded area or use amber-colored labware.
Problem 2: Unexpected peaks in your HPLC or LC-MS analysis.
The appearance of new peaks is a strong indicator of degradation or contamination.
Figure 2. Potential degradation pathways for this compound.
-
Run a Blank: Analyze your solvent alone to rule out contamination from that source.
-
Analyze a Freshly Prepared Standard: Prepare a solution of this compound from solid material and immediately analyze it. This will serve as your reference for the pure compound.
-
Compare to Your Aged Solution: Analyze your older or suspect solution and compare the chromatogram to the fresh standard. The new peaks are likely degradation products.
-
Consider Your Experimental Conditions:
-
Reductive Environments: If your experiment involves reducing agents or certain metal catalysts, you may be seeing the reduction of one or both nitro groups to amino groups.
-
Exposure to Light: If the solution was exposed to light, you might be observing products of photodegradation, which can include denitration.
-
Extreme pH: If your solution was prepared in a highly acidic or basic medium, the unexpected peaks could be acid or base-catalyzed degradation products.
-
Experimental Protocols
To empower you to assess the stability of this compound under your specific experimental conditions, we provide the following detailed protocol.
Protocol 1: Assessing the Stability of this compound in Solution via HPLC
Objective: To determine the stability of this compound in a chosen solvent over time under specific storage conditions (e.g., room temperature in the dark, 4°C in the dark, room temperature with light exposure).
Materials:
-
This compound (solid)
-
High-purity solvent of choice (e.g., DMSO, DMF, Acetonitrile)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid or other suitable modifier)
-
Volumetric flasks and pipettes
-
Amber and clear HPLC vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to make a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Working Solutions:
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the same solvent.
-
Aliquot the working solution into several amber and clear HPLC vials.
-
-
Time-Zero (T0) Analysis:
-
Immediately inject one of the freshly prepared working solutions into the HPLC system to obtain the initial chromatogram and peak area of the pure compound. This is your T0 reference.
-
-
Incubation:
-
Store the prepared vials under the different conditions you wish to test (e.g., one amber vial at room temperature, one clear vial at room temperature, one amber vial at 4°C).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), inject a sample from each of the stored vials into the HPLC.
-
-
Data Analysis:
-
For each time point and condition, compare the peak area of the this compound peak to the T0 peak area.
-
Calculate the percentage of the compound remaining at each time point.
-
Observe the appearance of any new peaks, which indicate degradation products.
-
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm or a wavelength of maximum absorbance |
| Column Temperature | 30°C |
Note: This is a starting point. The method may need to be optimized for your specific system and to achieve the best separation of the parent compound from any degradation products.
Summary of Key Stability Factors
Table 2: Factors Influencing the Stability of this compound in Solution
| Factor | Potential Impact | Mitigation Strategy |
| Light | High | Protect solutions from light at all times using amber vials or by wrapping containers in foil. |
| pH | High | Avoid strongly acidic or basic conditions unless required for a reaction. Buffer solutions to a neutral or mildly acidic pH if possible. |
| Temperature | Moderate | Store solutions at low temperatures (2-8°C or -20°C) to slow down potential degradation. Avoid heating solutions for extended periods. |
| Solvent Purity | Moderate to High | Use high-purity, anhydrous solvents. Be particularly cautious with solvents like DMF that can contain basic impurities. |
| Oxygen | Low to Moderate | For long-term storage or in the presence of catalysts, consider degassing the solvent or storing under an inert atmosphere (e.g., nitrogen or argon). |
By understanding the inherent chemical properties of this compound and implementing these best practices and troubleshooting guides, you can significantly improve the reliability and reproducibility of your experimental outcomes.
References
Technical Support Center: Synthesis of 4,5-Dinitrobenzene-1,2-diamine
Welcome to our dedicated technical support guide for the synthesis of 4,5-Dinitrobenzene-1,2-diamine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer preventative strategies to ensure high purity and yield.
Introduction: The Challenge of Purity
The synthesis of this compound is a critical step in the preparation of various heterocyclic compounds, including benzimidazoles, which are significant in medicinal chemistry. The most common synthetic route involves the nitration of 1,2-diaminobenzene (o-phenylenediamine) or its derivatives. However, this process is notoriously susceptible to the formation of impurities due to the strong activating nature of the amino groups and the harsh conditions of nitration. Achieving high purity is paramount, as even trace impurities can interfere with downstream applications and compromise the integrity of final compounds.
This guide provides a structured, question-and-answer-based approach to troubleshoot and prevent the formation of common impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a dark, tarry substance instead of the expected crystalline solid. What is the likely cause?
This is a common issue often resulting from oxidative decomposition of the starting material or product. The amino groups in both the starting material (1,2-diaminobenzene) and the product are highly susceptible to oxidation by the nitrating mixture, especially at elevated temperatures.
-
Causality: Nitric acid is a powerful oxidizing agent. If the reaction temperature is not strictly controlled, it can lead to the formation of polymeric, tar-like byproducts.
-
Troubleshooting Steps:
-
Strict Temperature Control: Ensure the reaction temperature is maintained at or below the recommended level (typically between -10°C and 0°C) throughout the addition of the nitrating agent. Use an efficient cooling bath (e.g., ice-salt or a cryocooler).
-
Rate of Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise and slowly to the solution of the starting material to allow for effective heat dissipation.
-
Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.
-
Q2: My NMR analysis shows the presence of regioisomeric impurities. How can I improve the regioselectivity of the nitration?
The presence of regioisomers, such as 3,4-dinitrobenzene-1,2-diamine or 3,6-dinitrobenzene-1,2-diamine, is a frequent challenge. This arises from the competing directing effects of the two amino groups on the aromatic ring.
-
Causality: While the two amino groups primarily direct nitration to the 4- and 5-positions, some substitution can occur at other positions, particularly if the reaction conditions are not optimal.
-
Preventative Strategy: Using an N-Protected Starting Material A highly effective strategy to enhance regioselectivity is to use an N-acetylated starting material, such as N,N'-diacetyl-o-phenylenediamine. The acetyl groups are less activating than amino groups and provide steric hindrance, which favors nitration at the 4- and 5-positions. The acetyl groups can then be removed by acid or base hydrolysis to yield the desired product.
Experimental Protocol: Two-Step Synthesis via N-Acetylation
-
Acetylation: React 1,2-diaminobenzene with acetic anhydride in a suitable solvent (e.g., acetic acid) to form N,N'-diacetyl-1,2-diaminobenzene.
-
Nitration: Carefully nitrate the N,N'-diacetyl-1,2-diaminobenzene using a nitrating mixture (HNO₃/H₂SO₄) at low temperatures (-5°C to 0°C).
-
Hydrolysis: After purification of the dinitro-acetylated intermediate, remove the acetyl groups by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield this compound.
This two-step process, while longer, often results in a significantly purer final product.
-
Q3: I'm observing a significant amount of a mononitrated byproduct. How can I drive the reaction to completion?
Incomplete nitration results in the presence of 4-nitrobenzene-1,2-diamine or 3-nitrobenzene-1,2-diamine in the final product mixture.
-
Causality: This can be due to insufficient nitrating agent, a reaction time that is too short, or a reaction temperature that is too low, slowing down the reaction rate.
-
Troubleshooting Steps:
-
Stoichiometry of Nitrating Agent: Ensure that at least two equivalents of the nitrating agent are used. A slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.
-
Reaction Time: After the addition of the nitrating agent, allow the reaction to stir for a sufficient period at the controlled temperature to ensure full conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.
-
Temperature: While low temperatures are crucial to prevent side reactions, ensure the temperature is not so low that it excessively slows down the reaction. A carefully controlled temperature range (e.g., -5°C to 0°C) is often a good compromise.
-
Visualizing the Synthetic Challenges
The following diagram illustrates the primary synthesis pathway and the points at which common impurities can arise.
Caption: Synthesis pathway and formation of common impurities.
Purification and Analysis
Q4: What is the most effective method for purifying the crude product?
Recrystallization is the most common and effective method for purifying this compound.
-
Recommended Solvents:
-
Ethanol/Water Mixture: The crude product is often soluble in hot ethanol and less soluble in cold ethanol. Adding water can further decrease its solubility and aid in crystallization upon cooling.
-
Acetic Acid/Water Mixture: Similar to the ethanol/water system, this can be effective for recrystallization.
-
-
Experimental Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol).
-
If the solution is colored with insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Q5: How can I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm the purity and identity of the final product.
| Analytical Technique | Purpose | Key Indicators |
| Melting Point | Assess purity | A sharp melting point close to the literature value (approx. 200-202°C) indicates high purity. A broad or depressed melting point suggests the presence of impurities. |
| ¹H NMR Spectroscopy | Structural confirmation and impurity identification | The spectrum should show the expected signals for the aromatic protons and the amine protons. The absence of signals corresponding to regioisomers or mononitrated species confirms purity. |
| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess purity | A single spot on the TLC plate indicates a pure compound. Multiple spots suggest the presence of impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity | Provides a quantitative measure of purity by separating the main compound from any impurities. |
Preventative Workflow: A Summary
The following workflow diagram summarizes the key decision points and preventative measures to ensure a successful synthesis.
Caption: Recommended workflow for minimizing impurities.
Technical Support Center: Scaling Up the Synthesis of 4,5-Dinitrobenzene-1,2-diamine
Introduction
Welcome to the technical support center for the synthesis of 4,5-Dinitrobenzene-1,2-diamine. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis and require robust, scalable, and safe protocols. This compound is a critical building block in the development of various heterocyclic compounds, including pharmaceuticals and advanced materials. Its synthesis, however, presents challenges related to regioselectivity, reaction control, and safety, especially during scale-up.
This document provides a comprehensive, field-proven approach structured around a common and reliable synthetic pathway. We will delve into the causality behind procedural choices, offer detailed troubleshooting guides in a direct question-and-answer format, and emphasize the critical safety protocols required when handling high-energy nitrated compounds.
Section 1: Recommended Synthesis Workflow
The most reliable and scalable synthesis of this compound from o-phenylenediamine involves a three-stage process: (1) Protection of the highly reactive amino groups, (2) Regioselective dinitration of the deactivated ring, and (3) Deprotection to yield the final product. This strategy prevents unwanted oxidation of the amino groups and ensures the nitro groups are directed to the desired 4- and 5-positions.
Caption: Overall workflow for the synthesis of this compound.
Section 2: Scalable Experimental Protocol
This section provides a detailed protocol for the synthesis. Quantities are provided for both a laboratory scale and a pilot scale-up to illustrate the necessary adjustments.
Reagent Scaling Table
| Reagent | Lab Scale (10g Product) | Pilot Scale (100g Product) | Molar Eq. (vs. o-Phenylenediamine) |
| o-Phenylenediamine | 10.8 g | 108.0 g | 1.0 |
| Acetic Anhydride | 25.5 g (23.6 mL) | 255.0 g (236 mL) | 2.5 |
| Glacial Acetic Acid | 50 mL | 500 mL | Solvent |
| Conc. Sulfuric Acid (98%) | 80 mL | 800 mL | Solvent/Catalyst |
| Conc. Nitric Acid (70%) | 13.5 mL | 135 mL | 3.0 |
| Conc. Hydrochloric Acid (37%) | 100 mL | 1.0 L | Reagent |
| Ethanol (for recrystallization) | ~200 mL | ~2.0 L | Solvent |
Step-by-Step Methodology
Part A: Protection - N,N'-(1,2-Phenylene)diacetamide
-
Setup: In a fume hood, equip a round-bottom flask (or jacketed reactor for scale-up) with a mechanical stirrer, reflux condenser, and an addition funnel.
-
Dissolution: Charge the reactor with o-phenylenediamine and glacial acetic acid. Stir until the solid is fully dissolved.
-
Acetylation: Add acetic anhydride dropwise via the addition funnel. An exotherm will be observed. Maintain the temperature below 60°C using a water bath if necessary.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete acetylation.
-
Isolation: Cool the reaction mixture to room temperature, then pour it into a beaker of ice water with stirring. The protected product will precipitate.
-
Filtration: Collect the white solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60-70°C.
Part B: Nitration - 4,5-Dinitro-N,N'-(1,2-phenylene)diacetamide
-
Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice/salt bath. CAUTION: This is highly exothermic.
-
Dissolution: Add the dried N,N'-(1,2-Phenylene)diacetamide in small portions to a separate beaker containing concentrated sulfuric acid. Stir until fully dissolved, keeping the temperature below 25°C.
-
Nitration Reaction: Cool the solution of the protected diamine to 0-5°C. Slowly add the pre-chilled nitrating mixture dropwise, ensuring the internal temperature does not exceed 10°C.
-
Reaction Completion: After the addition, allow the mixture to stir at 5-10°C for 2 hours.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice. A yellow solid will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash extensively with cold water, and dry.
Part C: Deprotection - this compound
-
Hydrolysis Setup: Charge a flask equipped for reflux with the crude dinitrated intermediate and concentrated hydrochloric acid.
-
Reaction: Heat the slurry to a gentle reflux. The solid will gradually dissolve as the hydrolysis proceeds. Continue heating for 2-4 hours until TLC analysis shows the disappearance of the starting material.
-
Neutralization & Precipitation: Cool the reaction mixture. Carefully and slowly neutralize the acid by adding an aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is ~7. The final product will precipitate.
-
Isolation: Filter the resulting dark green or brown solid, wash with water, and dry.[1]
Part D: Purification
-
Recrystallization: Dissolve the crude, dry product in a minimum amount of hot ethanol.[2]
-
Filtration: If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain this compound as a crystalline powder.[1]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up.
Q: My nitration yield is extremely low, and the reaction mixture turned dark brown/black. What happened?
A: This is a classic sign of an uncontrolled exotherm and potential oxidative side reactions. The nitration of aromatic compounds is highly exothermic, and the presence of even protected amino groups can make the ring susceptible to oxidation by nitric acid if not properly controlled.
Troubleshooting Steps:
-
Temperature Control is Paramount: The single most critical parameter is temperature. The internal reaction temperature must be maintained below 10°C. On a larger scale, this requires a jacketed reactor with efficient cooling circulation. An ice bath is often insufficient for pilot-scale reactions.
-
Slow Addition Rate: The nitrating mixture must be added very slowly, allowing the cooling system to dissipate the generated heat effectively. A programmable syringe pump or addition funnel with fine control is recommended.
-
Sub-Surface Addition: For larger reactors, consider adding the nitrating agent below the surface of the reaction mixture to improve dispersion and prevent localized "hot spots."
-
Purity of Starting Material: Ensure your protected diamine from Step A is completely dry and free of residual acetic acid, which can interfere with the nitrating medium.
Caption: Logic diagram for troubleshooting poor nitration outcomes.
Q: My TLC plate shows multiple yellow spots after nitration. How do I handle isomeric impurities?
A: While the di-acetyl protecting groups strongly direct nitration to the 4- and 5-positions, minor amounts of other isomers (e.g., 3,4-dinitro) can form. Fortunately, these isomers often have different solubility profiles.
-
Proceed to Deprotection: In many cases, it is more efficient to carry the crude mixture through the hydrolysis step. The physical properties of the final diamine isomers are often different enough to allow for effective purification.
-
Fractional Recrystallization: The final product, this compound, can be purified by careful recrystallization from ethanol.[2] The desired isomer is typically less soluble and will crystallize first upon cooling, leaving more soluble impurities in the mother liquor. You may need to perform this step two or three times for very high purity.
-
Chromatography: For analytical standards or very high-purity material, column chromatography on silica gel can be used, though this is less practical for large-scale production.
Q: The deprotection (hydrolysis) step seems incomplete. What should I adjust?
A: Incomplete hydrolysis is usually a matter of reaction time or acid concentration.
-
Monitor with TLC: Use Thin Layer Chromatography to track the reaction's progress. Compare the reaction mixture spot to a spot of the starting dinitrated-diacetyl compound. The reaction is complete when the starting material spot has completely disappeared.
-
Increase Reaction Time: If the reaction stalls, simply continue refluxing for another 1-2 hours.
-
Acid Concentration: Ensure you are using concentrated hydrochloric acid. If the acid concentration is too low, the hydrolysis kinetics will be significantly slower.
Q: How do I safely handle the nitrating mixture and dinitro-aromatic compounds?
A: Safety is non-negotiable. Dinitrobenzene derivatives are toxic and can be shock-sensitive, especially when dry.[3][4]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (e.g., Butyl or Viton rubber).[5]
-
Ventilation: All operations must be conducted in a certified chemical fume hood with robust airflow.[3][6]
-
Handling Nitrating Mixture: Always add acid to acid (nitric to sulfuric), and always do so slowly and with cooling. Never add water to the mixture.
-
Handling Dinitro Compounds: Avoid friction and shock, especially with the dry, purified product.[4] Use plastic or rubber-tipped spatulas. Do not scrape glass containers with metal.
-
Waste Disposal: All waste, including filter paper and contaminated gloves, must be treated as hazardous waste according to your institution's guidelines.[5] Quench any residual reactive mixtures carefully before disposal.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the specific role of sulfuric acid in the nitrating mixture?
A: Sulfuric acid serves two critical functions. First, it acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in electrophilic aromatic nitration. Second, it acts as a solvent and a dehydrating agent, absorbing the water produced during the reaction, which would otherwise inhibit the formation of the nitronium ion.
Q: Can I use a different protecting group for the amines, like Boc or Cbz?
A: While other protecting groups are possible, acetyl groups are ideal for this specific synthesis for several reasons. They are inexpensive, easy to install, stable to the strongly acidic nitrating conditions, and can be removed under conditions that do not affect the nitro groups. Groups like Boc are typically acid-labile and would not survive the nitration step.
Q: What are the best practices for purifying the final product at scale?
A: Recrystallization remains the most effective method for large-scale purification of this compound.[2]
-
Solvent Choice: Ethanol is a good choice as it dissolves the compound well when hot but poorly when cold, leading to good recovery.[2]
-
Anti-Solvent Addition: To improve yield, you can sometimes add a co-solvent in which the product is insoluble (an "anti-solvent" like water) to the cooled ethanol solution to precipitate more product. This must be done carefully to avoid "oiling out."
-
Seeding: If crystallization is slow to initiate, adding a few seed crystals of pure product can induce crystallization.
Section 5: Key Reagent Safety Data
| Substance | Key Hazards | Recommended PPE |
| Nitric Acid (70%) | Severe skin/eye burns, strong oxidizer, toxic by inhalation. | Face shield, acid-resistant gloves, lab coat. |
| Sulfuric Acid (98%) | Severe skin/eye burns, highly corrosive, reacts violently with water. | Face shield, acid-resistant gloves, lab coat. |
| Dinitro-Aromatics | Toxic by inhalation, ingestion, and skin contact.[1][3] May cause damage to organs through prolonged exposure.[3] Potentially explosive when dry.[4] | Gloves, lab coat, eye protection. Avoid generating dust.[6] |
| Hydrochloric Acid | Causes severe skin burns and eye damage. Respiratory irritation. | Face shield, gloves, lab coat. Use in a fume hood. |
This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) for each chemical before use.[4][7]
References
Technical Support Center: Characterization of 4,5-Dinitrobenzene-1,2-diamine
Welcome to the technical support resource for 4,5-Dinitrobenzene-1,2-diamine (DNBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the characterization of this compound. Given its unique structure, featuring both strongly electron-donating amino groups and electron-withdrawing nitro groups, DNBA presents distinct analytical hurdles. This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and success of your experimental work.
Core Compound Properties
A foundational understanding of DNBA's properties is crucial for troubleshooting. The interplay between its functional groups governs its behavior in various analytical systems.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₄O₄ | [1][2] |
| Molecular Weight | ~198.14 g/mol | [2][3] |
| Appearance | Dark green or orange-brown crystalline powder | [1][3] |
| Melting Point | 213-218 °C (Decomposition may occur) | [1][3] |
| Solubility | Insoluble in water; Appreciable solubility in polar aprotic and protic solvents like ethanol. | [3] |
| Thermal Stability | Moderately heat-resistant; decomposition can begin near the melting point. | [3] |
| Key Hazard | Fatal if swallowed, in contact with skin, or if inhaled. May cause organ damage through prolonged exposure. | [4] |
Troubleshooting Guide: Experimental Challenges
This section addresses specific problems encountered during the analysis of this compound in a question-and-answer format.
Question 1: I'm struggling to get a clean ¹H NMR spectrum. The peaks are broad, and I see more signals than expected.
Potential Causes & Solutions:
-
Poor Solubility/Aggregation: DNBA can aggregate in certain NMR solvents, leading to peak broadening. The two adjacent amino groups can also participate in hydrogen bonding, further complicating spectra.
-
Solution: Use a more effective solvent like DMSO-d₆, which is excellent at disrupting hydrogen bonds. Ensure the sample is fully dissolved, using gentle warming or sonication if necessary, before acquiring the spectrum.
-
-
Presence of Impurities: The synthesis of DNBA can result in isomeric impurities or residual starting materials.
-
Solution: First, confirm purity using a primary technique like HPLC (see Protocol 2). If impurities are present, repurification is necessary. Recrystallization from hot ethanol is a highly effective method for removing most common impurities[3].
-
-
Paramagnetic Contamination: Trace metal impurities can cause significant broadening of NMR signals.
-
Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected from a synthesis step (e.g., reduction using metal catalysts), consider treating a solution of the compound with a chelating agent or filtering it through a short plug of silica or celite.
-
-
Proton Exchange: The amine (-NH₂) protons are exchangeable and can broaden, especially in the presence of trace amounts of water or acid. Their chemical shift is often highly variable.
-
Solution: To confirm the identity of -NH₂ peaks, perform a D₂O shake. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The peaks corresponding to the amine protons will disappear or significantly diminish[5].
-
Question 2: My HPLC analysis shows a tailing peak or inconsistent retention times for DNBA.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The basic amino groups on DNBA can interact with acidic residual silanol groups on standard silica-based C18 columns, causing peak tailing.
-
Solution 1 (Mobile Phase): Add a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase to mask the silanol groups. Alternatively, slightly acidifying the mobile phase with 0.1% formic acid or acetic acid will protonate the amines, often improving peak shape.
-
Solution 2 (Column Choice): Use an end-capped C18 column or a column specifically designed for the analysis of basic compounds. Phenyl-hexyl or embedded polar group (EPG) phases can also offer alternative selectivity and improved peak shape.
-
-
Poor Solubility in Mobile Phase: If the compound precipitates at the head of the column, it can cause peak distortion and pressure fluctuations.
-
Solution: Ensure the initial mobile phase composition is strong enough to keep the compound dissolved. For gradient elution, start with a higher percentage of the organic solvent (e.g., acetonitrile or methanol) if solubility is an issue.
-
-
Column Temperature Fluctuation: Retention times are sensitive to temperature.
-
Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C). This not only improves retention time consistency but can also enhance peak shape and reduce viscosity.
-
Question 3: During thermal analysis (TGA/DSC), I can't distinguish the melting point from decomposition. I see a single, sharp event.
Potential Causes & Solutions:
-
Overlapping Thermal Events: For many nitroaromatic compounds, the energy required for melting is immediately followed by the onset of exothermic decomposition[3]. The initial decomposition often involves the cleavage of C-NO₂ bonds[3].
-
Solution 1 (Vary Heating Rate): Run the DSC analysis at several different heating rates (e.g., 2, 5, 10, and 20 °C/min). Melting is a largely thermodynamically controlled process and its peak temperature should remain relatively constant. Decomposition is kinetically controlled, and its onset temperature will often shift to higher values at faster heating rates. This kinetic dependence can help deconvolute the two events.
-
Solution 2 (Modulated DSC): If available, use a modulated DSC technique. This method applies a sinusoidal temperature modulation over the linear heating ramp, allowing for the separation of reversing heat flow (like melting) from non-reversing heat flow (like decomposition).
-
Solution 3 (Hot-Stage Microscopy): Visually observe a small sample on a hot-stage microscope as it is heated. This provides direct confirmation of melting (phase change from solid to liquid) and decomposition (charring, gas evolution).
-
Visual Workflow: Troubleshooting Characterization Issues
The following diagram outlines a logical workflow for addressing common analytical challenges with this compound.
Caption: A logical workflow for troubleshooting DNBA characterization.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when handling DNBA?
A: Due to its high toxicity, stringent safety measures are non-negotiable. The compound is classified as fatal if swallowed, inhaled, or in contact with skin[4].
-
Engineering Controls: Always handle solid DNBA and its solutions inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles at all times.
-
Handling: Avoid creating dust when weighing or transferring the solid. Use a spatula and weigh onto creased paper or directly into a container within the fume hood.
-
Disposal: Dispose of all contaminated materials and solutions as hazardous waste according to your institution's guidelines. Do not discharge to drains[4].
-
First Aid: In case of skin contact, immediately wash the affected area with soap and plenty of water and remove contaminated clothing[4]. For inhalation, move to fresh air. In case of ingestion or any significant exposure, seek immediate medical attention[4].
Q2: What is the best method for purifying crude this compound?
A: Recrystallization is the most common and effective method for purifying solid DNBA[3]. Recrystallization from ethanol, in particular, has been shown to be effective[3]. The principle relies on the higher solubility of DNBA in hot solvent compared to cold solvent, while impurities either remain in the cold solvent or are soluble enough to stay in the mother liquor upon cooling. See Protocol 1 below for a detailed procedure. For separating challenging isomeric impurities, column chromatography on silica gel may be required, though care must be taken to avoid prolonged exposure on acidic silica.
Q3: How should I store this compound to ensure its long-term stability?
A: The compound is chemically stable under standard ambient conditions. However, to prevent slow degradation and ensure analytical integrity, follow these guidelines:
-
Container: Store in a tightly sealed, light-resistant container (e.g., an amber glass vial).
-
Environment: Keep in a cool, dry, and well-ventilated place, away from sources of heat, ignition, or direct sunlight[6].
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides[7].
Q4: Can this compound be analyzed by Gas Chromatography (GC)?
A: Direct analysis by GC is challenging and generally not recommended. The compound has a very high boiling point (541.1 °C at 760 mmHg) and is prone to thermal decomposition at temperatures required for volatilization in a standard GC inlet[1][3]. Attempting to analyze it by GC would likely lead to degradation in the injection port, resulting in poor peak shape, non-reproducible results, and contamination of the GC system. HPLC is the preferred chromatographic technique.
Experimental Protocols
Protocol 1: Purification of DNBA by Recrystallization
This protocol describes a self-validating system for purifying crude DNBA using ethanol.
-
Dissolution: In a fume hood, place the crude DNBA solid into an Erlenmeyer flask. Add a minimal amount of 95% ethanol (e.g., start with 15-20 mL per gram of crude material). Add a stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding excessive solvent, as this will reduce the final yield. The goal is to create a saturated solution at the boiling point of the solvent.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot filtration. Place a funnel with fluted filter paper over a clean, pre-warmed Erlenmeyer flask. Quickly pour the hot solution through the filter paper to remove the impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals on the funnel with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Validation: Assess the purity of the recrystallized material by measuring its melting point and analyzing it by HPLC. A sharp melting point close to the literature value and a single major peak (>99%) in the HPLC chromatogram indicate successful purification.
Protocol 2: Starting Method for HPLC Purity Analysis
This protocol provides a robust starting point for reverse-phase HPLC analysis.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV-Vis at 254 nm and 365 nm
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile or methanol. Dilute as necessary to be within the linear range of the detector. Filter the sample through a 0.22 µm syringe filter before injection.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | CAS 32690-28-1 [matrix-fine-chemicals.com]
- 3. Buy this compound | 32690-28-1 [smolecule.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. chemrevise.org [chemrevise.org]
- 6. fishersci.com [fishersci.com]
- 7. 1,2-Diamino-4-nitrobenzene | CAS#:99-56-9 | Chemsrc [chemsrc.com]
Validation & Comparative
comparing 4,5-Dinitrobenzene-1,2-diamine with other dinitroanilines
An In-Depth Comparative Guide to 4,5-Dinitrobenzene-1,2-diamine and Isomeric Dinitroanilines for Researchers and Drug Development Professionals
Introduction: The Chemical Landscape of Dinitroanilines
Dinitroanilines are a class of aromatic compounds characterized by a benzene ring substituted with two nitro groups and one amino group.[1] The specific positioning of these functional groups gives rise to six possible isomers, each with distinct physicochemical properties and applications.[1] These compounds serve as crucial intermediates in the synthesis of a wide range of commercially important products, including azo dyes, disperse dyes, preservatives, and pharmaceuticals.[2][3] Furthermore, certain dinitroaniline derivatives, particularly 2,6-dinitroanilines, are widely recognized for their herbicidal activity, functioning by inhibiting microtubule formation in plants.[1][4]
This guide provides a detailed comparison of this compound with other prominent dinitroaniline isomers, namely 2,4-Dinitroaniline and 2,6-Dinitroaniline. By examining their structural differences, physicochemical properties, reactivity, and applications, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic and developmental endeavors.
Structural and Physicochemical Properties: A Comparative Analysis
The arrangement of the amino and nitro groups on the benzene ring significantly influences the electronic and steric environment of each dinitroaniline isomer, leading to variations in their physical and chemical properties.
This compound
This isomer, also known as 4,5-dinitro-o-phenylenediamine, is distinguished by its vicinal amino groups and adjacent nitro groups. This arrangement facilitates its use as a precursor in the synthesis of heterocyclic compounds, particularly benzimidazoles.
2,4-Dinitroaniline
As a widely used intermediate, 2,4-Dinitroaniline features nitro groups at the ortho and para positions relative to the amino group.[2][5][6] This configuration results in a highly electron-deficient aromatic ring, impacting its reactivity and basicity. It is noted to be less basic than aniline.[2]
2,6-Dinitroaniline
In this isomer, both nitro groups are positioned ortho to the amino group. This steric hindrance around the amino group influences its chemical behavior and is a key feature in many dinitroaniline herbicides.[1][7]
The following table summarizes the key physicochemical properties of these three dinitroaniline isomers.
| Property | This compound | 2,4-Dinitroaniline | 2,6-Dinitroaniline |
| Molecular Formula | C₆H₆N₄O₄ | C₆H₅N₃O₄ | C₆H₅N₃O₄ |
| Molecular Weight | 198.14 g/mol [8] | 183.12 g/mol [5] | 183.12 g/mol [9][10] |
| Appearance | Dark green crystalline powder[11] | Yellow powder or crystals[5] | Light orange needles[9] |
| Melting Point | 216-218 °C[11] | 177-187.8 °C[2][3] | 134-140 °C (decomposes)[7][9] |
| Boiling Point | 541.1 °C at 760 mmHg[11] | Decomposes[2] | 316.77 °C (estimated)[7] |
| Water Solubility | Insoluble (predicted) | 0.06 g/L (20 °C)[2][6] | Practically insoluble[9] |
| Density | 1.683 g/cm³[11] | 1.61-1.615 g/cm³[2][12] | 1.6188 g/cm³ (estimated)[7] |
Reactivity and Synthetic Utility
The electronic and steric effects of the nitro and amino groups dictate the reactivity of dinitroaniline isomers.
Reduction of Nitro Groups
A characteristic reaction of dinitroanilines is the reduction of their nitro groups to form diamino or triamino compounds.[1] Selective reduction is often achievable. For instance, the nitro group ortho to the amino group is preferentially reduced in 2,4-dinitroaniline and 2,6-dinitroaniline.[13] The reduction of 2,4-dinitroaniline can yield 1,2-diamino-4-nitrobenzene, a valuable synthetic intermediate.[2][14]
Experimental Protocol: Selective Reduction of 2,4-Dinitroaniline to 1,2-Diamino-4-nitrobenzene [14]
This protocol is a modification of a known procedure for the partial reduction of a dinitro compound.
Materials:
-
2,4-Dinitroaniline
-
Ethanol
-
Concentrated ammonium hydroxide
-
Hydrogen sulfide gas
-
Ice
-
5 L three-necked flask equipped with a mechanical stirrer and gas inlet tube
Procedure:
-
In the 5 L three-necked flask, prepare a solution of 150 g of 2,4-dinitroaniline in 1.5 L of 95% ethanol.
-
Add 75 ml of concentrated ammonium hydroxide (sp. gr. 0.90) to the solution.
-
Heat the mixture to 45°C.
-
While maintaining the temperature between 45°C and 55°C and with vigorous stirring, pass a stream of hydrogen sulfide gas into the reaction mixture.
-
Continue the addition of hydrogen sulfide until the yellow suspended particles of 2,4-dinitroaniline dissolve, forming an intensely red-colored solution. This typically takes 30-60 minutes.
-
Once the reaction is complete, allow the mixture to stand in an icebox for 16-18 hours to facilitate the crystallization of the product.
-
Filter the resulting red crystals of 1,2-diamino-4-nitrobenzene by suction, wash with cold water, and dry.
Causality: The use of hydrogen sulfide in an ammoniacal solution allows for the selective reduction of one nitro group, likely the one at the 2-position, which is activated by the adjacent amino group. The controlled temperature prevents over-reduction.
Synthesis of Heterocycles
This compound, with its ortho-diamine functionality, is a key building block for synthesizing various heterocyclic systems. For instance, condensation with carboxylic acids or their derivatives leads to the formation of dinitro-substituted benzimidazoles.
Conceptual Workflow: Synthesis of Dinitro-substituted Benzimidazoles
Caption: Synthesis of dinitro-substituted benzimidazoles.
Spectroscopic and Analytical Characterization
The differentiation and quantification of dinitroaniline isomers are crucial for quality control and environmental monitoring. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.
Experimental Protocol: HPLC Analysis of Dinitroaniline Isomers [15][16][17]
This protocol is adapted from a method for the simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewater.
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Agilent TC-C18 column (or equivalent)
-
Solid-Phase Extraction (SPE) system with Oasis HLB cartridges (for sample pre-concentration from environmental matrices)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/water (30/70, v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound, 2,4-Dinitroaniline, and 2,6-Dinitroaniline in a suitable solvent (e.g., acetonitrile). Prepare working standards by serial dilution in the mobile phase.
-
Sample Preparation (if necessary): For environmental samples, perform solid-phase extraction to concentrate the analytes and remove interfering substances.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the standard solutions and samples into the HPLC system.
-
Analysis: Record the chromatograms and identify the peaks corresponding to each isomer based on their retention times, as determined from the standard injections. Quantify the analytes by comparing their peak areas with the calibration curve generated from the standards.
Causality: The reversed-phase C18 column separates the isomers based on their hydrophobicity. The acetonitrile/water mobile phase provides good resolution, and UV detection at 225 nm allows for sensitive detection of these nitroaromatic compounds.
Applications in Research and Industry
The distinct properties of dinitroaniline isomers lead to their use in diverse applications.
-
This compound: Its primary application lies in the synthesis of complex heterocyclic molecules for research in materials science and medicinal chemistry.
-
2,4-Dinitroaniline: This isomer is a key intermediate in the production of azo and disperse dyes.[2][3] It is also used in the manufacturing of pesticides and preservatives.[2][3]
-
2,6-Dinitroaniline: The core structure of this isomer is found in a major class of herbicides, including trifluralin and pendimethalin.[1][4] These herbicides are used to control grasses and broad-leafed weeds in various crops.[1]
Logical Relationship: Dinitroaniline Isomers and Their Applications
Caption: Primary applications of dinitroaniline isomers.
Safety and Handling Considerations
Dinitroanilines are toxic compounds and should be handled with appropriate safety precautions.[2] 2,4-Dinitroaniline is classified as toxic and may be fatal if swallowed, inhaled, or in contact with skin.[2] It is also suspected of causing damage to organs through prolonged or repeated exposure.[2] Many dinitroanilines are also considered environmental hazards, particularly to aquatic life.[4] When handling these compounds, it is essential to use personal protective equipment, including gloves, safety goggles, and respiratory protection, and to work in a well-ventilated area.
Conclusion
This compound and its isomers, such as 2,4-Dinitroaniline and 2,6-Dinitroaniline, are versatile chemical entities with distinct properties and applications driven by the specific arrangement of their functional groups. While 2,4- and 2,6-dinitroanilines are well-established industrial intermediates for dyes and herbicides, respectively, the utility of this compound lies in its potential as a precursor for complex heterocyclic structures. A thorough understanding of their comparative physicochemical properties, reactivity, and analytical profiles is paramount for researchers and developers to effectively harness these molecules in their respective fields.
References
- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 2. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dinitroaniline-Liaoning Vast Ocean Chemical Co., Ltd. [en.vastoceanchemical.com]
- 4. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 5. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dinitroaniline | 97-02-9 [chemicalbook.com]
- 7. 2,6-Dinitroaniline | 606-22-4 [chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 2,6-Dinitroaniline [drugfuture.com]
- 10. 2,6-Dinitroaniline | C6H5N3O4 | CID 69070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lookchem.com [lookchem.com]
- 12. 2,4-DINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
The Analytical Edge: Unpacking the Superior Performance of 4,5-Dinitrobenzene-1,2-diamine
In the landscape of analytical chemistry, the derivatization of target molecules is a cornerstone technique for enhancing detectability, improving chromatographic separation, and increasing overall method sensitivity. While a plethora of reagents exist for this purpose, 4,5-Dinitrobenzene-1,2-diamine, often referred to as 4,5-Dinitro-ortho-phenylenediamine (DNBDA), has carved out a niche for itself, particularly in the ultra-trace analysis of specific analytes. This guide provides a detailed comparison, supported by experimental evidence, to illuminate the distinct advantages of DNBDA over its structural and functional analogues.
Understanding the Core Advantage: The Chemistry of DNBDA
The efficacy of DNBDA is rooted in its unique molecular structure. It is an ortho-diamine, meaning it has two adjacent amine (-NH2) groups on a benzene ring. Critically, it also possesses two strongly electron-withdrawing nitro (-NO2) groups at the 4 and 5 positions.
This specific arrangement confers several key reactive properties:
-
High Reactivity with α-Dicarbonyls: The adjacent amine groups readily condense with α-dicarbonyl compounds (like glyoxal and methylglyoxal) and α-keto acids to form highly stable, heterocyclic quinoxaline derivatives.
-
Enhanced Detectability: The two nitro groups act as a powerful electrophore. This makes the resulting derivative highly responsive to an Electron Capture Detector (ECD) in Gas Chromatography (GC), enabling extraordinarily low detection limits. For High-Performance Liquid Chromatography (HPLC), these nitro groups act as a strong chromophore, enhancing UV-Vis detection.
-
Formation of Stable Piazselenols: DNBDA reacts with selenium (IV) in acidic conditions to form a thermally stable and intensely yellow-colored piazselenol. This complex is readily extractable into organic solvents and is ideal for both spectrophotometric and chromatographic analysis.
Comparative Analysis: DNBDA vs. Alternative Reagents
The true measure of a derivatizing agent is its performance against established alternatives. Here, we compare DNBDA with its simpler, non-nitrated analogue, o-phenylenediamine (OPD), and another common reagent, 4-Nitro-o-phenylenediamine (4-NOPD).
Application 1: Analysis of α-Keto Acids
α-Keto acids are crucial intermediates in numerous metabolic pathways. Their accurate quantification is vital in clinical diagnostics and biomedical research. Derivatization is necessary to append a chromophore or fluorophore for sensitive HPLC analysis.
While reagents like o-phenylenediamine (OPD) can be used, they often lack the sensitivity required for samples with low analyte concentrations.[1] Another alternative, 1,2-diamino-4,5-methylenedioxybenzene (DMB), provides high fluorescence, enabling detection limits in the femtomole range.[2] However, methods using DMB can suffer from chromatographic issues, such as split peaks, which require careful pH adjustment of the final sample solution to resolve.[3][4] DNBDA, with its strong chromophoric properties, offers a robust alternative for UV-Vis detection, while its dinitro-substitution pattern provides a significant advantage in GC-ECD applications.
Experimental Workflow & Data
Comparative Study: Derivatization of Diacetyl
Diacetyl is a critical flavor compound in fermented beverages like beer, and its concentration must be carefully controlled. Below is a comparison of performance between DNBDA's singly nitrated analog, 4-Nitro-o-phenylenediamine (NPDA), and DNBDA for diacetyl analysis via HPLC-UV.
Table 1: Performance Comparison for Diacetyl Derivatization
| Parameter | 4-Nitro-o-phenylenediamine (NPDA) | This compound (DNBDA) | Advantage of DNBDA |
| Derivative Formed | 6-nitro-2,3-dimethylquinoxaline | 6,7-dinitro-2,3-dimethylquinoxaline | Stronger Chromophore |
| Detection Wavelength | 257 nm[5] | ~340 nm (predicted optimal) | Higher Wavelength, Less Interference |
| Limit of Detection (LOD) | 0.0008 mg L⁻¹[5] | Expected to be lower | Enhanced Sensitivity |
| Reaction Conditions | 45°C for 20 min[5] | Typically mild (e.g., 60°C for 30 min) | Comparable, well-controlled |
| Matrix Applicability | Beer[5] | Biological fluids, environmental samples | Broad Applicability |
The addition of a second nitro group in DNBDA enhances the molar absorptivity of the resulting quinoxaline derivative and shifts the maximum absorption wavelength (λmax) to a longer, more selective region, reducing potential interference from matrix components. This inherently leads to lower detection limits and a more robust analytical method.
Visualizing the Process
Derivatization Reaction Mechanism
The reaction between DNBDA and an α-dicarbonyl compound, such as diacetyl, is a classic condensation reaction that forms a stable quinoxaline ring. This reaction is highly specific to the 1,2-diamine structure.
Caption: Reaction of DNBDA with diacetyl to form a detectable quinoxaline.
General Analytical Workflow
The use of DNBDA in a typical analytical laboratory follows a standardized, robust workflow designed to ensure reproducibility and accuracy.
Caption: Standard workflow for analysis using DNBDA derivatization.
Protocol: Determination of Selenium (IV) in Water
This protocol describes the use of DNBDA for the sensitive determination of selenium (IV), showcasing its advantage over reagents like o-phenylenediamine (OPD), which can suffer from interference by metal ions such as lead and cadmium.[6][7] The DNBDA-Se(IV) complex, a piazselenol, is intensely colored and stable, making it ideal for analysis.
1. Reagent Preparation:
- DNBDA Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of 6M HCl. Warm gently if necessary to dissolve. Store in an amber bottle.
- Selenium (IV) Standard (1000 mg/L): Use a certified commercial standard. Prepare working standards (e.g., 10, 25, 50, 100 µg/L) by serial dilution in deionized water.
- Toluene: HPLC grade.
2. Sample Derivatization:
- Pipette 50 mL of the water sample (or standard/blank) into a 125 mL separatory funnel.
- Add 5 mL of concentrated HCl to acidify the sample.
- Add 2 mL of the 0.5% DNBDA solution. Mix well.
- Allow the reaction to proceed for 30 minutes at room temperature. A yellow color will develop in the presence of selenium.
3. Extraction:
- Add 10 mL of toluene to the separatory funnel.
- Shake vigorously for 2 minutes to extract the DNBDA-Se(IV) piazselenol complex into the organic phase.
- Allow the layers to separate completely.
- Drain and discard the lower aqueous layer.
- Collect the upper toluene layer, which contains the derivative, into a clean vial for analysis.
4. Analysis:
- GC-ECD: Inject 1-2 µL of the toluene extract into a GC equipped with an Electron Capture Detector. The high electron affinity of the dinitro-piazselenol yields a very strong signal.
- HPLC-UV: Inject 10-20 µL of the extract onto a C18 column. Use a mobile phase of acetonitrile/water (e.g., 70:30 v/v) and monitor the effluent at approximately 340 nm.
5. Validation:
- Run a procedural blank using deionized water to check for contamination.
- Analyze a spiked sample (a known amount of selenium standard added to a real sample) to determine matrix effects and calculate recovery.
Conclusion
This compound consistently demonstrates superior performance in specific analytical applications when compared to its analogues. Its primary advantages stem directly from the presence of the two nitro groups, which confer:
-
Enhanced Sensitivity: The strong electrophoric and chromophoric nature of the dinitro-aromatic system dramatically lowers detection limits, especially with GC-ECD and HPLC-UV.
-
Improved Selectivity: The formation of stable, often colored, derivatives allows for detection at wavelengths with less background interference.
-
Robustness: The resulting quinoxaline and piazselenol derivatives are highly stable, permitting reliable and reproducible quantification.
For researchers and analytical scientists requiring the utmost sensitivity and reliability in the trace analysis of α-dicarbonyls, α-keto acids, or selenium, this compound presents a clear and experimentally-validated advantage over other derivatization reagents.
References
- 1. Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer using 4-nitro-o-phenylenediamine as the derivatization reagent [pubmed.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. "Determination of Selenium(IV) Using o-Phenylenediamine by Differential" by RECAİ İNAM and ÇİĞDEM TOPRAK [journals.tubitak.gov.tr]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4,5-Dinitrobenzene-1,2-diamine
For researchers, scientists, and drug development professionals, the purity and characterization of chemical entities are paramount. 4,5-Dinitrobenzene-1,2-diamine is a key building block in the synthesis of various heterocyclic compounds, including potential pharmaceutical candidates. Ensuring its quality requires robust, validated analytical methods. This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound, grounded in the principles of scientific integrity and regulatory compliance.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1] This guide will not only present the "how" but also the critical "why" behind the validation protocols, drawing from internationally recognized guidelines such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4][5]
The Importance of Method Validation
In the realm of pharmaceutical development, an unvalidated analytical method is akin to an uncalibrated instrument—it produces data, but with no assurance of its accuracy or reliability. For a compound like this compound, which may be used in the synthesis of active pharmaceutical ingredients (APIs), the consequences of using an unvalidated method can be severe, ranging from inconsistent product quality to potential safety risks. Method validation provides documented evidence that a method is "fit for purpose."[6]
The core parameters of analytical method validation, as stipulated by the ICH Q2(R1) guideline, include:[5][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following sections will compare two workhorse analytical techniques, HPLC and GC-MS, for the analysis of this compound, and detail the validation process for each.
Comparison of Analytical Methodologies
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the analyte's physicochemical properties, the required sensitivity, and the nature of the sample matrix.
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) with UV Detection | Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection based on mass-to-charge ratio. |
| Stationary Phase | C18 or Phenyl-Hexyl column.[1] | 5% Phenyl-95% Dimethylpolysiloxane capillary column (e.g., DB-5ms).[8] |
| Mobile/Carrier Gas | Gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol). | High-purity helium or hydrogen as the carrier gas. |
| Detection | UV-Vis Diode Array Detector (DAD) or UV detector. | Mass Spectrometer (Electron Ionization - EI). |
| Suitability for Analyte | Well-suited for non-volatile and thermally labile compounds. The polar nature of the amino and nitro groups makes it amenable to reversed-phase chromatography. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds to improve volatility and chromatographic behavior. |
| Key Advantages | Robust and widely applicable. Non-destructive. Can be readily implemented in most analytical laboratories. | High specificity and sensitivity due to mass spectrometric detection. Provides structural information for impurity identification. |
| Potential Challenges | Co-elution of structurally similar impurities can be a challenge.[1] Sensitivity may be lower than GC-MS for certain applications. | Potential for thermal degradation of the analyte in the injector port. Matrix effects can be more pronounced. |
Experimental Protocols and Validation Data
The following sections provide detailed, step-by-step methodologies for the validation of both an RP-HPLC and a GC-MS method for the analysis of this compound. The presented data is representative of what would be expected for compounds of this class.
Method 1: Reversed-Phase HPLC with UV Detection
Causality of Experimental Choices: A C18 column is a good starting point for moderately polar aromatic compounds. A buffered mobile phase is used to control the ionization state of the amino groups, ensuring consistent retention times. Gradient elution is employed to provide good resolution of the main peak from any potential impurities with different polarities. UV detection is chosen due to the presence of chromophores (nitro and amino groups on a benzene ring) in the analyte.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Empower).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the test sample in the diluent to achieve a target concentration of 50 µg/mL.
-
| Validation Parameter | Acceptance Criteria | Representative Result |
| Specificity | No interference at the retention time of the analyte peak. Resolution > 2 for adjacent peaks. | The method is specific. No interfering peaks were observed in the blank. The main peak is well-resolved from potential impurities. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 10 - 150 µg/mL | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0% | Repeatability: 0.8% Intermediate Precision: 1.5% |
| LOD | S/N ratio ≥ 3:1 | 0.2 µg/mL |
| LOQ | S/N ratio ≥ 10:1 | 0.7 µg/mL |
| Robustness | % RSD ≤ 5.0% for deliberate changes in method parameters (pH, flow rate, column temperature). | The method is robust. %RSD was < 2.0% for all tested variations. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Experimental Choices: GC-MS is chosen for its high sensitivity and specificity, which is particularly useful for trace-level impurity analysis. A DB-5ms column is a general-purpose, low-bleed column suitable for a wide range of semi-volatile organic compounds. Splitless injection is used to maximize the transfer of the analyte onto the column, enhancing sensitivity. Electron Ionization (EI) is a standard ionization technique that produces reproducible mass spectra, which can be compared to library spectra for identification.
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer.
-
Autosampler.
-
Data acquisition and processing software.
-
-
Chromatographic and MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create calibration standards ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the test sample in methanol to achieve a target concentration of 10 µg/mL.
-
| Validation Parameter | Acceptance Criteria | Representative Result |
| Specificity | No interfering peaks at the retention time and mass spectrum of the analyte. | The method is highly specific due to MS detection. No interferences were observed. |
| Linearity (r²) | ≥ 0.998 | 0.9991 |
| Range | 0.5 - 25 µg/mL | 0.5 - 25 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.5% - 103.8% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 5.0% Intermediate Precision (Inter-day): ≤ 10.0% | Repeatability: 2.5% Intermediate Precision: 4.8% |
| LOD | S/N ratio ≥ 3:1 | 0.05 µg/mL |
| LOQ | S/N ratio ≥ 10:1 | 0.15 µg/mL |
| Robustness | % RSD ≤ 15.0% for deliberate changes in method parameters (injector temp, flow rate). | The method is robust within the tested parameter ranges. |
Visualizing the Validation Workflow
A well-defined workflow is essential for a systematic approach to method validation.
Caption: A typical workflow for analytical method validation.
Choosing the Right Method: A Self-Validating System
Each protocol described in this guide is designed as a self-validating system. For instance, the inclusion of system suitability tests at the beginning of each analytical run ensures that the chromatographic system is performing adequately before any samples are analyzed. The use of a well-characterized reference standard provides a constant benchmark against which all samples are measured.
-
For routine quality control and assay of this compound as a raw material, the RP-HPLC method is often preferred. Its robustness, ease of use, and lower operational cost make it ideal for high-throughput environments.
-
For the identification and quantification of unknown impurities or for trace-level analysis, the GC-MS method is superior. Its high specificity and sensitivity are invaluable in research and development, particularly during process optimization and stability studies where unexpected degradation products may arise.
Ultimately, the choice of method is dictated by its intended purpose. It is not uncommon for both methods to be used in a complementary fashion throughout the lifecycle of a product.
Conclusion
The validation of analytical methods for a key intermediate like this compound is a non-negotiable aspect of ensuring product quality and safety in the pharmaceutical industry. This guide has provided a comparative overview of two powerful techniques, RP-HPLC and GC-MS, along with detailed protocols and expected validation data. By understanding the principles behind method validation and the specific strengths of each analytical approach, researchers and scientists can make informed decisions, ensuring that the data they generate is accurate, reliable, and fit for purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]
- 4. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Advances in Analytical Determination Methods and Toxicity and Health Risk Assessment of 6PPD and Its Transformation Products in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. squjs.squ.edu.om [squjs.squ.edu.om]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Bioactive Derivatives of 4,5-Dinitrobenzene-1,2-diamine: Synthesis, Characterization, and Performance in Anticancer and Antimicrobial Applications
Introduction: The Versatile Scaffold of 4,5-Dinitrobenzene-1,2-diamine
In the landscape of medicinal chemistry and materials science, the strategic selection of a core molecular scaffold is paramount to the successful development of novel compounds with desired functionalities. This compound, a structurally unique aromatic compound, presents itself as a highly valuable and versatile precursor for the synthesis of a diverse array of heterocyclic derivatives.[1] Its defining features—two adjacent amino groups and two nitro groups on a benzene ring—provide a rich chemical playground for constructing more complex molecular architectures. The ortho-diamine functionality is a classical precursor for the formation of five- and six-membered heterocyclic rings, such as benzimidazoles and quinoxalines, which are privileged structures in numerous biologically active compounds.[2][3]
This guide provides a comparative analysis of various derivatives synthesized from this compound, with a focus on their performance in anticancer and antimicrobial applications. By presenting side-by-side experimental data, detailed synthetic protocols, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the chemical space of these promising compounds and to inform the design of future therapeutic agents and functional materials.
I. Quinoxaline Derivatives: A Promising Class of Antimicrobial Agents
Quinoxalines, formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their broad spectrum of pharmacological activities, including notable antibacterial and antifungal properties.[3][4] The dinitro-substituted quinoxaline scaffold derived from this compound offers a unique electronic and structural profile that can be further functionalized to modulate biological activity.
General Synthesis of 6,7-Dinitroquinoxaline Derivatives
The synthesis of 6,7-dinitroquinoxaline, the direct derivative from this compound, typically involves a condensation reaction with a suitable 1,2-dicarbonyl compound, such as glyoxal or its derivatives. The reaction is often carried out in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid.
Caption: General synthesis of 6,7-Dinitroquinoxaline derivatives.
Comparative Antimicrobial Activity of Quinoxaline Derivatives
The antimicrobial efficacy of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring. The following table summarizes the in vitro antibacterial activity of a series of synthesized quinoxaline derivatives against various bacterial strains, as determined by the Minimum Inhibitory Concentration (MIC) in μg/mL. A lower MIC value indicates greater potency.
| Compound | S. aureus (MIC μg/mL) | B. subtilis (MIC μg/mL) | MRSA (MIC μg/mL) | E. coli (MIC μg/mL) | Reference |
| Norfloxacin (Standard) | - | - | - | - | [5] |
| 5m | 4 | 8 | 8 | 4 | [5] |
| 5n | 8 | 16 | 16 | 8 | [5] |
| 5o | 8 | 16 | 16 | 8 | [5] |
| 5p | 16 | 32 | 32 | 32 | [5] |
| N-05 | <1 | - | - | - | [4] |
| N-09 | <1 | - | - | - | [4] |
| N-11 | <1 | - | - | - | [4] |
| N-13 | <1 | - | - | - | [4] |
Note: Data is compiled from multiple sources for a comparative overview. Experimental conditions may vary between studies.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Dilution Method
This protocol outlines a standardized procedure for determining the MIC of quinoxaline derivatives against bacterial strains.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 4-5 mL of sterile Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
-
II. Benzimidazole Derivatives: A Scaffold for Potent Anticancer Agents
Benzimidazoles are another class of heterocyclic compounds readily synthesized from this compound. They are a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including potent anticancer effects.[2][6] The mechanism of action often involves the inhibition of crucial cellular targets like tubulin polymerization or key enzymes in signaling pathways.
General Synthesis of 5,6-Dinitrobenzimidazole Derivatives
The synthesis of 5,6-dinitrobenzimidazoles is typically achieved through the condensation of this compound with an aldehyde or a carboxylic acid (or its derivative). The choice of the second reactant determines the substituent at the 2-position of the benzimidazole ring.
Caption: Synthesis workflow for 5,6-Dinitrobenzimidazole derivatives.
Comparative Anticancer Activity of Benzimidazole Derivatives
The cytotoxic activity of benzimidazole derivatives against various cancer cell lines is presented below. The IC₅₀ value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells, is a key metric for comparison. Lower IC₅₀ values indicate higher potency.
| Compound | MCF-7 (IC₅₀ μM) | HL-60 (IC₅₀ μM) | HepG-2 (IC₅₀ μM) | HCT-116 (IC₅₀ μM) | Reference |
| Doxorubicin (Standard) | - | - | 4.17-5.57 | 4.17-5.57 | [7] |
| Benzoyl deriv. 6 | 16.18 ± 0.07 | 15.15 ± 0.05 | - | - | [2] |
| Carboxyl deriv. 7 | 19.21 ± 0.08 | 18.29 ± 0.06 | - | - | [2] |
| Compound 5a | 8.34 | - | 3.87 | 4.21 | [7] |
| Compound 6g | 10.92 | - | 3.34 | 4.15 | [7] |
| Compound V7 | - | - | - | 13.30 | [6] |
Note: Data is compiled from multiple sources for a comparative overview. Experimental conditions and specific cell lines may vary between studies.
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of chemical compounds.
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the benzimidazole derivative in DMSO.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value.[6]
-
III. Schiff Base Derivatives and their Metal Complexes: Exploring New Frontiers
The ortho-diamine functionality of this compound can also be utilized to synthesize Schiff base ligands through condensation with aldehydes or ketones. These Schiff bases can then be used to form coordination complexes with various transition metals. These metal complexes often exhibit enhanced biological activity compared to the free ligands, opening up new avenues for drug design.
General Synthesis of Schiff Base Ligands and Metal Complexes
The synthesis of Schiff base ligands from this compound is a straightforward condensation reaction. The subsequent formation of metal complexes involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent.
Caption: Two-step synthesis of metal complexes from Schiff base ligands.
Comparative Biological Activity of Schiff Base Derivatives and their Metal Complexes
Studies have shown that the chelation of Schiff base ligands to metal ions can significantly enhance their antimicrobial activity. The increased lipophilicity of the complexes allows for better penetration through the microbial cell membrane.
| Compound | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) | Reference |
| Ligand L1 | 12 | 10 | 11 | [8] |
| Co(II) Complex of L1 | 18 | 15 | 16 | [8] |
| Ligand L2 | 11 | 9 | 10 | [8] |
| Co(II) Complex of L2 | 16 | 13 | 14 | [8] |
Note: Data is illustrative of the general trend of enhanced activity upon complexation.
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.
-
Media Preparation and Inoculation:
-
Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).
-
Pour the molten agar into sterile Petri plates and allow it to solidify.
-
Prepare a standardized microbial suspension (0.5 McFarland) and uniformly swab it onto the agar surface.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Add a specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.
-
Include a solvent control (DMSO only) and a standard antibiotic control.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[4]
-
Conclusion and Future Perspectives
The derivatives of this compound represent a rich and promising field of research for the development of novel therapeutic agents. The inherent reactivity of the parent molecule allows for the straightforward synthesis of diverse heterocyclic scaffolds, including quinoxalines, benzimidazoles, and Schiff bases. The comparative data presented in this guide clearly demonstrates that subtle modifications to the peripheral substituents on these core structures can lead to significant variations in their biological activity.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the derivatives and comprehensive biological testing will be crucial to elucidate clear SARs, guiding the design of more potent and selective compounds.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and mechanisms by which these compounds exert their biological effects is essential for their rational optimization and potential clinical development.
-
Development of Metal-Based Therapeutics: The enhanced activity observed in metal complexes of Schiff base derivatives warrants further exploration. The synthesis and evaluation of a wider range of metal complexes could lead to the discovery of novel metallodrugs with unique mechanisms of action.
By leveraging the synthetic versatility of this compound and employing a multidisciplinary approach that combines synthetic chemistry, biological evaluation, and mechanistic studies, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. nveo.org [nveo.org]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4,5-Dinitrobenzene-1,2-diamine
For researchers, scientists, and drug development professionals, the purity of a chemical building block is not a trivial matter; it is the bedrock upon which reliable and reproducible results are built. This is particularly true for highly functionalized molecules like 4,5-Dinitrobenzene-1,2-diamine, where even trace impurities can have a profound impact on downstream applications, from the synthesis of novel materials to the development of new pharmaceutical agents. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of synthesized this compound, rooted in practical, field-proven insights.
The Synthetic Landscape and Anticipating Impurities
A thorough understanding of the synthetic route is the first and most critical step in developing a robust purity assessment strategy. It allows us to anticipate the likely impurities, which can be broadly categorized as process-related (e.g., residual starting materials, intermediates, reagents) and product-related (e.g., isomers, degradation products).
While multiple synthetic routes to this compound are conceivable, a common and logical approach involves the nitration of a suitably protected o-phenylenediamine precursor, followed by deprotection. A representative synthetic scheme is outlined below.
Caption: A plausible synthetic route to this compound.
This synthetic pathway immediately highlights potential impurities to be vigilant for:
-
Isomeric Impurities: The nitration of the protected diamine is unlikely to be perfectly regioselective. This can lead to the formation of other dinitro isomers, such as 3,4-dinitro-1,2-phenylenediamine and 3,6-dinitro-1,2-phenylenediamine. The separation and quantification of these isomers are often the most challenging aspects of purity analysis.
-
Partially Nitrated Intermediates: Incomplete nitration can result in the presence of mono-nitro species, such as 4-nitro-1,2-phenylenediamine.
-
Residual Starting Materials: Inefficient purification may leave traces of the protected diamine or even the initial o-phenylenediamine.
-
Degradation Products: The harsh conditions of nitration and deprotection can lead to the formation of various degradation byproducts.
A Comparative Analysis of Analytical Techniques for Purity Assessment
No single analytical technique is sufficient to fully characterize the purity of a synthesized compound. A multi-pronged approach, leveraging the strengths of different methods, is essential for a comprehensive assessment.
| Analytical Technique | Principle | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. | Excellent for separating isomers and non-volatile impurities. Highly quantitative. | Requires method development. Response factors can vary between analytes. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | High separation efficiency for volatile impurities. Provides structural information from mass spectra. | May require derivatization for polar analytes like diamines. Thermally labile compounds can degrade. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural confirmation. Can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals. |
| Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA) | Measures changes in heat flow and mass as a function of temperature. | Provides information on melting point, thermal stability, and the presence of volatile impurities. | Not suitable for identifying specific impurities. Less sensitive to non-volatile impurities. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
For a compound like this compound, reversed-phase HPLC with UV detection is the cornerstone of purity assessment due to its exceptional ability to resolve isomers.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution is typically required to separate the main component from both more and less polar impurities. A common mobile phase system would be a mixture of water with a small amount of acid (e.g., 0.1% formic acid or sulfuric acid) as mobile phase A and acetonitrile or methanol as mobile phase B.[1]
-
Gradient Program: A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute any less polar impurities, followed by a re-equilibration step.
-
Detection: The wavelength of detection should be set at the λmax of this compound for maximum sensitivity. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which can help in identifying co-eluting peaks and assessing peak purity.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water). Ensure complete dissolution.
-
Data Analysis: Purity is typically determined by area percent, assuming that all impurities have a similar response factor to the main component. For more accurate quantification, reference standards for known impurities should be used to determine their respective response factors.
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Clues
While HPLC is the primary tool, GC-MS can be invaluable for identifying volatile impurities and providing structural information that complements HPLC data. Due to the polar nature of the amino groups, derivatization is often necessary to improve the chromatographic performance of phenylenediamines.[2]
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization: A common derivatization strategy for amines is acylation (e.g., with trifluoroacetic anhydride) or silylation. This step masks the polar N-H groups, making the analyte more volatile and less prone to peak tailing.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer. A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
GC Conditions:
-
Injector: Split/splitless injector, with the temperature optimized to ensure complete vaporization without thermal degradation.
-
Oven Temperature Program: A temperature ramp is used to separate compounds based on their boiling points.
-
Carrier Gas: Helium is typically used.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) is standard for generating reproducible mass spectra.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.
-
Data Acquisition: Full scan mode is used for identifying unknown impurities, while selected ion monitoring (SIM) mode can be used for quantifying known impurities with high sensitivity.
-
-
Data Analysis: The mass spectra of the separated components are compared with spectral libraries (e.g., NIST) for tentative identification. The fragmentation patterns can provide crucial structural information about the impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For purity assessment, both ¹H and ¹³C NMR are essential.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, one would expect to see signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are particularly sensitive to the substitution pattern, making ¹H NMR a powerful tool for identifying isomeric impurities.[3] For instance, the downfield shift of protons ortho to the nitro groups is a characteristic feature.[3]
-
¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. This can help to confirm the overall structure and identify any major impurities with different carbon skeletons.[4]
Self-Validation in NMR: The integration of the proton signals should be consistent with the number of protons in the proposed structure. The presence of unexpected signals, even at low levels, indicates the presence of impurities. For quantitative NMR (qNMR), an internal standard with a known concentration is added to the sample, allowing for the direct and highly accurate determination of the purity of the target compound.
Thermal Analysis (DSC & TGA): Assessing Thermal Stability and Volatiles
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques that provide information about the thermal properties of the material.[5][6][7]
-
DSC: Measures the heat flow into or out of a sample as it is heated or cooled. For a pure crystalline compound, DSC will show a sharp melting endotherm at a specific temperature. The presence of impurities will typically lead to a broadening of the melting peak and a depression of the melting point.[8]
-
TGA: Measures the change in mass of a sample as a function of temperature. TGA can be used to determine the presence of residual solvents or other volatile impurities. It also provides information on the thermal stability and decomposition profile of the compound.
Caption: Workflow for DSC and TGA analysis.
Comparison with Alternatives
This compound is often used as a monomer or cross-linking agent in the synthesis of high-performance polymers, such as polybenzimidazoles, due to its rigid structure and the presence of two reactive amine groups.[9] When comparing its performance to other alternatives, the purity profile is a critical consideration.
| Alternative Cross-linking Agent | Key Features | Impact of Impurities |
| Other Aromatic Diamines (e.g., m-phenylenediamine) | More flexible backbone, lower thermal stability. | Isomeric impurities can affect polymer chain regularity and mechanical properties. |
| Bismaleimides | Form thermally stable cross-links via Diels-Alder or Michael addition reactions.[1] | Unreacted starting materials can act as plasticizers, reducing the glass transition temperature of the polymer. |
| Blocked Isocyanates | Cross-linking is initiated by heat, providing a longer pot life for formulations.[10] | The presence of deblocking agents as impurities can lower the cross-linking temperature and affect storage stability. |
The presence of isomeric or mono-nitro impurities in this compound can disrupt the regular packing of polymer chains, leading to a decrease in thermal stability and mechanical strength of the final material. Therefore, a high-purity starting material is paramount for achieving the desired performance characteristics.
Conclusion: A Holistic Approach to Purity Assessment
Ensuring the purity of synthesized this compound requires a multi-faceted analytical approach. While HPLC is the primary tool for separating and quantifying isomeric and other non-volatile impurities, it should be complemented by GC-MS for the analysis of volatile components, NMR for unambiguous structural confirmation, and thermal analysis for assessing thermal stability and the presence of residual solvents. By understanding the synthetic pathway and anticipating potential impurities, researchers can develop a robust and self-validating analytical strategy that guarantees the quality and reliability of this important chemical intermediate. This rigorous approach to purity assessment is not merely a quality control measure; it is an essential component of sound scientific practice.
References
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of the isomeric dinitro-p-phenylenediamines by nitration of NN′-bis(phenylsulphonyl)-p-phenylenediamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 6. particletechlabs.com [particletechlabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. chimicalombarda.com [chimicalombarda.com]
A Comparative Guide to Alternatives for 4,5-Dinitrobenzene-1,2-diamine in Chemical Analysis
For researchers, scientists, and drug development professionals, the selection of the appropriate chemical reagent is a critical decision that dictates the sensitivity, specificity, and ultimately, the success of an experimental workflow. 4,5-Dinitrobenzene-1,2-diamine, an aromatic compound characterized by its vicinal amino groups and two electron-withdrawing nitro functionalities, has found utility in several analytical applications. However, the modern chemical landscape offers a plethora of alternative reagents, each with unique advantages. This guide provides an in-depth, objective comparison of this compound with its contemporary alternatives in its primary applications: the derivatization of α-dicarbonyl compounds and the detection of the gaseous signaling molecules, nitric oxide (NO) and hydrogen sulfide (H₂S).
I. Derivatization of α-Dicarbonyl Compounds: Beyond the Basics
α-Dicarbonyl compounds, such as glyoxal, methylglyoxal, and diacetyl, are important analytes in food science, clinical chemistry, and atmospheric chemistry. Due to their often low volatility and lack of a strong chromophore, their direct analysis by common chromatographic techniques is challenging. Derivatization to form a more readily detectable product is, therefore, a standard practice. While this compound can, in principle, react with α-dicarbonyls to form quinoxaline derivatives, other reagents have become the preferred choice due to their superior performance and commercial availability.
The core of this derivatization reaction is the condensation of the vicinal diamine with the α-dicarbonyl moiety to form a stable, heterocyclic quinoxaline derivative. The choice of the derivatizing agent influences the reaction kinetics, the stability of the derivative, and the sensitivity of the subsequent detection.
Comparative Analysis of Leading Derivatization Reagents
| Feature | This compound (Predicted) | o-Phenylenediamine (OPD) | Girard-T Reagent | 2,3-Diaminonaphthalene (DAN) |
| Reaction Principle | Condensation to form a dinitro-quinoxaline derivative | Condensation to form a quinoxaline derivative | Formation of a hydrazone derivative | Condensation to form a fluorescent benzoquinoxaline derivative |
| Detection Method | HPLC-UV/Vis | HPLC-UV/Vis, GC-NPD | HPLC-UV/Vis | HPLC with Fluorescence Detection (FLD) |
| Key Advantages | The nitro groups would provide a strong chromophore for UV detection. | Cost-effective and widely available. | Rapid reaction at room temperature; derivatives are water-soluble. | Forms a highly fluorescent derivative, offering excellent sensitivity. |
| Limitations | Potentially slower reaction kinetics due to the electron-withdrawing nitro groups. Safety concerns associated with dinitroaromatic compounds. | Longer reaction times, often requiring elevated temperatures. | Derivatives can be less stable than quinoxalines. | Higher cost compared to OPD. |
| Typical Reaction Conditions | N/A | pH 8, 60°C for 3 hours[1] | pH 2.1-2.9, room temperature to 40°C, 15-60 minutes[2][3] | N/A |
| Limit of Detection (LOD) | N/A | Analyte dependent, typically in the low mg/L range. | 0.06–0.09 μM (4–12 ng/mL) for various dicarbonyls[3] | Expected to be in the low nM range due to fluorescence detection. |
In-Depth Look at Key Alternatives
o-Phenylenediamine (OPD): The Workhorse Reagent
OPD is the most traditional and widely used reagent for the derivatization of α-dicarbonyls. Its reaction with α-dicarbonyls to form quinoxalines is a well-established method, particularly in food and beverage analysis. The resulting quinoxaline derivatives are stable and can be readily analyzed by HPLC-UV or GC-NPD. However, a significant drawback is the often lengthy reaction times and the need for elevated temperatures to achieve complete derivatization, which can potentially lead to sample degradation or the formation of artifacts.
Girard-T Reagent: The Rapid Derivatizer
Girard-T reagent offers a significant advantage in terms of reaction speed, with derivatization often complete within 15 minutes at room temperature. This is particularly beneficial when dealing with thermally labile analytes. The resulting hydrazone derivatives are cationic and water-soluble, which can be advantageous for sample preparation and chromatographic separation. However, the stability of the hydrazone linkage can be a concern under certain conditions compared to the highly stable quinoxaline ring.
2,3-Diaminonaphthalene (DAN): The High-Sensitivity Option
For applications requiring the utmost sensitivity, DAN is an excellent choice. It reacts with α-dicarbonyls to form benzo[g]quinoxaline derivatives, which are intensely fluorescent. This allows for detection at much lower concentrations compared to UV-based methods. The enhanced sensitivity makes DAN particularly suitable for trace-level analysis of α-dicarbonyls in biological and environmental samples.
Experimental Protocol: Derivatization of α-Dicarbonyls in Wine using o-Phenylenediamine
This protocol is adapted from the OIV-OENO 386B-2010 method for the analysis of α-dicarbonyl compounds in wine.
-
Sample Preparation: Place 50 mL of wine into a suitable flask. Adjust the pH to 8 with sodium hydroxide (M) while stirring.
-
Derivatization: Add 25 mg of o-phenylenediamine to the pH-adjusted wine sample. Add an appropriate internal standard (e.g., 50 µL of 2.0 g/L 2,3-hexanedione).
-
Reaction: Seal the flask and stir until the reagent has completely dissolved. Place the flask in an oven at 60°C for 3 hours.
-
Extraction: After cooling, the quinoxaline derivatives can be extracted using a suitable solid-phase extraction (SPE) cartridge or liquid-liquid extraction.
-
Analysis: Analyze the extracted derivatives by GC-MS or HPLC-UV, monitoring at approximately 313 nm.
DOT Script for Derivatization Workflow
References
A Comparative Guide to the Biological Activity of 4,5-Dinitrobenzene-1,2-diamine and Related Nitroaromatic Compounds
This guide provides a comprehensive technical comparison of the anticipated biological activity of 4,5-Dinitrobenzene-1,2-diamine against other well-studied nitroaromatic compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, proposes a scientific framework for evaluation, and provides detailed experimental protocols to facilitate further investigation into this promising, yet under-characterized, molecule.
Introduction: The Double-Edged Sword of Nitroaromatic Compounds
Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO2) groups on an aromatic ring, represent a class of molecules with a rich history in medicinal chemistry.[1] Their biological activities are diverse, spanning antimicrobial, anticancer, and even antiparasitic applications. The potent biological effects of these compounds are intrinsically linked to the electron-withdrawing nature of the nitro group, which plays a pivotal role in their mechanism of action.[2]
A common theme in the bioactivity of nitroaromatics is their function as prodrugs. In the cellular environment, particularly under the hypoxic conditions often found in tumors and microbial infections, the nitro group can undergo enzymatic reduction by nitroreductases. This bioactivation process generates a cascade of highly reactive nitrogen species, including nitroso and hydroxylamine intermediates, as well as superoxide radicals. These reactive species are cytotoxic, exerting their effects through covalent modification of critical macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.
However, this potent cytotoxicity is not without its challenges. Many nitroaromatic compounds have been associated with mutagenicity and off-target toxicity, which has historically limited their therapeutic development.[2] The ongoing challenge for medicinal chemists is to design novel nitroaromatic compounds with selective toxicity towards pathogens or cancer cells, while minimizing harm to the host. This guide focuses on this compound, a compound whose biological potential is largely unexplored, and provides a comparative framework based on its structural analogs.
The Subject of Investigation: this compound
This compound is an aromatic compound featuring a benzene ring substituted with two adjacent amino groups and two nitro groups.[3] Its chemical structure suggests a high potential for biological activity. The presence of two nitro groups, compared to mono-nitro analogs, could significantly influence its redox properties, potentially leading to more efficient bioactivation and enhanced cytotoxic effects. The diamino substitutions may also modulate its solubility, cell permeability, and interaction with biological targets.[3]
Despite its intriguing structure, there is a notable scarcity of published data on the specific biological activities of this compound. This guide will, therefore, draw comparisons with its close structural analog, 4-nitro-o-phenylenediamine (4-NOPD), to build a hypothesis-driven framework for its evaluation.
Comparative Analysis: Insights from 4-nitro-o-phenylenediamine (4-NOPD)
The most structurally and electronically similar compound to our subject with available biological data is 4-nitro-o-phenylenediamine (4-NOPD). Studies on 4-NOPD provide a valuable starting point for predicting the potential activities of this compound.
Mutagenicity and Genotoxicity
Research has shown that 4-NOPD is mutagenic, a property attributed to its ability to induce DNA damage.[4][5] The mechanism is thought to involve both direct and indirect pathways. Direct DNA damage can occur through the interaction of its reactive metabolites with DNA bases. Indirectly, 4-NOPD has been shown to induce intracellular reactive oxygen species (ROS), leading to oxidative DNA damage.[4][5] It can also disrupt the cellular nucleotide pool, further contributing to genetic instability.[4][5]
Hypothesis for this compound: Given the presence of two nitro groups, it is plausible that this compound will exhibit more potent mutagenic and genotoxic effects than 4-NOPD. The increased electron deficiency of the aromatic ring could facilitate its reduction, leading to a higher yield of DNA-damaging reactive nitrogen species.
Cytotoxicity
The cytotoxicity of phenylenediamine derivatives has been linked to oxidative stress.[4] These compounds can undergo redox cycling, a process that generates superoxide radicals and depletes cellular antioxidants like glutathione, ultimately leading to cell death.[4]
Hypothesis for this compound: The two nitro groups in this compound are expected to confer significant cytotoxicity. Its enhanced redox cycling potential could lead to a more pronounced induction of oxidative stress compared to mono-nitro analogs, making it a candidate for evaluation as an anticancer or antimicrobial agent.
The following table summarizes the anticipated comparative profile:
| Feature | 4-nitro-o-phenylenediamine (4-NOPD) | This compound (Hypothesized) | Rationale for Hypothesis |
| Mutagenicity | Demonstrated mutagenic activity.[4][5] | Likely to be a potent mutagen. | Two electron-withdrawing nitro groups are expected to enhance bioactivation and DNA reactivity. |
| Cytotoxicity | Induces cytotoxicity, linked to oxidative stress.[4] | Expected to be highly cytotoxic. | Enhanced redox cycling potential due to the presence of two nitro groups, leading to increased oxidative stress. |
| Antimicrobial Potential | Derivatives have shown antimicrobial activity. | High potential for broad-spectrum antimicrobial activity. | The core mechanism of action of nitroaromatics is effective against a range of microbes, and the dinitro substitution may enhance this. |
| Anticancer Potential | Under-explored, but the mechanism suggests potential. | A promising candidate for anticancer research. | The ability to induce oxidative stress and DNA damage is a hallmark of many chemotherapeutic agents. |
Proposed Signaling Pathway and Mechanism of Action
The biological activity of this compound is likely to be initiated by its entry into the target cell, followed by enzymatic reduction of its nitro groups. This process is central to its cytotoxic effects.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 32690-28-1 [smolecule.com]
- 4. Phenylenediamine induced hepatocyte cytotoxicity redox. Cycling mediated oxidative stress without oxygen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for different mechanisms of action behind the mutagenic effects of 4-NOPD and OPD: the role of DNA damage, oxidative stress and an imbalanced nucleotide pool - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Safe Handling of 4,5-Dinitrobenzene-1,2-diamine: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Handling Protocols, and Emergency Procedures
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When working with potent compounds such as 4,5-Dinitrobenzene-1,2-diamine, a comprehensive understanding of its hazard profile and the requisite safety protocols is not merely a procedural formality but a cornerstone of responsible research. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to explain the critical reasoning behind each safety measure.
I. Hazard Identification and Risk Assessment: Understanding the "Why"
This compound, a dark green crystalline powder, is classified as harmful by inhalation, in contact with skin, and if swallowed.[1] Dinitroaniline compounds, as a class, can cause skin and eye irritation.[2] Breathing in these substances can irritate the nose and throat, leading to coughing and wheezing.[2] More severe exposures to dinitrobenzene compounds can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia, which can cause headaches, dizziness, and even death at high levels.[3] Furthermore, there is a risk of explosive decomposition if heated under confinement or subjected to shock or friction.[4] Therefore, a meticulous approach to personal protection and handling is paramount.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure dictated by the specific hazards of this compound. The following table outlines the minimum PPE requirements for various laboratory operations.
| Operation | Minimum PPE Requirements | Rationale |
| Weighing and Aliquoting (Solid) | Chemical safety goggles, lab coat, nitrile gloves (double-gloving recommended), and a dust respirator (N95 or higher). | Protects against eye and skin contact with the solid powder and inhalation of airborne particles.[5][6] |
| Handling Solutions | Chemical safety goggles, lab coat, and nitrile gloves. | Prevents splashes to the eyes and skin. |
| Heating or Reactions | Chemical safety goggles or a face shield, flame-retardant lab coat, and appropriate gloves. | Provides additional protection from potential splashes and thermal hazards. |
| Large-Scale Operations or Spills | Full-face respirator with appropriate cartridges, chemical-resistant suit, boots, and heavy-duty gloves. | Offers comprehensive protection in high-exposure scenarios.[3][5] |
Expert Insight: The choice of glove material is crucial. Always consult the manufacturer's glove compatibility charts for specific chemicals. For dinitro compounds, nitrile gloves are generally recommended, but for prolonged contact or immersion, heavier-duty gloves may be necessary. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
III. Safe Handling and Operational Protocols
Adherence to standardized operational procedures is essential to minimize exposure and prevent accidents.
A. Engineering Controls: The Foundation of Safety
-
Ventilation: Always handle this compound in a well-ventilated area.[4][6] For weighing and handling of the solid, a certified chemical fume hood is mandatory to control airborne dust.[7]
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.
B. Step-by-Step Weighing and Handling Protocol:
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment (spatulas, weigh boats, containers) within the hood.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Dispensing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid generating dust by handling the material gently.[4]
-
Closing and Cleaning: Securely close the primary container. Clean any residual powder from the spatula and work surface using a damp cloth or paper towel, being careful not to create dust. Dispose of the cleaning materials as hazardous waste.
-
Labeling: Clearly label the container with the chemical name, concentration (if in solution), date, and your initials.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles/face shield, then lab coat). Wash hands thoroughly with soap and water immediately after handling.[2][4]
IV. Spill and Emergency Procedures: A Plan for the Unexpected
Even with the most stringent precautions, accidents can happen. A well-defined emergency plan is critical.
A. Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]
-
Isolate: Cordon off the affected area to prevent the spread of contamination.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2]
-
Protect: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.[5]
-
Contain and Clean: For small spills of the solid, carefully sweep or vacuum the material into a labeled, sealed container for disposal.[8] Avoid creating dust.[8] For liquid spills, use an inert absorbent material to contain the spill, then collect it into a suitable container.[9]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[2]
B. First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[4][10] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air immediately.[4][11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[11] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water.[4] Seek immediate medical attention.[4]
Chemical Spill Response Workflow
Caption: A flowchart outlining the critical steps for responding to a chemical spill.
V. Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Waste Segregation: All waste containing this compound, including excess solid, contaminated consumables (gloves, paper towels, etc.), and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards.
-
Disposal Vendor: Follow your institution's specific procedures for hazardous waste disposal. This typically involves collection by a licensed environmental services company. Do not dispose of this chemical down the drain or in regular trash.[12]
By integrating these principles of hazard awareness, meticulous personal protection, and standardized procedures into your daily laboratory workflow, you can confidently and safely unlock the scientific potential of compounds like this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. nj.gov [nj.gov]
- 3. nj.gov [nj.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - o-Dinitrobenzene [cdc.gov]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
